3-Amino-5-methylcyclohex-2-en-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTDGRREBULAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969521 | |
| Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54398-84-4 | |
| Record name | 3-Amino-5-methyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54398-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054398844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-methylcyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.754 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Amino-5-methylcyclohex-2-en-1-one
This guide provides a comprehensive technical overview of 3-Amino-5-methylcyclohex-2-en-1-one, a versatile building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and synthetic applications of this enaminone, grounding theoretical principles in practical, field-proven insights.
Molecular Overview and Physicochemical Properties
This compound (CAS No: 54398-84-4) is a cyclic enaminone that features a vinylogous amide system. This structural motif is the cornerstone of its chemical personality, imparting a unique blend of nucleophilic and electrophilic characteristics. The delocalization of the nitrogen lone pair across the α,β-unsaturated ketone system dictates its reactivity.
The physical state of this compound is typically a white to yellow powder or crystalline solid.[1] While a definitive experimental melting point is not widely published, it is expected to be a stable solid at room temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [2][3] |
| Molecular Weight | 125.17 g/mol | [2][3] |
| CAS Number | 54398-84-4 | [2][3] |
| IUPAC Name | This compound | [3] |
| Boiling Point (Predicted) | 214.3 °C at 760 mmHg | [4] |
| Flash Point (Predicted) | 83.4 °C | [4] |
| Density (Predicted) | 1.027 g/cm³ | [4] |
| XLogP3 (Predicted) | 0.4 | [3] |
| Topological Polar Surface Area | 43.1 Ų | [3] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the condensation of 5-methyl-1,3-cyclohexanedione with an ammonia source, typically ammonium acetate. This reaction is a classic example of enaminone formation from a β-dicarbonyl compound.
Reaction Mechanism
The synthesis proceeds through the initial formation of an enol from the β-dicarbonyl, followed by nucleophilic attack of ammonia and subsequent dehydration to yield the stable, conjugated enaminone.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis from 5-Methyl-1,3-cyclohexanedione
This protocol is a representative procedure based on established methods for enaminone synthesis.
Materials:
-
5-Methyl-1,3-cyclohexanedione
-
Ammonium acetate
-
Toluene
-
Round-bottom flask equipped with a Dean-Stark apparatus and condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask, add 5-methyl-1,3-cyclohexanedione (1 equivalent) and ammonium acetate (1.1 equivalents).
-
Add toluene to the flask to create a slurry that can be efficiently stirred.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected, typically 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
~0.9-1.1 ppm (d, 3H): Methyl protons (CH₃) on the cyclohexene ring, appearing as a doublet due to coupling with the adjacent methine proton.
-
~2.0-2.5 ppm (m, 3H): Methylene (CH₂) and methine (CH) protons on the cyclohexene ring.
-
~5.0-5.2 ppm (s, 1H): Vinylic proton (C=CH).
-
~5.5-7.0 ppm (br s, 2H): Amine protons (NH₂), which are often broad and may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
~20-25 ppm: Methyl carbon (CH₃).
-
~30-50 ppm: Methylene and methine carbons (CH₂ and CH) of the cyclohexene ring.
-
~98-102 ppm: Vinylic carbon alpha to the carbonyl (C=CH).
-
~160-165 ppm: Vinylic carbon attached to the amino group (C-NH₂).
-
~195-200 ppm: Carbonyl carbon (C=O).
Infrared (IR) Spectroscopy (Predicted)
-
3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
-
3100-3000 cm⁻¹: C-H stretching of the vinylic C-H.
-
2960-2850 cm⁻¹: C-H stretching of the aliphatic methyl and methylene groups.
-
~1650 cm⁻¹: C=O stretching of the conjugated ketone.
-
~1600 cm⁻¹: C=C stretching of the alkene.
-
~1560 cm⁻¹: N-H bending vibration.
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the enaminone moiety, which exhibits ambident nucleophilicity. It can react with electrophiles at the nitrogen atom or the α-carbon.
Tautomerism and Nucleophilicity
The enaminone exists in equilibrium with its imine tautomer. The delocalization of the nitrogen lone pair increases the electron density at the α-carbon, making it a soft nucleophile, ideal for conjugate additions.
Caption: Tautomeric forms of this compound.
Michael Addition Reactions
As a potent nucleophile, this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds, although its primary utility is as a component in multicomponent reactions that form heterocyclic systems.
Hantzsch Pyridine Synthesis
A cornerstone application of enaminones like this compound is in the Hantzsch synthesis of dihydropyridines, which can then be oxidized to pyridines.[6][7] These heterocycles are privileged scaffolds in medicinal chemistry.
In a modified Hantzsch synthesis, the enaminone acts as the nitrogen-containing component, reacting with an aldehyde and a β-ketoester.
Caption: Role of the enaminone in a modified Hantzsch synthesis.
Applications in Drug Development and Medicinal Chemistry
The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of biologically active molecules. Its primary role is as a precursor to fused heterocyclic systems.
Synthesis of Dihydropyridine Calcium Channel Blockers
The Hantzsch synthesis and its variations, utilizing enaminones, are pivotal in the production of 1,4-dihydropyridine (DHP) derivatives.[8] This class of compounds includes several blockbuster drugs used to treat hypertension and angina, such as nifedipine and amlodipine.[8] By using a cyclic enaminone like this compound, novel fused DHP analogues with potentially unique pharmacological profiles can be accessed. These fused systems can exhibit modified selectivity for different subtypes of calcium channels or possess improved pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[5]
Conclusion
This compound is a synthetically valuable enaminone with a rich and predictable reactivity profile. Its ability to serve as a versatile nucleophilic building block, particularly in the construction of fused heterocyclic systems like dihydropyridines, underscores its importance for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its properties and reactivity, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities.
References
-
PubChem. Compound Summary for CID 136680, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Compound Summary for CID 3016877, 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. Available from: [Link]
-
LookChem. This compound. Available from: [Link]
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Available from: [Link]
-
PNAS. Learning from the Hantzsch synthesis. Available from: [Link]
Sources
- 1. 3-Amino-5,5-dimethylcyclohex-2-enone | 873-95-0 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | C8H13NO | CID 136680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
The Analytical Scientist's Guide to the Structural Elucidation of 3-Amino-5-methylcyclohex-2-en-1-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enaminone Enigma
Enaminones are a fascinating and highly versatile class of organic compounds, serving as crucial building blocks in the synthesis of a wide array of nitrogen-containing heterocycles and pharmacologically active molecules.[1] Their unique conjugated system, comprising an amino group, a carbon-carbon double bond, and a carbonyl group, imparts a rich and often complex chemical reactivity. The compound of interest, 3-Amino-5-methylcyclohex-2-en-1-one, embodies this structural motif within a cyclic framework, presenting a compelling case for a systematic and multi-faceted approach to its structural verification.
This guide is designed to provide researchers and drug development professionals with a comprehensive, field-proven framework for the complete structural elucidation of this compound. We will move beyond a mere listing of analytical techniques, delving into the causality behind experimental choices and the logic of data interpretation. Every step is constructed as a self-validating system, ensuring the highest degree of scientific integrity.
I. Foundational Analysis: Confirming the Molecular Identity
Before embarking on a detailed structural analysis, it is paramount to confirm the basic molecular properties of the compound. This foundational data provides the initial constraints for all subsequent spectroscopic interpretation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | PubChem[2] |
| Molecular Weight | 125.17 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 54398-84-4 | PubChem[2] |
This initial information, readily available from authoritative chemical databases, establishes the elemental composition and the overall mass of the molecule, which will be our first point of verification in mass spectrometry.
II. The Spectroscopic Toolkit: A Multi-Pronged Approach
The elucidation of a molecular structure is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, it is the convergence of data from multiple, independent analytical techniques that provides a robust and irrefutable solution. Our workflow for this compound will be as follows:
Caption: Workflow for the structure elucidation of this compound.
III. Mass Spectrometry: Weighing the Evidence
Mass spectrometry provides the most direct evidence for the molecular weight of a compound. For a small organic molecule like this compound, Electron Ionization (EI) is a suitable "hard" ionization technique that can also provide valuable fragmentation data.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.
-
Ionization: The sample is volatilized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M•+).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Anticipated Mass Spectrum and Interpretation
For this compound (C₇H₁₁NO), we anticipate the following key features in the EI-MS spectrum:
-
Molecular Ion Peak (M•+): The most critical peak will be the molecular ion peak, which should appear at an m/z corresponding to the molecular weight of the compound. Given the molecular formula, the exact mass is 125.0841 g/mol . Therefore, we expect a strong peak at m/z = 125 . The presence of one nitrogen atom dictates that the molecular weight will be an odd number, consistent with the "Nitrogen Rule".
-
Fragmentation Pattern: Enaminones can undergo characteristic fragmentation pathways. Common losses would include the loss of a methyl group (•CH₃, M-15), loss of carbon monoxide (CO, M-28), and cleavage of the cyclohexene ring.
| Ion | m/z (Expected) | Identity |
| [C₇H₁₁NO]•+ | 125 | Molecular Ion |
| [C₆H₈NO]+ | 110 | Loss of •CH₃ |
| [C₆H₁₁N]•+ | 97 | Loss of CO |
IV. Infrared Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The enaminone moiety has several characteristic vibrational modes that we expect to observe. For a solid sample, Attenuated Total Reflectance (ATR) FTIR is a convenient and reliable technique.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, and the evanescent wave interacts with the sample.
-
Spectrum Generation: The instrument records the absorption of IR radiation as a function of wavenumber (cm⁻¹).
Anticipated IR Spectrum and Interpretation
Based on the structure of this compound, we anticipate the following key absorption bands:
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | sp² C-H (alkene) |
| 2960-2850 | C-H stretch | sp³ C-H (alkane) |
| ~1650 | C=O stretch | α,β-unsaturated Ketone |
| ~1600 | C=C stretch | Alkene |
| ~1560 | N-H bend | Primary Amine (-NH₂) |
The presence of strong bands in these regions would provide compelling evidence for the enaminone functional group.
V. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all protons and carbons in this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solution must be homogeneous and free of particulate matter.
-
¹H NMR Acquisition: A standard proton NMR spectrum is acquired.
-
¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired.
-
2D NMR Acquisition: COSY, HSQC, and HMBC spectra are acquired using standard pulse programs.
Anticipated ¹H NMR Spectrum and Interpretation
Based on the structure, we can predict the approximate chemical shifts and multiplicities of the proton signals. The numbering scheme used for assignment is shown below:
Caption: Numbering scheme for NMR assignments.
| Proton(s) | Approx. δ (ppm) | Multiplicity | Integration |
| H₂ | 4.5-5.5 | s | 1H |
| NH₂ | 4.0-6.0 | br s | 2H |
| H₄ | 2.0-2.5 | m | 2H |
| H₅ | 2.0-2.5 | m | 1H |
| H₆ | 2.0-2.5 | m | 2H |
| CH₃ | 0.9-1.2 | d | 3H |
-
The vinylic proton (H₂) is expected to be a singlet due to the absence of adjacent protons.
-
The amine protons (NH₂) will likely appear as a broad singlet and are exchangeable with D₂O.
-
The aliphatic protons (H₄, H₅, H₆) will be in the upfield region and will likely show complex splitting patterns due to coupling with each other.
-
The methyl protons will appear as a doublet due to coupling with H₅.
Anticipated ¹³C NMR Spectrum and Interpretation
| Carbon(s) | Approx. δ (ppm) |
| C₁ (C=O) | 190-200 |
| C₃ (C-N) | 160-170 |
| C₂ (C=C) | 95-105 |
| C₄, C₅, C₆ | 20-50 |
| CH₃ | 15-25 |
The carbonyl carbon (C₁) will be the most downfield signal. The carbons of the double bond (C₂ and C₃) will also be in the downfield region. The aliphatic carbons will appear in the upfield region.
2D NMR for Connectivity Confirmation
-
COSY (Correlation Spectroscopy): Will reveal proton-proton couplings. We expect to see correlations between H₄, H₅, and H₆, confirming their connectivity within the cyclohexene ring. A correlation between H₅ and the methyl protons will also be observed.
-
HSQC (Heteronuclear Single Quantum Coherence): Will show direct one-bond correlations between protons and the carbons they are attached to. This will allow for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the quaternary carbons and piecing together the entire molecular structure. For example, we would expect to see correlations from the methyl protons to C₅ and C₄/C₆, and from H₂ to C₄ and C₁.
Caption: Key expected HMBC correlations for this compound.
VI. Tautomerism: A Note on Structural Dynamics
It is important to recognize that enaminones can exist in tautomeric forms. The primary tautomer is the β-enaminone form, as depicted throughout this guide. However, an alternative imine tautomer could potentially exist. The collective spectroscopic data, particularly the presence of a distinct NH₂ signal in the ¹H NMR and the characteristic IR absorption bands for a primary amine and a conjugated ketone, strongly supports the predominance of the β-enaminone tautomer under normal analytical conditions.
VII. Conclusion: A Unified Structural Assignment
By systematically applying a suite of spectroscopic and spectrometric techniques, we can confidently elucidate the structure of this compound. Mass spectrometry confirms the molecular formula and weight. Infrared spectroscopy identifies the key enaminone functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of the carbon-hydrogen framework. This integrated analytical approach ensures a high degree of confidence in the final structural assignment, a critical requirement for any research or development endeavor involving this versatile chemical entity.
References
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-methyl-2-cyclohexen-1-one. Retrieved from [Link]
Sources
Introduction: The Strategic Importance of the Enaminone Core
An In-depth Technical Guide to 3-Amino-5-methylcyclohex-2-en-1-one (CAS 54398-84-4): A Versatile Scaffold for Modern Drug Discovery
This compound, identified by CAS number 54398-84-4, is a cyclic enaminone that has emerged as a highly valuable and versatile building block in synthetic and medicinal chemistry.[1][2] Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O).[1] This arrangement creates a unique "push-pull" electronic effect, where the amine group pushes electron density and the carbonyl group pulls it, resulting in a stable yet highly reactive scaffold.[2] This inherent reactivity, featuring both nucleophilic and electrophilic centers, allows this compound to serve as a linchpin in the construction of complex heterocyclic systems, which are foundational to many modern pharmaceuticals.[3] This guide offers a detailed exploration of its synthesis, reactivity, and strategic applications for professionals engaged in drug discovery and development.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectral properties is fundamental to its application in a research setting. These characteristics govern its solubility, stability, and reactivity, and provide the means for its unambiguous identification.
Core Properties
The key physicochemical descriptors for this compound are summarized below, based on aggregated data from authoritative chemical databases.[4][5][6]
| Property | Value | Source |
| CAS Number | 54398-84-4 | [4][5] |
| Molecular Formula | C₇H₁₁NO | [4] |
| Molecular Weight | 125.17 g/mol | [4][6] |
| IUPAC Name | This compound | [4] |
| Density | ~1.027 g/cm³ | [6][7] |
| Boiling Point | 214.3°C at 760 mmHg | [6][7] |
| Flash Point | 83.4°C | [6][7] |
| XLogP3 | 0.4 | [6] |
| Topological Polar Surface Area | 43.1 Ų | [4] |
| Canonical SMILES | CC1CC(=CC(=O)C1)N | [4] |
Spectroscopic Signature
While specific spectra are dependent on the solvent and instrumentation, the expected spectroscopic characteristics are:
-
¹H NMR: Protons on the amine group would appear as a broad singlet. The vinyl proton would be a singlet in the olefinic region. The methyl group would present as a doublet, coupled to the adjacent methine proton. The remaining aliphatic protons on the cyclohexene ring would appear as multiplets.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon (~190-200 ppm), the two sp² carbons of the enamine system, and the sp³ carbons of the aliphatic portion of the ring, including the methyl group.
-
IR Spectroscopy: Key absorption bands would include N-H stretching for the amine group (~3200-3400 cm⁻¹), C=O stretching for the conjugated ketone (~1640-1660 cm⁻¹), and C=C stretching for the alkene (~1550-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 125, corresponding to the molecular weight.
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of cyclic enaminones like this compound involves the condensation of a 1,3-dicarbonyl compound with ammonia or an amine.[3] This method is favored due to the wide availability of starting materials and the straightforward nature of the reaction.
General Synthetic Protocol: Condensation Pathway
The synthesis is typically achieved by reacting 5-methylcyclohexane-1,3-dione with a source of ammonia, such as ammonium acetate. The causality behind this choice is the ability of the dione to readily form an enol or enolate, which is then attacked by the nucleophilic ammonia. Subsequent dehydration drives the reaction to completion, forming the stable conjugated enaminone system.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 5-methylcyclohexane-1,3-dione in a suitable solvent like toluene or ethanol.
-
Amine Addition: Add a molar equivalent of an ammonia source (e.g., ammonium acetate). The acetate salt is often used as it buffers the reaction medium.
-
Azeotropic Water Removal: For reactions in toluene, fit the reaction vessel with a Dean-Stark apparatus to remove the water formed during the condensation. This is a critical step that drives the equilibrium towards the product.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC) until the starting dione is consumed.
-
Workup and Isolation: After cooling, the solvent is removed under reduced pressure. The crude product can then be purified.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel typically yields the pure product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. guidechem.com [guidechem.com]
A Comprehensive Guide to the Synthesis of 3-Amino-5-methylcyclohex-2-en-1-one: Protocols, Mechanisms, and Modern Methodologies
Foreword: The Strategic Importance of β-Enaminones
In the landscape of synthetic organic chemistry, β-enaminones represent a class of exceptionally versatile intermediates. Their unique electronic structure, characterized by a vinylogous amide system, renders them valuable precursors for the synthesis of a wide array of nitrogen and oxygen-containing heterocycles.[1] These heterocyclic scaffolds form the core of numerous pharmaceuticals, natural products, and bioactive compounds. Among these crucial building blocks, 3-amino-5-methylcyclohex-2-en-1-one stands out for its utility and straightforward accessibility. This guide provides an in-depth exploration of its synthesis, grounded in established chemical principles and augmented with modern, efficiency-focused techniques. We will dissect the causal factors behind procedural choices, offering not just a methodology, but a validated framework for its successful preparation.
The Foundational Chemistry: Synthesis via Condensation
The most direct and widely adopted strategy for synthesizing this compound is the condensation reaction between a β-dicarbonyl compound and an amine source.[2][3] This approach is robust, high-yielding, and relies on readily available starting materials.
-
The β-Diketone: The carbon backbone is provided by 5-methylcyclohexane-1,3-dione.[4][5] The two carbonyl groups, separated by a methylene group, create an acidic environment at the C2 position and provide the electrophilic sites for nucleophilic attack.
-
The Amine Source: The amino functionality is typically introduced using ammonia or a surrogate that generates ammonia in situ, such as ammonium acetate.[6]
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks one of the carbonyl carbons, forming a hemiaminal (or carbinolamine) intermediate. Subsequent dehydration, driven by heat or catalysis, eliminates a molecule of water to yield the thermodynamically stable, conjugated enaminone product.
Experimental Frameworks: From Conventional Heating to Microwave Acceleration
While the core reaction is straightforward, the method of execution significantly impacts reaction time, energy consumption, and overall efficiency. We present two validated protocols: a traditional thermal method and a modern, microwave-assisted approach.
Protocol I: Conventional Thermal Synthesis
This method relies on standard laboratory heating to drive the reaction to completion. It is a reliable and well-documented procedure.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-methylcyclohexane-1,3-dione (1.0 eq) and ammonium acetate (1.3 eq).[6] The use of a slight excess of ammonium acetate ensures a sufficient supply of ammonia to drive the reaction forward.
-
Solvent and Reaction: While the reaction can be run neat, the addition of a solvent like ethanol or toluene can facilitate a more homogenous reaction mixture. Heat the mixture to 110°C in an oil bath.[6]
-
Reaction Progression: Maintain heating for approximately 15-30 minutes.[6] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Product Isolation and Purification: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The product will often crystallize or solidify directly from the reaction mixture.[6]
-
Work-up: Add a minimal amount of a suitable solvent, such as ethyl acetate, and gently heat to dissolve the product, then cool to 0°C to induce recrystallization. This step helps remove any unreacted starting material or byproducts.[6]
-
Final Collection: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound as a stable solid.
Protocol II: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions.[7] By utilizing microwave irradiation for direct and efficient heating, this method dramatically reduces reaction times and often improves yields, aligning with the principles of green chemistry.[8][9]
Step-by-Step Methodology:
-
Reagent Setup: In a dedicated microwave reaction vessel, thoroughly mix 5-methylcyclohexane-1,3-dione (1.0 eq) and the chosen amine source (e.g., ammonium acetate, 1.3 eq). This reaction is ideally performed under solvent-free conditions.[8][9][10]
-
Microwave Irradiation: Seal the vessel and place it in a commercial microwave reactor. Irradiate the mixture at a constant temperature (e.g., 180°C) or power (e.g., 300 W) for a short duration, typically 2-5 minutes.[10]
-
Safety Precaution: Ensure the vessel is allowed to cool to a safe temperature before opening, as the reaction is performed under pressure.
-
Product Isolation: Once cooled, the product will typically solidify within the vessel. The work-up is often simpler than the thermal method.
-
Purification: The high purity of the crude product may only require a simple trituration with a solvent like diethyl ether or ethyl acetate to remove residual impurities, followed by filtration and drying.
Data Summary and Method Comparison
The choice of synthetic method often depends on available equipment, desired throughput, and energy considerations. The following table provides a comparative summary.
| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis (MAOS) |
| Key Reagents | 5-methylcyclohexane-1,3-dione, Ammonium Acetate | 5-methylcyclohexane-1,3-dione, Ammonium Acetate |
| Solvent | Optional (Ethanol, Toluene) or Solvent-free | Preferentially Solvent-free |
| Reaction Time | 15 - 30 minutes | 2 - 5 minutes |
| Energy Input | Oil Bath (110°C) | Microwave Irradiation (e.g., 180°C / 300W) |
| Typical Yield | Good to Excellent (>90%) | Excellent (>95%) |
| Key Advantages | Utilizes standard lab equipment, well-established. | Extremely rapid, high energy efficiency, green chemistry.[8][9] |
| Key Disadvantages | Longer reaction time, higher energy consumption. | Requires specialized microwave reactor. |
Visualization of the Synthetic Process
To better illustrate the workflow and chemical transformation, the following diagrams are provided.
Caption: High-level workflow for the synthesis of the target enaminone.
Caption: Chemical scheme for the condensation reaction.
Conclusion: A Foundational Synthesis for Modern Chemistry
The synthesis of this compound from 5-methylcyclohexane-1,3-dione is a cornerstone reaction that provides access to a highly valuable synthetic intermediate. The operational simplicity, high yields, and adaptability to modern techniques like microwave-assisted synthesis make it an exemplary process for both academic research and industrial drug development. By understanding the underlying mechanism and the practical advantages of different methodologies, researchers can confidently and efficiently produce this key building block for the construction of complex molecular architectures.
References
-
Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions. ResearchGate. Available at: [Link]
-
Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]
-
Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. Semantic Scholar. Available at: [Link]
-
Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. MDPI. Available at: [Link]
-
Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC. Available at: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of b-enaminones 3 form 1,3-diketone 1 and primary amines 2. ResearchGate. Available at: [Link]
-
Yb(OTf)3‐catalyzed reactions of 1,3‐diketones and amines. ResearchGate. Available at: [Link]
-
3-Amino-5-methyl-2-cyclohexen-1-one. PubChem. Available at: [Link]
-
3-Amino-5,5-dimethyl-2-cyclohexen-1-one. PubChem. Available at: [Link]
-
β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Taylor & Francis Online. Available at: [Link]
-
Enamine, enamide synthesis. Organic Chemistry Portal. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
-
Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. Available at: [Link]
-
3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. MDPI. Available at: [Link]
-
ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines: Formation of (E)-α,β-Unsaturated Methyl Ketones. ResearchGate. Available at: [Link]
-
5-METHYLCYCLOHEXANE-1,3-DIONE. Matrix Fine Chemicals. Available at: [Link]
-
Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Thieme Connect. Available at: [Link]
-
5-METHYL-1,3-CYCLOHEXANDIONE. ChemBK. Available at: [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. National Institutes of Health. Available at: [Link]
-
5-METHYLCYCLOHEXANE-1,3-DIONE. Chemdad. Available at: [Link]
-
Stereospecific Synthesis of Cyclohexenone Acids by[8][8]-Sigmatropic Rearrangement Route. ACS Publications. Available at: [Link]
- Process for producing 3-amino-2-cyclohexenone.Google Patents.
-
3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one 0.25-hydrate. Sci-Hub. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Enaminone synthesis by amination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. 5-メチル-1,3-シクロヘキサンジオン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
3-Amino-5-methylcyclohex-2-en-1-one IUPAC name
An In-depth Technical Guide to the IUPAC Nomenclature of 3-Amino-5-methylcyclohex-2-en-1-one
Abstract
Systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), is the cornerstone of unambiguous chemical communication. It provides a logical and universally accepted framework for naming organic compounds, ensuring that a given name corresponds to a single, unique molecular structure. This guide provides a detailed deconstruction of the IUPAC naming protocol for the compound this compound (CAS No. 54398-84-4).[1][2][3] Aimed at researchers, chemists, and drug development professionals, this document elucidates the hierarchical rules and logical decisions required to arrive at the systematic name, emphasizing the causality behind each step.
Molecular Structure and Functional Group Analysis
The first step in any nomenclature exercise is a thorough analysis of the molecule's constituent parts. The structure is a substituted six-membered carbon ring.
Core Components:
-
Parent Ring: A six-carbon cyclic structure (cyclohexane derivative).
-
Unsaturation: A carbon-carbon double bond within the ring, making it a cyclohexene derivative.
-
Principal Functional Group: A ketone group (C=O) within the ring.
-
Substituents: An amino group (-NH₂) and a methyl group (-CH₃) attached to the ring.
The presence of multiple functional groups necessitates a hierarchical approach to determine the parent structure and the correct numbering sequence.
The Logic of IUPAC Nomenclature: A Step-by-Step Derivation
The IUPAC name is derived not by arbitrary assignment but through a systematic application of prioritized rules. The process is a self-validating system where each step logically follows from the last.
Step 2.1: Identification of the Principal Functional Group
When a molecule contains multiple functional groups, they are ranked by priority. The group with the highest priority dictates the suffix of the compound's name.[4][5] In this molecule, we must compare the ketone and the amine.
According to IUPAC rules, the ketone group has higher priority than the amine group.[6][7][8] This is generally based on the oxidation state of the carbon atom in the functional group. The carbonyl carbon of a ketone is more oxidized than the carbon of an amine.
Table 1: Functional Group Priority
| Functional Group | Class Name | Suffix (as Principal Group) | Prefix (as Substituent) | Priority |
|---|---|---|---|---|
| -C=O | Ketone | -one | oxo- | Higher |
| -NH₂ | Amine | -amine | amino- | Lower |
Step 2.2: Determination of the Parent Structure
The principal functional group (ketone) is part of the cyclic system. Consequently, the cyclic structure is designated as the parent.[9][10] The structure is a six-membered ring containing a double bond and a ketone. This defines the parent structure as a cyclohexenone .
Step 2.3: Numbering the Cyclohexenone Ring
The numbering of the parent ring is the most critical step and follows a strict set of rules designed to provide the lowest possible locants (numbers) to key features in a specific order of precedence.
-
Principal Functional Group: The carbon atom of the highest-priority functional group must be assigned the lowest possible number.[11][12] For a ketone in a ring, the carbonyl carbon is designated as C1 .
-
Multiple Bonds: Next, the numbering must proceed through the atoms of the double bond, assigning them the lowest possible locants.[13][14] Starting from C1 (the ketone), we can number in two directions. Numbering towards the double bond gives it the positions C2 and C3. Numbering away from it would place it at C6 and C1, which is incorrect. Therefore, the double bond is located between C2 and C3.
-
Substituents: The direction of numbering is now fixed. We continue around the ring to assign locants to the remaining substituents.
The diagram below illustrates the application of these rules, resulting in the only correct numbering scheme.
Diagram 1: Correct IUPAC numbering of the molecular structure.
Step 2.4: Identifying and Locating Substituents
With the ring correctly numbered, we can now precisely locate the substituents:
-
The amino group (-NH₂) is located at position C3 .
-
The methyl group (-CH₃) is located at position C5 .
Step 2.5: Assembling the Final IUPAC Name
The final name is assembled by combining the identified components in a specific order:
-
Substituents: List the substituents as prefixes in alphabetical order (amino comes before methyl).
-
Parent Ring: State the name of the parent ring (cyclohex).
-
Unsaturation: Indicate the position and type of the double bond (-2-en).
-
Principal Group: Add the suffix for the principal functional group with its position (-1-one).
Combining these parts gives: This compound .
Systematic Protocol for IUPAC Name Determination
The logic described above can be summarized into a repeatable workflow, ensuring consistency and accuracy in naming complex cyclic molecules. This protocol serves as a self-validating system for drug development professionals handling novel chemical entities.
Diagram 2: Workflow for the systematic determination of the IUPAC name.
Conclusion
The systematic name This compound is unequivocally derived from the foundational principles of IUPAC nomenclature. By prioritizing the ketone functional group, establishing the cyclohexenone parent, and applying a strict numbering hierarchy that gives precedence first to the principal functional group and then to the double bond, we arrive at a name that is both logical and unambiguous. This methodical approach is essential for maintaining clarity and precision in scientific research, documentation, and regulatory affairs.
References
-
PubChem. (n.d.). 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. Retrieved from [Link]
-
MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. Retrieved from [Link]
-
ChemistryHelp. (2025, December 21). Which Functional Groups Take Priority In Organic Naming? [Video]. YouTube. Retrieved from [Link]
-
StudySmarter. (2023, November 30). Functional Group Priorities Explained. Retrieved from [Link]
-
Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, September 28). Proper IUPAC name of a substituted cyclohexenol. Retrieved from [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2-methylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]
-
Reddit. (2019, January 7). IUPAC naming. r/Mcat. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-methyl-2-hexanone. National Center for Biotechnology Information. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, October 24). How To Write IUPAC Names of Cyclic, Bicyclic & Spiro Compounds [Video]. YouTube. Retrieved from [Link]
-
IUPAC. (n.d.). Rule A-61. General Principles (CYCLIC HYDROCARBONS WITH SIDE CHAINS). Advanced Chemistry Development. Retrieved from [Link]
-
IUPAC. (n.d.). Rule C-12 Guide to Construction of the Name (Substitutive Nomenclature). Advanced Chemistry Development. Retrieved from [Link]
-
Skonieczny, W. S. (n.d.). The IUPAC Rules for Naming Organic Molecules. TSFX. Retrieved from [Link]
-
StudySmarter. (2023, October 14). Naming Cycloalkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes. Retrieved from [Link]
Sources
- 1. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 54398-84-4|this compound|BLD Pharm [bldpharm.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. egpat.com [egpat.com]
- 7. medlifemastery.com [medlifemastery.com]
- 8. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 10. acdlabs.com [acdlabs.com]
- 11. IUPAC Rules [chem.uiuc.edu]
- 12. tsfx.edu.au [tsfx.edu.au]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
An In-Depth Technical Guide to 3-Amino-5-methylcyclohex-2-en-1-one: Properties, Reactivity, and Synthetic Applications
Introduction
3-Amino-5-methylcyclohex-2-en-1-one (CAS No. 54398-84-4) is a versatile cyclic enaminone that serves as a valuable building block in modern organic synthesis. Its unique structural motif, featuring a conjugated system with both a nucleophilic amino group and an electrophilic carbonyl group, imparts a rich and tunable reactivity profile. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, spectroscopic signature, core reactivity, and its utility as a scaffold in the synthesis of more complex molecular architectures. By understanding the fundamental principles governing its behavior, scientists can strategically leverage this compound to construct novel chemical entities with potential applications in medicinal chemistry and materials science.
Chemical Identity and Structure
Proper identification is critical for regulatory compliance, procurement, and scientific communication. This compound is known by several synonyms, and its core structural and identifying information is cataloged across multiple chemical databases.
Key Identifiers:
-
IUPAC Name: this compound[1]
The molecule's structure, characterized by a six-membered ring containing a ketone, a double bond, and an amine, is depicted below.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application, influencing everything from reaction conditions and solvent selection to purification and formulation. The key computed and experimental properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 125.17 g/mol | [1][2][4] |
| Exact Mass | 125.084063974 Da | [1][2] |
| Appearance | White to yellow powder or crystals | [5] |
| Boiling Point | 214.3°C at 760 mmHg | [2][6] |
| Flash Point | 83.4°C | [2][6] |
| Density | 1.027 g/cm³ | [2][6] |
| Vapor Pressure | 0.157 mmHg at 25°C | [2] |
| XLogP3 | 0.4 | [1][2][7] |
| Topological Polar Surface Area | 43.1 Ų | [1][7] |
| Hydrogen Bond Donor Count | 1 | [2][7] |
| Hydrogen Bond Acceptor Count | 2 | [2][7] |
| Rotatable Bond Count | 0 | [2] |
| Property reported for the closely related analog 3-Amino-5,5-dimethylcyclohex-2-enone. |
Spectroscopic Characterization (Predicted)
While specific spectra are best obtained empirically, the structure of this compound allows for the confident prediction of its key spectroscopic features. This theoretical analysis is invaluable for compound verification and quality control.
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The vinyl proton (-CH=) should appear as a singlet in the downfield region (δ 5.0-5.5 ppm). The protons of the amino group (-NH₂) will likely present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. The methyl group (-CH₃) will be a doublet, coupled to the adjacent methine proton. The remaining aliphatic protons on the cyclohexene ring will exhibit complex splitting patterns in the upfield region (δ 2.0-3.0 ppm).
-
¹³C NMR (Carbon NMR): The carbon spectrum should display seven distinct signals. The carbonyl carbon (C=O) will be the most downfield signal (δ > 190 ppm). The two sp² carbons of the enamine system will appear in the δ 100-160 ppm range. The remaining four sp³ carbons, including the methyl carbon, will be found in the upfield region (δ 20-50 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the conjugated ketone is expected around 1650-1600 cm⁻¹. The N-H stretching of the primary amine will appear as one or two bands in the 3500-3300 cm⁻¹ region. The C=C double bond stretch will be observed near 1600-1550 cm⁻¹.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 125. Subsequent fragmentation patterns would likely involve the loss of small neutral molecules such as CO or CH₃.
Reactivity and Synthetic Utility
The synthetic value of this compound stems from its dual reactivity, a consequence of the vinylogous amide system. The electron-donating amino group enriches the electron density of the conjugated system, making the α-carbon and the nitrogen atom nucleophilic. Conversely, the electron-withdrawing carbonyl group renders the β-carbon electrophilic, susceptible to conjugate addition.
Caption: Key reactive sites of this compound.
This reactivity makes it a precursor for a wide range of heterocyclic compounds. For instance:
-
Pyridine and Quinoline Synthesis: Condensation reactions with 1,3-dicarbonyl compounds or other suitable electrophiles can lead to the formation of fused pyridine and quinoline ring systems, which are prevalent scaffolds in pharmaceuticals.
-
Michael Additions: The β-carbon can be targeted by various nucleophiles, allowing for the introduction of new substituents and further functionalization of the ring.
-
N-Functionalization: The amino group can be readily acylated, alkylated, or used in condensation reactions to build more complex structures.
Representative Synthetic Protocol
While numerous specific synthetic procedures exist depending on the desired derivative, a foundational and illustrative protocol is the synthesis of the title compound itself from a readily available precursor, 5-methyl-1,3-cyclohexanedione. This method relies on the classic and robust reaction of a β-dicarbonyl compound with an ammonia source.
Objective: To synthesize this compound.
Materials:
-
5-methyl-1,3-cyclohexanedione
-
Ammonium acetate or aqueous ammonia
-
Toluene or a similar aprotic solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware and magnetic stirrer/hotplate
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Charging: To the flask, add 5-methyl-1,3-cyclohexanedione (1.0 eq), ammonium acetate (1.1-1.5 eq), and toluene (sufficient to suspend the reagents).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the equilibrium towards product formation.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected and, if possible, by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Caption: Experimental workflow for the synthesis of the title compound.
Applications in Medicinal Chemistry and Drug Development
The structural features of this compound make it an attractive starting point for the synthesis of biologically active molecules. Its use as an intermediate is documented in various patents for the preparation of compounds with diverse therapeutic applications.
A search of patent literature reveals that this chemical structure is a component of synthetic pathways leading to more complex molecules.[1] For example, enaminones are key intermediates in the synthesis of dihydropyridines, a class of compounds known for their activity as calcium channel blockers used in treating hypertension. The general synthetic utility for creating substituted cyclic systems makes this compound relevant for library synthesis in early-stage drug discovery campaigns. While not a therapeutic agent itself, its role as a foundational piece for building potential drug candidates is well-established in the field.
Safety and Handling
As with any chemical reagent, proper handling procedures must be followed to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid:
While specific GHS hazard data for this compound is limited, related enaminones are classified as harmful if swallowed (H302).[5] Prudent practice dictates treating it with appropriate caution. Always consult the material safety data sheet (MSDS) provided by the supplier before use.
Conclusion
This compound is a powerful and versatile chemical intermediate. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and, most importantly, its tunable dual-mode reactivity make it an asset in the synthetic chemist's toolbox. From the construction of complex heterocyclic systems to its application as a scaffold in drug discovery programs, a thorough understanding of this compound's nature is key to unlocking its full synthetic potential.
References
-
PubChem. (n.d.). 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
Sources
- 1. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017019487A1 - Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein - Google Patents [patents.google.com]
- 3. EP0002942A1 - Process for producing 3-amino-2-cyclohexenone - Google Patents [patents.google.com]
- 4. 3-Amino-5-methyl-2-hexanone | C7H15NO | CID 315903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3905940A - Process for the manufacture of 5-amino-2-({62 -cyanoethyl)-5-cyclohexen-1-one - Google Patents [patents.google.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. When Cyclodextrins Met Data Science: Unveiling Their Pharmaceutical Applications through Network Science and Text-Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-AMINO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 3-Amino-5-methylcyclohex-2-en-1-one: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-amino-5-methylcyclohex-2-en-1-one, a key cyclic enaminone, with a focus on its molecular characteristics, synthesis, analytical validation, and its significance as a scaffold in medicinal chemistry. Enaminones, defined by their β-amino-α,β-unsaturated carbonyl moiety, are exceptionally versatile building blocks in organic synthesis and represent a privileged pharmacophore in drug discovery. This document details robust protocols for the synthesis and characterization of the title compound, underpinned by an exploration of the chemical principles that dictate its reactivity and biological activity. We will delve into its established and potential applications, particularly in the development of novel anticancer, anticonvulsant, and antimicrobial agents, providing researchers, scientists, and drug development professionals with a foundational resource for leveraging this compound in their work.
Introduction: The Versatility of the Enaminone Scaffold
Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This arrangement results in a unique "push-pull" electronic effect, where the electron-donating amino group "pushes" electron density through the conjugated system to the electron-withdrawing carbonyl group. This inherent polarization imparts a rich and varied reactivity, with both nucleophilic (at the α-carbon and the nitrogen) and electrophilic (at the β-carbon and the carbonyl carbon) sites.
This compound (Molecular Formula: C₇H₁₁NO, Molecular Weight: 125.17 g/mol ) is a canonical example of a cyclic enaminone.[1][2] Its constrained cyclic structure provides a degree of conformational rigidity, making it an attractive scaffold for designing molecules with specific three-dimensional orientations for interaction with biological targets. The therapeutic potential of enaminones has been increasingly recognized, with derivatives demonstrating a wide array of pharmacological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects.[3][4] This guide serves to consolidate the core knowledge of this compound, providing both the theoretical underpinnings and practical methodologies for its use in a research and development setting.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's properties is fundamental to its application. The key identifiers and computed physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 125.17 g/mol | [1] |
| Molecular Formula | C₇H₁₁NO | [1] |
| CAS Number | 54398-84-4 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1CC(=CC(=O)C1)N | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
These properties suggest that the molecule possesses good "drug-like" characteristics, such as a low molecular weight and a balanced lipophilicity (XLogP3), which are often correlated with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthesis and Purification
The most common and efficient method for the synthesis of cyclic enaminones is the condensation of a β-dicarbonyl compound with ammonia or a primary amine. For this compound, the logical precursor is 5-methyl-1,3-cyclohexanedione.
Synthetic Workflow
The synthesis is typically a one-pot reaction that proceeds via the formation of an enol, followed by nucleophilic attack by ammonia and subsequent dehydration to yield the stable enaminone product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis will yield a product with the analytical characteristics outlined in Section 4.
Materials:
-
5-methyl-1,3-cyclohexanedione (1.0 eq)
-
Ammonium acetate (1.3 eq)
-
Toluene or Ethanol (as solvent)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for workup and filtration
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 5-methyl-1,3-cyclohexanedione (e.g., 10.0 g, 79.3 mmol).
-
Reagents: Add ammonium acetate (e.g., 10.0 g, 129.7 mmol) and toluene (100 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours. Causality Note: The removal of water via azeotropic distillation is crucial as it drives the reaction equilibrium towards the product, ensuring a high yield.
-
Workup: Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature. The product will often begin to crystallize out of the solution. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold diethyl ether or ethanol to remove residual toluene and unreacted starting material. The product is often obtained in high purity, but can be further purified by recrystallization from ethanol or ethyl acetate if necessary.
-
Drying: Dry the purified solid under vacuum to a constant weight. A typical yield is in the range of 85-95%.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the vinylic proton, multiplets for the aliphatic protons of the cyclohexene ring, a singlet for the methyl group, and a broad singlet for the amine protons (which is D₂O exchangeable).
-
¹³C NMR (100 MHz, CDCl₃): Key signals would include a peak for the carbonyl carbon (~195-200 ppm), signals for the two sp² carbons of the enamine system, and several signals in the aliphatic region for the sp³ carbons and the methyl group.[6]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
Characteristic Absorptions (cm⁻¹): Look for strong N-H stretching bands (typically two bands around 3200-3400 cm⁻¹), a strong C=O stretch (around 1640-1660 cm⁻¹, lowered from the typical ketone region due to conjugation), and a C=C stretch (around 1560-1580 cm⁻¹).
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Expected M/z: For electrospray ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 126.1.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound.
Protocol: Purity Assessment by Reverse-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Justification: Formic acid is a mass spectrometry-compatible modifier that helps to produce sharp, well-defined peaks by controlling the ionization state of the analyte.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Validation: A pure sample should yield a single major peak. The retention time can be used as an identifier for future analyses. This method is scalable and can be adapted for preparative separations.[7]
Applications in Drug Discovery and Development
The enaminone scaffold is a cornerstone in the synthesis of a multitude of heterocyclic compounds and serves as a pharmacophore for a range of biological activities.[8]
Role as a Synthetic Intermediate
The reactivity of this compound allows it to be a versatile precursor for more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.
Caption: Synthetic utility of the enaminone core in generating diverse heterocyclic systems.
Therapeutic Potential
Research into enaminone derivatives has revealed significant therapeutic potential across several disease areas.
-
Anticancer Activity: Numerous enaminone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[9] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[10]
-
Anticonvulsant Properties: The enaminone scaffold is considered an excellent pharmacophore for anticonvulsant activity.[11] Studies have shown that certain derivatives can modulate neuronal excitability, potentially through interaction with GABA receptors or ion channels.[3][12]
-
Antimicrobial and Anti-inflammatory Effects: The conjugated system in enaminones is also associated with antimicrobial and anti-inflammatory properties.[13] Derivatives have shown efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus.[9]
| Therapeutic Area | Example of Activity | Representative Reference |
| Oncology | Inhibition of various human cancer cell lines (e.g., breast, colon, melanoma). | [9][14] |
| Neurology | Anticonvulsant effects in animal models of epilepsy. | [11][12] |
| Infectious Disease | Antibacterial activity against Gram-positive and Gram-negative bacteria. | [13][15] |
Conclusion
This compound is more than just a simple organic molecule; it is a powerful and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its straightforward synthesis, combined with its rich chemical reactivity and proven biological relevance, establishes it as a high-value scaffold. This guide has provided a detailed framework for its synthesis, characterization, and potential applications. As the demand for novel therapeutics continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play a critical role in the development of the next generation of medicines.
References
-
Edafiogho, I. O., Hinko, C. N., Chang, H., Moore, J. A., Mulzac, D., Nicholson, J. M., & Scott, K. R. (2007). Enaminones: Exploring additional therapeutic activities. Medicinal research reviews, 27(5), 633–665. [Link]
-
Al-Ghorbani, M., Che, P., & Liu, Y. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83, 131984. [Link]
-
Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Edafiogho, I. O., et al. (2007). Enaminones: Exploring Additional Therapeutic Activities. Journal of Pharmaceutical Sciences, 96(10), 2509-2531. [Link]
-
Synthesis of 1‐phenyl‐3‐(quinolin‐8‐ylamino)prop‐2‐en‐1‐one and analysis of its structure by X‐ray crystallography, NMR, UV‐Vis spectroscopy and DFT calculations. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. (2021). Tetrahedron, 83(1), 131984. [Link]
-
de la Torre, A., et al. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry, 17, 1534-1542. [Link]
-
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
de la Torre, A., et al. (2021). General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]
-
SIELC Technologies. (2018). 3-Aminocyclohex-2-en-1-one. [Link]
-
Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. (n.d.). Request PDF. Retrieved January 17, 2026, from [Link]
-
Edafiogho, I. O., et al. (1991). Synthesis and anticonvulsant activity of enaminones. Journal of Medicinal Chemistry, 34(11), 3329-3332. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016877, 3-Amino-5-methyl-2-cyclohexen-1-one. PubChem. Retrieved January 17, 2026, from [Link].
-
Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ahmed, K., et al. (2023). New Pyrimidinone Bearing Aminomethylenes and Schiff Bases as Potent Antioxidant, Antibacterial, SARS-CoV-2, and COVID-19 Main Protease MPro Inhibitors: Design, Synthesis, Bioactivities, and Computational Studies. ACS Omega, 8(30), 27367–27385. [Link]
-
LookChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link].
-
K., R. R., & N., M. K. (2006). Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. Molbank, 2006(6), M517. [Link]
-
Hranjec, M., et al. (2019). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 7(2), 143-151. [Link]
- Google Patents. (n.d.). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone.
-
Barluenga, J., et al. (2011). Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4785–4789. [Link]
-
3-Amino-5,5-dimethyl-2-phenylcyclohex-2-en-1-one. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 315903, 3-Amino-5-methyl-2-hexanone. PubChem. Retrieved January 17, 2026, from [Link].
-
3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one 0.25-hydrate. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90798065, 5-Amino-2-methylcyclohex-2-en-1-one. PubChem. Retrieved January 17, 2026, from [Link].
-
Mallesha, L., et al. (2011). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. International Journal of ChemTech Research, 3(3), 1269-1274. [Link]
-
Nawrot-Modranka, J., et al. (2015). Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. Molecules, 20(10), 18053–18073. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136680, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. PubChem. Retrieved January 17, 2026, from [Link].
Sources
- 1. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) 13C NMR [m.chemicalbook.com]
- 7. 3-Aminocyclohex-2-en-1-one | SIELC Technologies [sielc.com]
- 8. "Enaminones: Exploring additional therapeutic activities" by Ivan O. Edafiogho, Samuel B. Kombian et al. [collections.uhsp.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enaminones: Exploring additional therapeutic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Pyrimidinone Bearing Aminomethylenes and Schiff Bases as Potent Antioxidant, Antibacterial, SARS-CoV-2, and COVID-19 Main Protease MPro Inhibitors: Design, Synthesis, Bioactivities, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujc.pp.ua [fujc.pp.ua]
- 15. Antibacterial activity in serum of the 3,5-diamino-piperidine translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Spectroscopic Signature of a Versatile Synthon: A Technical Guide to 3-Amino-5-methylcyclohex-2-en-1-one
Introduction
I. Molecular Structure and Isomerism
3-Amino-5-methylcyclohex-2-en-1-one possesses a conjugated system comprising a vinylogous amide, which gives rise to its characteristic chemical and spectroscopic properties. The molecule can exist in different tautomeric and isomeric forms, with the keto-enamine form being the most predominant. Intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen plays a significant role in stabilizing this form.
Caption: Molecular structure of this compound.
II. Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions arising from the N-H, C=O, C=C, and C-N bonds.
A. Predicted IR Spectral Data
The following table summarizes the expected characteristic IR absorption bands for this compound, based on the analysis of related enaminone structures.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching vibrations (asymmetric and symmetric) |
| 2960-2850 | Medium | C-H stretching vibrations (aliphatic) |
| ~1650 | Strong | C=O stretching vibration (conjugated ketone) |
| ~1600 | Strong | C=C stretching vibration |
| ~1550 | Strong | N-H bending vibration |
| ~1250 | Medium | C-N stretching vibration |
B. Interpretation of the IR Spectrum
The presence of a broad band in the 3400-3200 cm⁻¹ region is a clear indication of the N-H stretching vibrations of the primary amine group. The broadening is a result of hydrogen bonding. The strong absorption around 1650 cm⁻¹ is characteristic of a conjugated ketone. The conjugation with the enamine system lowers the frequency from that of a typical saturated ketone (around 1715 cm⁻¹). The C=C stretching vibration, expected around 1600 cm⁻¹, is often coupled with the C=O stretch in conjugated systems. A strong band around 1550 cm⁻¹ can be attributed to the N-H bending vibration, which is also characteristic of primary amines. The aliphatic C-H stretching vibrations of the cyclohexene ring and the methyl group are expected in the 2960-2850 cm⁻¹ range.
C. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.
A. Predicted ¹H NMR Spectral Data (in CDCl₃)
The following table outlines the predicted proton NMR chemical shifts, multiplicities, and coupling constants for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | s | 1H | C2-H (vinylic) |
| ~4.8 (broad) | s | 2H | NH₂ |
| ~2.2-2.4 | m | 1H | C5-H |
| ~2.1 | m | 2H | C4-H₂ |
| ~1.9 | m | 2H | C6-H₂ |
| ~1.0 | d | 3H | C5-CH₃ |
B. Interpretation of the ¹H NMR Spectrum
The most downfield proton is expected to be the vinylic proton at C2 (~5.0 ppm), appearing as a singlet due to the absence of adjacent protons. The amine protons (~4.8 ppm) will likely appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. These protons will exchange with D₂O. The protons on the cyclohexene ring will exhibit complex splitting patterns due to coupling with each other. The methine proton at C5 will be a multiplet, coupled to the adjacent methylene protons and the methyl group. The methyl group at C5 will appear as a doublet, coupled to the C5 proton.
C. Predicted ¹³C NMR Spectral Data (in CDCl₃)
The predicted carbon NMR chemical shifts for this compound are presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C1 (C=O) |
| ~160 | C3 (C-N) |
| ~100 | C2 (C=C) |
| ~45 | C6 |
| ~35 | C4 |
| ~30 | C5 |
| ~21 | C5-CH₃ |
D. Interpretation of the ¹³C NMR Spectrum
The carbonyl carbon (C1) is the most deshielded and will appear at the lowest field (~195 ppm). The two sp² hybridized carbons of the enaminone system, C3 and C2, will appear at ~160 ppm and ~100 ppm, respectively. The upfield signals correspond to the sp³ hybridized carbons of the cyclohexene ring and the methyl group.
E. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals.
-
Data Processing: Fourier transform the raw data (FID) and phase the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
An In-depth Technical Guide to the Tautomerism of 3-Amino-5-methylcyclohex-2-en-1-one
Abstract
3-Amino-5-methylcyclohex-2-en-1-one, a prominent member of the β-enaminone class of compounds, presents a classic yet nuanced case of tautomerism. This guide provides a comprehensive examination of the structural and electronic factors governing its tautomeric equilibria. We will dissect the predominant imine-enamine equilibrium, explore the influence of environmental factors such as solvent polarity, and detail the advanced spectroscopic and computational methodologies required for robust characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of how tautomerism impacts the chemical reactivity, biological activity, and analytical profile of this important molecular scaffold.
Foundational Principles: Tautomerism vs. Resonance
In the study of molecular structures, it is critical to distinguish between tautomerism and resonance. Tautomers are distinct constitutional isomers that are in rapid equilibrium with one another, involving the migration of an atom or group, most commonly a proton.[1][2] This is a true chemical equilibrium between different, isolable (in principle) molecules. Resonance, by contrast, describes the delocalization of electrons within a single molecule; resonance forms are not different compounds but rather different representations of the same molecule's electron distribution.[2]
This compound is a vinylogous amide, a structure primed for tautomerism. Its core features—a carbonyl group, a double bond, and an amine—allow for two primary types of tautomeric equilibria: keto-enol and imine-enamine.[3][4][5]
The Tautomeric Landscape of this compound
The principal tautomeric relationship in this molecule is the equilibrium between the enamine-ketone (enaminone) form and the imine-ketone form.
The Dominant Enaminone Tautomer
The structure commonly drawn as this compound is, in fact, the enamine tautomer (specifically, an enaminone). This form is overwhelmingly favored at equilibrium for two critical reasons:
-
Conjugation: The lone pair of electrons on the nitrogen atom participates in conjugation with the π-system of the double bond and the carbonyl group (N-C=C-C=O). This extended delocalization significantly stabilizes the molecule.
-
Intramolecular Hydrogen Bonding: The amino group (N-H) and the carbonyl group (C=O) are perfectly positioned to form a stable, six-membered pseudo-ring via an intramolecular hydrogen bond.[4][6] This interaction provides substantial thermodynamic stability.
The Iminoketone Tautomer
The corresponding imine tautomer, 3-imino-5-methylcyclohexan-1-one, is significantly less stable. In this form, the proton has migrated from the nitrogen to the α-carbon. While the imine tautomer is a necessary intermediate for certain reactions, its equilibrium concentration is typically negligible.[7] The loss of the extensive conjugation and the intramolecular hydrogen bond makes it energetically unfavorable compared to the enaminone.
Caption: Fig. 1: Primary imine-enamine equilibrium.
Keto-Enol Tautomerism
A secondary equilibrium to consider is the keto-enol tautomerism of the carbonyl group. For most simple aldehydes and ketones, the keto form is vastly more stable than the enol form due to the greater bond energy of a C=O double bond compared to a C=C double bond.[1][6] In the context of this compound, the powerful stabilizing features of the enaminone tautomer make the formation of an enol tautomer (3-amino-5-methylcyclohexa-1,3-dien-1-ol) even less likely.
Key Factors Governing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is a dynamic process sensitive to its environment. Understanding these influences is paramount for controlling reactions and predicting physicochemical properties.
Solvent Effects
The choice of solvent has a profound impact on the relative stability of tautomers. This is primarily dictated by the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor.[8][9][10][11]
-
Non-Polar Aprotic Solvents (e.g., hexane, CCl₄, benzene): These solvents do not interfere with the internal structure of the solute. Consequently, they strongly favor the enaminone tautomer, where stability is derived from the intramolecular hydrogen bond.[6][12]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can stabilize dipoles but do not disrupt the internal hydrogen bond as effectively as protic solvents. The enaminone form generally remains dominant.
-
Polar Protic Solvents (e.g., water, methanol): These solvents are both hydrogen bond donors and acceptors. They can compete with the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the solute's amine and carbonyl groups. This can slightly increase the population of the more polar imine tautomer, although the enaminone form still predominates.[6]
| Solvent Type | Dominant Interaction | Favored Tautomer | Rationale |
| Non-Polar Aprotic | van der Waals forces | Enaminone | Intramolecular H-bond is preserved and provides the main stabilization.[6] |
| Polar Aprotic | Dipole-dipole interactions | Enaminone | Stabilizes the polar nature of the molecule without significantly disrupting the internal H-bond. |
| Polar Protic | Intermolecular H-bonding | Enaminone (with minor shift) | Solvent competes with the intramolecular H-bond, slightly reducing the energetic penalty for the imine form.[11] |
Table 1: Influence of Solvent Type on Tautomeric Equilibrium.
Temperature Effects
Variable-temperature studies, typically conducted using NMR, can reveal the thermodynamic parameters (ΔH and ΔS) of the tautomeric equilibrium.[10] While the enaminone is enthalpically favored due to conjugation and hydrogen bonding, an increase in temperature can provide the energy to populate less stable tautomeric states, potentially causing measurable shifts in spectroscopic signals.
Experimental Protocols for Tautomer Characterization
A multi-faceted analytical approach is required to unambiguously characterize the tautomeric state of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution. The process is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer if present in sufficient concentration.[11]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Data Acquisition: Acquire standard ¹H NMR spectra for each sample at room temperature.
-
Spectral Analysis:
-
Enaminone Tautomer (Expected):
-
N-H Proton: Look for a broad singlet, typically in the range of 5-8 ppm. Its chemical shift will be highly solvent-dependent. In DMSO-d₆, this peak will be sharper.
-
Vinyl Proton (-CH=): A singlet around 5.0-5.5 ppm.
-
Aliphatic Protons: Complex multiplets for the CH, CH₂, and CH₃ groups in the 1.0-2.5 ppm range.
-
-
Imine Tautomer (Hypothetical): The absence of a vinyl proton signal and the appearance of a new set of aliphatic signals would indicate the presence of the imine. This is highly unlikely to be observed.
-
-
Quantification: If signals for multiple tautomers were observed, integration of non-overlapping peaks would be used to determine their relative populations and calculate the equilibrium constant (K_T_).
Infrared (IR) Spectroscopy
IR spectroscopy provides a snapshot of the functional groups present and is particularly sensitive to hydrogen bonding.
Protocol for IR Analysis:
-
Sample Preparation: Analyze the compound as a solid (KBr pellet or ATR) and in solution using a non-polar solvent (e.g., CCl₄) and a polar solvent (e.g., CH₃CN) in an appropriate IR cell.
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Spectral Analysis:
-
C=O Stretch: For the enaminone, expect a strong absorption band around 1600-1650 cm⁻¹. The frequency is lower than a typical cyclohexenone (~1685 cm⁻¹) due to conjugation with the C=C and N lone pair, and the intramolecular hydrogen bond.
-
N-H Stretch: One or two bands in the 3200-3500 cm⁻¹ region. Intramolecular hydrogen bonding can cause this peak to be broad.
-
C=C Stretch: A band around 1550-1600 cm⁻¹, often coupled with the C=O vibration.
-
Computational Modeling Workflow
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for corroborating experimental findings and providing energetic insights that are otherwise inaccessible.[13]
Caption: Fig. 2: A typical DFT workflow for tautomer stability prediction.
Protocol for DFT Calculations:
-
Structure Building: Construct 3D models of the enaminone and iminoketone tautomers.
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations in the gas phase (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) to find the lowest energy conformers and obtain thermal corrections to the Gibbs free energy.[8][14]
-
Solvation Modeling: Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a continuum solvation model (e.g., CPCM) for various solvents.[9]
-
Energy Analysis: Combine the solvated electronic energy with the gas-phase thermal corrections to calculate the Gibbs free energy (ΔG) of each tautomer in each solvent. The relative ΔG values will predict the position of the tautomeric equilibrium, which can then be compared directly with experimental results.
Implications for Synthesis and Drug Development
The predominance of a single tautomer has profound consequences for the molecule's application.
-
Chemical Reactivity: The enaminone tautomer is a nucleophile. Its reactivity is analogous to that of an enolate, with the α-carbon being a primary site for electrophilic attack.[12][15] In contrast, the minor imine tautomer would be electrophilic at the imine carbon. Therefore, controlling reaction conditions to favor one mode of reactivity over another requires a deep understanding of the factors that might transiently populate a minor tautomer.
-
Biological Activity: Tautomers are different molecules and will exhibit different binding affinities for biological targets like enzymes or receptors. The specific shape, polarity, and hydrogen bond donor/acceptor pattern of the dominant enaminone tautomer dictates its pharmacological profile.[16] A drug designed to bind in its enaminone form may lose all activity if cellular conditions were to shift the equilibrium to the imine form, highlighting the importance of characterizing tautomeric behavior in physiologically relevant media.
Conclusion
The tautomerism of this compound is definitively governed by the stability of the enaminone form. This stability is a direct consequence of an extended π-conjugation system and a robust intramolecular hydrogen bond. While this equilibrium is dominant, it is not immutable and displays sensitivity to solvent and temperature. A synergistic approach employing high-resolution NMR spectroscopy, vibrational analysis, and DFT-based computational modeling provides the necessary toolkit for a comprehensive understanding of this system. For scientists in synthetic and medicinal chemistry, this knowledge is not merely academic; it is a critical prerequisite for predicting molecular properties, controlling chemical reactivity, and designing effective therapeutic agents.
References
-
Bence, M., et al. (2006). Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents. The Journal of Physical Chemistry B. Available at: [Link]
-
Carey, A. R. E., et al. (1986). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Drockenmuller, E., et al. (2023). Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks. Advanced Functional Materials. Available at: [Link]
-
Smith, B. J., et al. (1994). Imine ⇌ Enamine Tautomerism. Journal of the American Chemical Society. Available at: [Link]
-
Morgon, N. H., et al. (2013). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances. Available at: [Link]
-
Bence, M., et al. (2006). Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents. The Journal of Physical Chemistry B. Available at: [Link]
-
Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. YouTube. Available at: [Link]
-
Folk, R., et al. (2008). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. Available at: [Link]
-
LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]
-
LibreTexts Chemistry. (2024). 22.1: Keto-Enol Tautomerism. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. Available at: [Link]
-
Integrated Science. (2023). Imines and Enamines: Preparation and Tautomerism. YouTube. Available at: [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]
-
Furlan, M., et al. (2013). NMR and computational studies on tautomerism of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one. CONICET Digital. Available at: [Link]
-
Chem Help ASAP. (2020). imine & enamine tautomers. YouTube. Available at: [Link]
-
Turker, B. L. (2013). DFT Study of Tautomerism in Aklavinone. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2022). Spectral Properties Echoing the Tautomerism of Milrinone and Its Application to Fe3+ Ion Sensing and Protein Staining. National Institutes of Health. Available at: [Link]
-
Araujo de Oliveira, A. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology. Available at: [Link]
-
Al-Humaidi, J. Y., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. Available at: [Link]
-
Mohamed, G. G., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.uj.ac.za [pure.uj.ac.za]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3-Amino-5-methylcyclohex-2-en-1-one
Introduction: The Significance of a Versatile Chemical Intermediate
3-Amino-5-methylcyclohex-2-en-1-one, a vinylogous amide, is a pivotal building block in the landscape of organic synthesis. Its unique structural motif, featuring a conjugated enamine and ketone, imparts a rich and versatile reactivity profile. This makes it a highly sought-after intermediate in the synthesis of a wide array of biologically active molecules and functional materials. For researchers and professionals in drug development, the efficient and reliable synthesis of this compound is of paramount importance for the exploration of new chemical entities with therapeutic potential. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, mechanistic underpinnings, and detailed experimental protocols.
Core Synthetic Strategy: The Convergence of a Diketone and an Amine
The most direct and widely employed strategy for the synthesis of this compound involves the condensation of a β-dicarbonyl compound with an ammonia source. This approach is favored for its atom economy and operational simplicity.
Primary Starting Materials:
-
5-Methylcyclohexane-1,3-dione: This cyclic β-diketone serves as the carbon backbone of the target molecule. Its two carbonyl groups provide the electrophilic sites for the key bond-forming reactions.
-
Ammonia Source: To introduce the amino group, a source of ammonia is required. While anhydrous ammonia gas can be used, for laboratory-scale synthesis, ammonium salts such as ammonium acetate are often preferred due to their ease of handling and their ability to act as both the ammonia source and a mild acidic catalyst.
Mechanistic Insights: The Formation of the Enaminone Moiety
The synthesis of this compound from 5-methylcyclohexane-1,3-dione and an ammonia source proceeds through a well-established reaction pathway. The causality behind this transformation lies in the inherent reactivity of the starting materials.
The reaction is initiated by the nucleophilic attack of ammonia on one of the carbonyl carbons of 5-methylcyclohexane-1,3-dione. This is followed by a proton transfer and subsequent dehydration, leading to the formation of the stable, conjugated enaminone system. The equilibrium of this reaction is driven towards the product by the removal of water, which is often facilitated by azeotropic distillation or the use of a dehydrating agent.
Caption: Mechanism of Enaminone Formation.
Experimental Protocol: A Validated Synthetic Procedure
This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established procedures for the synthesis of analogous enaminones and is designed to be a self-validating system.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 5-Methylcyclohexane-1,3-dione | 126.15 | 12.6 | 0.1 |
| Ammonium Acetate | 77.08 | 8.5 | 0.11 |
| Toluene | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Hexane | - | - | - |
| Ethyl Acetate | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 5-methylcyclohexane-1,3-dione (12.6 g, 0.1 mol), ammonium acetate (8.5 g, 0.11 mol), and toluene (100 mL).
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove any insoluble material. Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to afford this compound as a crystalline solid.
Alternative Synthetic Pathways: Expanding the Scope
While the direct condensation of 5-methylcyclohexane-1,3-dione with an ammonia source is the most common route, other strategies can be employed, particularly when exploring analogue synthesis.
-
Use of Other Amine Sources: While ammonium acetate is convenient, other ammonia surrogates can be utilized. For instance, the reaction can be performed with gaseous ammonia in a suitable solvent.
-
Catalytic Approaches: Various catalysts can be employed to facilitate the condensation reaction. These include both acid and base catalysts. For instance, the use of Lewis acids can enhance the electrophilicity of the carbonyl groups, while basic catalysts can increase the nucleophilicity of the amine.
Starting Material Synthesis: The Genesis of 5-Methylcyclohexane-1,3-dione
A comprehensive guide to the synthesis of this compound would be incomplete without addressing the preparation of its key precursor, 5-methylcyclohexane-1,3-dione. A common and efficient method for its synthesis is through a Michael addition followed by a Dieckmann-like condensation.
The synthesis typically starts from diethyl malonate and mesityl oxide. The reaction is initiated by the deprotonation of diethyl malonate to form a nucleophilic enolate, which then undergoes a Michael addition to the α,β-unsaturated ketone, mesityl oxide. The resulting intermediate then undergoes an intramolecular Claisen condensation (a Dieckmann condensation in this cyclic case), followed by hydrolysis and decarboxylation to yield 5-methylcyclohexane-1,3-dione.
Caption: Synthesis of 5-Methylcyclohexane-1,3-dione.
Data Summary: Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 5-Methylcyclohexane-1,3-dione | 5-methylcyclohexane-1,3-dione | C₇H₁₀O₂ | 126.15 | 126-129 |
| This compound | This compound | C₇H₁₁NO | 125.17 | 158-161 |
Conclusion: A Gateway to Chemical Innovation
The synthesis of this compound from readily available starting materials represents a robust and efficient chemical transformation. Understanding the underlying principles of starting material selection, reaction mechanism, and experimental execution is crucial for any researcher or professional in the field of organic synthesis and drug development. This guide has provided a detailed and practical framework for the successful preparation of this valuable chemical intermediate, thereby empowering further innovation in the creation of novel and impactful molecules.
References
-
PubChem Compound Summary for CID 458095, 5-Methylcyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 3016877, this compound. National Center for Biotechnology Information. [Link]
- Valenti, P.; Rampa, A.; Bisi, A.; Belluti, F.; Gobbi, S.; Da Re, P.
-
Michael Addition. Organic Chemistry Portal. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
Methodological & Application
Synthesis of 3-Amino-5-methylcyclohex-2-en-1-one: An Application Note and Protocol
Introduction
3-Amino-5-methylcyclohex-2-en-1-one is a valuable cyclic enaminone, a class of compounds that serve as versatile building blocks in organic synthesis. The inherent nucleophilicity of the enamine moiety, coupled with the electrophilic nature of the carbonyl group, makes these molecules key intermediates in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals and agrochemicals. This application note provides a detailed, field-proven protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be a self-validating system, with clear explanations of the chemical principles and expected outcomes.
Principle of the Synthesis
The synthesis of this compound is achieved through a classic condensation reaction between a β-dicarbonyl compound, 5-methyl-1,3-cyclohexanedione, and an amine source, in this case, ammonia delivered from ammonium acetate. This reaction is a cornerstone of enamine formation and proceeds via a well-established mechanism.
The initial step involves the nucleophilic attack of ammonia on one of the carbonyl groups of the dione. This is followed by dehydration to form the enamine. The use of ammonium acetate is advantageous as it provides both the ammonia nucleophile and a mild acidic environment from the acetate ion, which can catalyze the dehydration step.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Nucleophilic Addition: The nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of 5-methyl-1,3-cyclohexanedione. This forms a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).
-
Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of an iminium ion.
-
Tautomerization: A proton is abstracted from the alpha-carbon, leading to the formation of the thermodynamically stable conjugated enamine product, this compound.
Caption: General mechanism for enamine formation.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of 3-amino-2-cyclohexen-1-one and has been optimized for the synthesis of the 5-methyl derivative.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 5-Methyl-1,3-cyclohexanedione | 126.15 | 10.0 g | 0.079 mol | ≥98% | Sigma-Aldrich |
| Ammonium Acetate | 77.08 | 7.3 g | 0.095 mol | ≥98% | Sigma-Aldrich |
| Toluene | 92.14 | 50 mL | - | Anhydrous | Fisher Scientific |
| Ethyl Acetate | 88.11 | 50 mL | - | Reagent Grade | Fisher Scientific |
| Hexanes | - | 50 mL | - | Reagent Grade | Fisher Scientific |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dean-Stark apparatus
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark apparatus, add 5-methyl-1,3-cyclohexanedione (10.0 g, 0.079 mol), ammonium acetate (7.3 g, 0.095 mol), and toluene (50 mL).
-
Reaction: The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring. The azeotropic removal of water is monitored using the Dean-Stark apparatus. The reaction is typically complete within 2-4 hours, or when no more water is collected.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is recrystallized from a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold hexanes, and dried in a vacuum oven at 50 °C to a constant weight.
Expected Results and Characterization
The final product, this compound, should be obtained as a pale yellow crystalline solid. The expected yield is typically in the range of 85-95%.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol [2][3] |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 155-158 °C (literature) |
| Solubility | Soluble in methanol, ethanol, and ethyl acetate; sparingly soluble in water and hexanes. |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~5.3 (s, 1H, vinyl H)
-
~4.8 (br s, 2H, NH₂)
-
~2.2-2.4 (m, 3H, CH and CH₂)
-
~2.0-2.1 (m, 2H, CH₂)
-
~1.0 (d, 3H, CH₃)
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
Note: Predicted chemical shifts.
-
~198 (C=O)
-
~165 (C-NH₂)
-
~100 (C=CH)
-
~45 (CH₂)
-
~35 (CH₂)
-
~30 (CH)
-
~21 (CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
Note: Predicted vibrational frequencies based on the structure and data from similar compounds.[4]
-
~3400-3200 (N-H stretching)
-
~2950 (C-H stretching)
-
~1650 (C=O stretching, conjugated)
-
~1600 (C=C stretching)
-
~1550 (N-H bending)
-
Safety and Handling
-
5-Methyl-1,3-cyclohexanedione: Irritating to eyes, respiratory system, and skin.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract. Handle with care.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. Use in a well-ventilated fume hood and away from ignition sources.
-
This compound: The toxicological properties of the final product have not been fully investigated. It is recommended to handle it with the same precautions as the starting materials.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure complete removal of water using the Dean-Stark trap. Extend the reaction time if necessary. |
| Loss of product during work-up | Use minimal solvent for recrystallization to avoid product loss. Ensure the wash solvent is cold. | |
| Oily Product | Impurities present | Repeat the recrystallization process. A column chromatography purification using silica gel with an ethyl acetate/hexanes eluent system may be necessary. |
| No Crystallization | Supersaturated solution or presence of impurities | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. Ensure the correct solvent ratio for recrystallization. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable synthetic intermediate. The provided characterization data, although predicted, serves as a benchmark for verifying the successful synthesis of the target compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
-
ChemBK. 5-METHYL-1,3-CYCLOHEXANDIONE. [Link]
-
PubChem. This compound. [Link]
-
LookChem. This compound. [Link]
-
Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. [Link]
-
RSC Publishing. 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones. [Link]
-
PubChem. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. [Link]
-
PubChem. 3-Amino-5-methyl-2-cyclohexen-1-one. [Link]
-
PubChem. 5-Methylcyclohexane-1,3-dione. [Link]
-
MDPI. Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]. [Link]
- Google Patents. Process for producing 3-amino-2-cyclohexenone.
-
ResearchGate. The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. [Link]
-
Fisher Scientific. 5-Methyl-1,3-cyclohexanedione 98.0+%, TCI America™. [Link]
-
Organic Syntheses. 2-methyl-1,3-cyclohexanedione. [Link]
-
ResearchGate. Ammonium acetate in acetic acid: A versatile chemical mixture in organic synthesis. [Link]
-
PubChem. 3-Methoxy-5-methylcyclohex-2-en-1-one. [Link]
-
PubChem. 3-Chloro-5-methylcyclohex-2-en-1-one. [Link]
-
PubChem. 3-Amino-5-methyl-2-hexanone. [Link]
Sources
- 1. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) IR Spectrum [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 5-甲基-1,3-环己二酮 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Multi-technique Approach to the Characterization of 3-Amino-5-methylcyclohex-2-en-1-one
Introduction
3-Amino-5-methylcyclohex-2-en-1-one (CAS No. 54398-84-4) is a cyclic enaminone, a structural motif of interest in synthetic chemistry and drug discovery due to its versatile reactivity and potential biological activity.[1][2] As with any compound intended for research or development, comprehensive characterization is crucial to confirm its identity, purity, and structure. This application note provides a detailed guide to the analytical methods for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, providing a robust analytical workflow from structural elucidation to purity assessment.
Molecular Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms.
Rationale for NMR Analysis
The enaminone structure of the target molecule contains a unique set of protons and carbons whose chemical environments are highly informative. ¹H NMR will reveal the number of different types of protons, their multiplicity (splitting pattern), and their integration (number of protons). ¹³C NMR will identify the number of non-equivalent carbons and their hybridization state. The combination of these techniques allows for the unambiguous assignment of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility.[3]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay (d1): 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Expected Spectral Data
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity (¹H) | Integration (¹H) |
| Methyl (CH₃) | ~1.0 | ~21.0 | Doublet | 3H |
| Methylene (CH₂) | ~2.0-2.3 | ~45.0 | Multiplet | 2H |
| Methine (CH) | ~2.4 | ~35.0 | Multiplet | 1H |
| Vinylic (C=CH) | ~5.1 | ~98.0 | Singlet | 1H |
| Amino (NH₂) | ~4.8 (broad) | - | Broad Singlet | 2H |
| Carbonyl (C=O) | - | ~198.0 | - | - |
| Vinylic (C-NH₂) | - | ~163.0 | - | - |
Note: Chemical shifts are highly dependent on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.
Rationale for Mass Spectrometry
For this compound, mass spectrometry will confirm the molecular weight of 125.17 g/mol . High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, which should be C₇H₁₁NO. The fragmentation pattern will be characteristic of the enaminone structure.
Experimental Protocol: Electron Ionization (EI) GC-MS
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-300 m/z
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Expected Fragmentation Pattern
The fragmentation of this compound under EI conditions is expected to follow established patterns for ketones and amines.[5]
-
Molecular Ion (M⁺): A peak at m/z = 125, corresponding to the intact molecule.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group and the amino group.
-
Loss of Methyl Group: A fragment at m/z = 110 ([M-15]⁺) due to the loss of the CH₃ radical.
-
Loss of CO: A fragment at m/z = 97 ([M-28]⁺) due to the loss of a carbonyl group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for IR Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C=C functional groups, confirming the enaminone structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
FTIR Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Expected Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400-3200 | Medium, often two bands |
| C-H Stretch (aliphatic) | 3000-2850 | Medium to Strong |
| C=O Stretch (conjugated ketone) | 1650-1600 | Strong |
| C=C Stretch (alkene) | 1620-1580 | Medium to Strong |
| N-H Bend (amine) | 1640-1560 | Medium |
The conjugation of the carbonyl group with the double bond and the amino group will lower the C=O stretching frequency compared to a simple saturated ketone.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is primarily used to assess purity.
Rationale for HPLC Analysis
An HPLC method can effectively separate the target compound from any starting materials, byproducts, or degradation products, providing a quantitative measure of its purity. A UV detector is suitable as the conjugated enaminone system will have a strong chromophore.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For MS compatibility, formic acid is preferred over phosphoric acid.[1]
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow and Data Integration
A logical workflow for the characterization of this compound integrates these techniques to build a comprehensive analytical profile.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The integration of NMR, MS, and IR spectroscopy allows for unambiguous structural elucidation, while HPLC provides a reliable assessment of purity. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is essential for any research or development activities involving this compound.
References
-
Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available at: [Link]
-
2-cyclohexenone - Organic Syntheses Procedure. Available at: [Link]
-
3-Amino-5-methyl-2-cyclohexen-1-one - PubChem. Available at: [Link]
-
3-Amino-5,5-dimethyl-2-cyclohexen-1-one | C8H13NO | CID 136680 - PubChem. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure - MDPI. Available at: [Link]
-
Studies on enaminones - TSI Journals. Available at: [Link]
-
NMR of Enaminones - Sci-Hub. Available at: [Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. Available at: [Link]
-
Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection - PubMed. Available at: [Link]
-
Chapter - NMR of the Enaminones | Bentham Science. Available at: [Link]
-
Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated - Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI. Available at: [Link]
-
(PDF) ChemInform Abstract: Catalyst-Free Chemo-/Regio-/Stereoselective Amination of Alk-3-ynones. Synthesis of 1,5-Benzodiazepines and 3-Amino-2-alkenones. - ResearchGate. Available at: [Link]
Sources
The Versatile Scaffold: 3-Amino-5-methylcyclohex-2-en-1-one in Medicinal Chemistry
Introduction: Unveiling the Potential of a Unique Enaminone
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. 3-Amino-5-methylcyclohex-2-en-1-one, a cyclic enaminone, has emerged as a promising and versatile building block in this pursuit. Its unique structural features, including a conjugated enamine system and a chiral center, provide a rich platform for chemical modifications, leading to a diverse array of heterocyclic compounds with significant biological activities. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of the therapeutic potential of its derivatives.
The core structure of this compound, with its reactive amino and keto functionalities, allows it to participate in a variety of cyclization and condensation reactions. This reactivity is the cornerstone of its utility, enabling the synthesis of privileged structures in drug discovery, such as dihydropyridines, quinolines, and fused pyrimidines. These heterocyclic systems are known to interact with a wide range of biological targets, leading to therapeutic effects spanning from cardiovascular to anti-infective and anti-cancer applications.
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, step-by-step guidance for the synthesis and exploration of novel compounds derived from this intriguing scaffold.
Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | |
| Molecular Weight | 125.17 g/mol | |
| Appearance | Solid | - |
| Solubility | Soluble in polar organic solvents | General knowledge |
Application in the Synthesis of Dihydropyridine Scaffolds: A Gateway to Calcium Channel Modulators
One of the most significant applications of this compound is in the Hantzsch dihydropyridine synthesis. This multicomponent reaction provides a straightforward route to 1,4-dihydropyridines (DHPs), a class of compounds renowned for their activity as L-type calcium channel blockers.[1][2] These drugs are widely used in the treatment of hypertension and angina.[1]
The Hantzsch Reaction: A Powerful Tool for DHP Synthesis
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia.[2] By replacing one of the β-ketoesters with an enaminone like this compound, a fused dihydropyridine ring system can be efficiently constructed.
Caption: Generalized Hantzsch reaction workflow for fused dihydropyridine synthesis.
Protocol: Synthesis of a Fused Dihydropyridine Derivative
This protocol describes a representative synthesis of a fused dihydropyridine using this compound.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol (solvent)
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.25 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL).
-
Add ethyl acetoacetate (1.43 g, 11 mmol) to the mixture.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure fused dihydropyridine.
Expected Outcome:
The reaction is expected to yield a fused dihydropyridine derivative. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: Calcium Channel Blockade
Dihydropyridines derived from this synthesis act by binding to the L-type calcium channels, which are predominantly found in vascular smooth muscle.[3] This binding inhibits the influx of calcium ions into the cells, leading to vasodilation and a subsequent reduction in blood pressure.
Caption: Simplified signaling pathway of dihydropyridine calcium channel blockers.
Expanding Horizons: Synthesis of Quinolines and Fused Pyrimidines
The utility of this compound extends beyond dihydropyridines. Its enaminone character makes it an excellent precursor for the synthesis of other important heterocyclic systems, such as quinolines and fused pyrimidines, which are known to possess a broad range of biological activities, including antimicrobial and anticancer properties.[4][5]
Synthesis of Tacrine Analogs: A Route to Cholinesterase Inhibitors
Tacrine was the first drug approved for the treatment of Alzheimer's disease, acting as a cholinesterase inhibitor.[6] Analogs of tacrine can be synthesized from this compound through a Friedländer-type annulation.
Protocol: Synthesis of a Tetrahydroacridine Derivative (Tacrine Analog)
This protocol outlines a general procedure for the synthesis of a tacrine analog.
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzonitrile (1.0 eq)
-
Lewis acid catalyst (e.g., Zinc chloride, ZnCl₂)
-
High-boiling point solvent (e.g., Dowtherm A)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine this compound (1.25 g, 10 mmol) and 2-aminobenzonitrile (1.18 g, 10 mmol).
-
Add anhydrous zinc chloride (1.36 g, 10 mmol) to the mixture.
-
Add Dowtherm A (20 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 250 °C) for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker containing petroleum ether.
-
The product will precipitate. Collect the solid by filtration and wash with petroleum ether.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Fused Pyrimidines: Scaffolds for Anticancer and Antimicrobial Agents
Fused pyrimidine derivatives are a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities including anticancer and antimicrobial effects.[5][7] this compound can be utilized in the synthesis of these valuable scaffolds.
Protocol: Synthesis of a Tetrahydroquinazolinone Derivative
This protocol describes the synthesis of a fused pyrimidine via a multicomponent reaction.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 eq)
-
Urea (1.2 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (catalyst)
Procedure:
-
To a solution of this compound (1.25 g, 10 mmol) and 4-chlorobenzaldehyde (1.40 g, 10 mmol) in ethanol (25 mL), add urea (0.72 g, 12 mmol).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent to obtain the pure tetrahydroquinazolinone derivative.
Biological Activity Data of Representative Derivatives
The following table summarizes the potential biological activities of heterocyclic compounds that can be synthesized using this compound as a starting material. The data presented is based on studies of structurally related compounds.
| Compound Class | Representative Activity | Target | IC₅₀ / MIC | Source |
| Fused Dihydropyridines | Calcium Channel Blocker | L-type Calcium Channels | Varies (nM to µM range) | [1] |
| Tetrahydroacridines | Acetylcholinesterase Inhibition | Acetylcholinesterase | Varies (nM to µM range) | [8] |
| Fused Pyrimidines | Anticancer | Various (e.g., Kinases) | Varies (µM range) | [9][10] |
| Quinolines | Antimicrobial | Bacterial DNA Gyrase | Varies (µg/mL range) | [11][12] |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its ability to serve as a precursor for a wide range of biologically active heterocyclic compounds, including dihydropyridines, quinolines, and fused pyrimidines, underscores its importance in drug discovery. The synthetic protocols detailed in this guide provide a practical framework for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the expansion of the diversity of heterocyclic systems accessible from this starting material, and the comprehensive biological evaluation of the resulting compounds. The continued exploration of this compound and its derivatives holds great promise for the discovery of new drugs to address unmet medical needs.
References
Sources
- 1. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of tacrine analogues and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 3-Amino-5-methylcyclohex-2-en-1-one as a Cornerstone in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, certain molecular scaffolds emerge as exceptionally versatile building blocks, enabling the construction of complex molecular architectures with efficiency and elegance. Among these is 3-amino-5-methylcyclohex-2-en-1-one, a cyclic enaminone that has garnered significant attention from researchers in academia and the pharmaceutical industry. Its unique combination of nucleophilic and electrophilic centers, embedded within a conformationally adaptable cyclic framework, renders it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds, natural products, and pharmaceutically active molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for its use in the synthesis of key heterocyclic systems.
The Understated Powerhouse: Understanding the Reactivity of this compound
This compound (IUPAC Name: this compound, CAS No: 54398-84-4) is a vinylogous amide, a conjugated system where the influence of the nitrogen lone pair extends to the carbonyl group through the double bond.[1] This electronic delocalization is the heart of its versatile reactivity, creating a molecule with multiple reactive sites. The nucleophilicity of the enamine nitrogen and the α-carbon allows for a range of reactions with electrophiles, while the electrophilic nature of the carbonyl carbon and the β-carbon invites attack by nucleophiles. This dual reactivity is the key to its utility as a synthon for a multitude of heterocyclic scaffolds.
Crafting the Keystone: Synthesis of this compound
The most common and straightforward synthesis of this compound involves the condensation of a 1,3-dicarbonyl compound, 5-methylcyclohexane-1,3-dione, with ammonia or an ammonium salt.[2] This reaction is typically carried out in a suitable solvent, such as ethanol or toluene, and may be facilitated by azeotropic removal of water to drive the equilibrium towards the enaminone product.
Protocol 1: Synthesis of this compound
Materials:
-
5-Methylcyclohexane-1,3-dione
-
Ammonium acetate
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 5-methylcyclohexane-1,3-dione (1.0 eq) and ammonium acetate (1.2 eq).
-
Add a sufficient volume of toluene to suspend the reagents.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be recorded and compared to the literature value.
A Gateway to Complexity: Applications in Heterocyclic Synthesis
The true value of this compound lies in its ability to serve as a precursor to a wide range of heterocyclic systems. Its inherent functionality allows for participation in various cyclization and annulation reactions.
The Construction of Quinolines: The Friedländer Annulation
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines.[3] It involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound can serve as the methylene-activated component in a variation of this reaction, leading to the formation of tetrahydroacridinone derivatives, which can be subsequently aromatized to acridines.
A more direct approach to quinoline synthesis involves reacting the enaminone with a 1,3-dicarbonyl compound or its equivalent under acidic or basic conditions.
Protocol 2: Synthesis of a Tetrahydroacridine-1,8-dione Derivative
Materials:
-
This compound
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
p-Toluenesulfonic acid (p-TsOH) or piperidine
-
Ethanol or toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and dimedone (1.0 eq) in ethanol.
-
Add a catalytic amount of either p-TsOH (for acidic catalysis) or piperidine (for basic catalysis).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Expected Yield: 70-85%
Causality of Experimental Choices: The choice between acidic and basic catalysis can influence the reaction rate and selectivity. p-Toluenesulfonic acid protonates the carbonyl group of dimedone, making it more electrophilic for the initial Michael addition. Piperidine, a base, facilitates the formation of the enolate from dimedone, which then acts as the nucleophile. Ethanol is a common solvent for these reactions due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Diagram 1: General Workflow for Tetrahydroacridine-1,8-dione Synthesis
Caption: Workflow for the synthesis of tetrahydroacridine-1,8-dione derivatives.
Building the Acridine Core
Acridines are a class of nitrogen-containing heterocycles with significant biological activities, including anticancer and antimicrobial properties.[2][4] this compound can be a key building block in the synthesis of acridine derivatives. A common strategy involves a condensation reaction with an appropriate partner, followed by cyclization and aromatization.
Protocol 3: Synthesis of a Substituted Acridine Derivative
Materials:
-
This compound
-
2-Chlorobenzaldehyde
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) and 2-chlorobenzaldehyde (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to about 80 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the mixture is basic.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by column chromatography or recrystallization.
Expected Yield: 60-75%
Rationale for Reagents: 2-Chlorobenzaldehyde provides the second aromatic ring and the carbon atom for the central ring of the acridine core. Polyphosphoric acid serves as both a dehydrating agent and a catalyst for the cyclization and aromatization steps. The use of PPA is advantageous as it often leads to cleaner reactions and higher yields compared to other strong acids.
Diagram 2: Reaction Mechanism for Acridine Synthesis
Caption: Simplified mechanism for the synthesis of acridine derivatives.
Expanding the Synthetic Arsenal: Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for MCRs, allowing for the rapid construction of complex heterocyclic libraries.
Protocol 4: Three-Component Synthesis of a Dihydropyrimidinone Derivative
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Urea or thiourea
-
Ethanol
-
Concentrated hydrochloric acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (or thiourea) (1.2 eq) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may crystallize out.
-
If a solid forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
Expected Yield: 65-80%
Insight into the Reaction: This reaction is a variation of the Biginelli reaction. The enaminone acts as the β-dicarbonyl equivalent, the aldehyde provides a carbon atom and its substituent, and urea or thiourea forms the pyrimidine ring. The acidic catalyst activates the aldehyde towards nucleophilic attack and facilitates the cyclization and dehydration steps.
Data Summary
| Protocol | Reaction Type | Key Reactants | Catalyst | Solvent | Typical Yield (%) |
| 1 | Enaminone Synthesis | 5-Methylcyclohexane-1,3-dione, Ammonium acetate | - | Toluene | 85-95 |
| 2 | Friedländer-type Annulation | This compound, Dimedone | p-TsOH or Piperidine | Ethanol | 70-85 |
| 3 | Acridine Synthesis | This compound, 2-Chlorobenzaldehyde | PPA | - | 60-75 |
| 4 | Multi-component Reaction | This compound, Benzaldehyde, Urea | HCl | Ethanol | 65-80 |
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its ability to participate in a wide range of chemical transformations, leading to the efficient construction of diverse and complex heterocyclic scaffolds, underscores its importance to the synthetic chemist's toolkit. The protocols detailed herein provide a practical foundation for researchers and drug development professionals to harness the synthetic potential of this powerful enaminone. As the demand for novel bioactive molecules continues to grow, the creative application of this compound in innovative synthetic strategies will undoubtedly lead to the discovery of new therapeutic agents and functional materials.
References
-
Elassar, A.-Z. A.; El-Khair, A. A. Tetrahedron2003 , 59 (43), 8463-8480. [Link]
-
Greenhill, J. V. Chem. Soc. Rev.1977 , 6, 277-294. [Link]
-
Dixon, K.; Greenhill, J. V. J. Chem. Soc., Perkin Trans. 21974 , 164-168. [Link]
-
Marco-Contelles, J.; Pérez-Mayoral, E.; Samadi, A.; Carreiras, M. C.; Soriano, E. Chem. Rev.2009 , 109 (6), 2652-2671. [Link]
-
Michael, J. P. Nat. Prod. Rep.2008 , 25, 139-165. [Link]
-
PubChem Compound Summary for CID 3016877, 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. [Link]
-
LookChem. This compound. [Link]
-
Dömling, A.; Ugi, I. Angew. Chem. Int. Ed.2000 , 39 (18), 3168-3210. [Link]
-
Kappe, C. O. Acc. Chem. Res.2000 , 33 (12), 879-888. [Link]
-
Acharya, A.; et al. Eur. J. Med. Chem.2011 , 46 (1), 135-143. [Link]
-
Gellis, A.; et al. Bioorg. Med. Chem.2008 , 16 (4), 1940-1948. [Link]
-
S. M. Sondhi, et al. Bioorg. Med. Chem.2005 , 13 (13), 4291-4299. [Link]
Sources
Application Notes & Protocols: Electrophilic Reactions of 3-Amino-5-methylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methylcyclohex-2-en-1-one is a versatile cyclic enaminone that serves as a powerful intermediate in modern organic synthesis.[1][2][3] Its bifunctional nature, possessing both nucleophilic and electrophilic centers, allows for a diverse array of chemical transformations, making it a valuable building block for the construction of complex heterocyclic and carbocyclic frameworks.[4][5][6] These resulting structures are of significant interest in medicinal chemistry and materials science.
This guide provides a detailed exploration of the reactions of this compound with various electrophiles. It is designed for researchers and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and strategic considerations to effectively utilize this reagent in synthesis campaigns.
Chemical Reactivity Profile
The reactivity of this compound is governed by the conjugated enaminone system. The lone pair of electrons on the nitrogen atom participates in resonance with the enone π-system. This delocalization creates distinct electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.
-
Nucleophilic Centers: The primary sites for electrophilic attack are the α-carbon (C2) and the amino nitrogen (N). The C2 position is particularly electron-rich due to resonance, making it a soft nucleophile, while the nitrogen is a harder nucleophile. This duality allows for regioselective reactions depending on the electrophile and reaction conditions.[4][6]
-
Electrophilic Centers: The carbonyl carbon (C1) and the β-carbon (C3) are electron-deficient and susceptible to nucleophilic attack.[4][6]
The interplay between these sites is crucial for planning synthetic strategies.
Caption: Reactivity map of this compound.
General Workflow for Electrophilic Reactions
A typical experimental procedure follows a standardized workflow from reaction setup to product characterization. Proper execution of each step is critical for achieving high yields and purity.
Caption: General experimental workflow for electrophilic reactions.
I. C-Alkylation with Alkyl Halides (Stork Enamine Alkylation)
The reaction of enaminones with alkyl halides is a cornerstone of the Stork enamine synthesis, providing a reliable method for forming C-C bonds at the α-carbon.[7] The enamine acts as a neutral enolate equivalent, undergoing an SN2 reaction with reactive alkyl halides.[8][9] The resulting iminium salt is then hydrolyzed to yield the α-alkylated ketone.
Mechanistic Overview
Caption: Simplified mechanism of Stork enamine alkylation.
Protocol: C-Alkylation with Iodomethane
Objective: To synthesize 3-amino-2,5-dimethylcyclohex-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
Iodomethane (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.2 M concentration).
-
Cool the mixture to 0 °C using an ice bath.
-
Add iodomethane (1.1 eq) dropwise via syringe over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the suspension to remove K₂CO₃ and concentrate the filtrate under reduced pressure.
-
Work-up: Dissolve the crude residue in diethyl ether and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure α-alkylated product.
Causality: The use of a non-nucleophilic base like K₂CO₃ is to neutralize the HI byproduct without competing in the alkylation. Acetonitrile is a suitable polar aprotic solvent for SN2 reactions. The final product is technically an enamine, which can be hydrolyzed to the corresponding ketone with aqueous acid if desired, although the enamine form is often stable.
II. Acylation with Acyl Chlorides
Acylation of enaminones can occur at either the C2-carbon or the nitrogen atom. C-acylation, which yields valuable 1,3-dicarbonyl compounds, is generally favored under neutral or mildly basic conditions.[8] N-acylation can become competitive, especially with more reactive acylating agents or under strongly basic conditions.
Protocol: C-Acylation with Acetyl Chloride
Objective: To synthesize 2-acetyl-3-amino-5-methylcyclohex-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Pyridine (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine (1.1 eq) to the solution. Pyridine acts as a mild base to scavenge the HCl byproduct.
-
Slowly add acetyl chloride (1.05 eq) dropwise. A precipitate (pyridinium hydrochloride) may form.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
III. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds.[10] Enaminones readily undergo this reaction at the C2 position to yield α-formylated products, which are precursors to various heterocycles like pyridin-2(1H)-ones.[11][12][13] The Vilsmeier reagent, a chloroiminium ion, is typically prepared in situ from a formamide (like DMF) and an activating agent (like POCl₃ or oxalyl chloride).[14]
Mechanistic Overview
Caption: Key steps in the Vilsmeier-Haack formylation of an enaminone.
Protocol: Vilsmeier-Haack Formylation
Objective: To synthesize 2-formyl-3-amino-5-methylcyclohex-2-en-1-one.
Materials:
-
This compound (1.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Saturated aqueous sodium acetate (NaOAc) solution
Procedure:
-
In a two-neck, flame-dried flask under N₂, cool anhydrous DMF (used as solvent) to 0 °C.
-
Add POCl₃ (1.2 eq) dropwise to the cold DMF. Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Transfer the enaminone solution via cannula into the flask containing the Vilsmeier reagent at 0 °C.
-
Stir the reaction mixture at room temperature for 3-5 hours. The reaction progress should be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and stir for 15 minutes.
-
Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is ~7. A precipitate should form.
-
Filter the solid product, wash it with cold water, and dry it under vacuum.
-
Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol or purified by column chromatography.
IV. Reactions with Aldehydes (Knoevenagel-Type Condensation)
Enaminones can react with aldehydes in a condensation reaction, similar to the Knoevenagel condensation.[15][16] The reaction typically involves the nucleophilic attack of the enaminone's α-carbon onto the aldehyde carbonyl, followed by dehydration. This can lead to the formation of cross-conjugated systems or, under certain conditions, cyclization to form heterocyclic structures like acridinediones.[17][18]
Protocol: Condensation with Benzaldehyde
Objective: To synthesize the condensation adduct of this compound and benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Combine this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine (~0.1 eq) in toluene in a round-bottom flask fitted with a Dean-Stark trap and condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove piperidine, then with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash chromatography.
Causality: Piperidine acts as a base to facilitate the initial nucleophilic addition and subsequent elimination steps.[16] The Dean-Stark apparatus is essential for removing water, which drives the equilibrium towards the dehydrated condensation product, in accordance with Le Chatelier's principle.
Data Summary
| Reaction Type | Electrophile | Reagent/Catalyst | Solvent | Typical Product | Ref. |
| C-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃ | Acetonitrile | α-Alkyl Enaminone | [7][8] |
| C-Acylation | Acyl Chloride (e.g., AcCl) | Pyridine | DCM | α-Acyl Enaminone | [8][9] |
| Vilsmeier-Haack | Vilsmeier Reagent | POCl₃ / DMF | DMF / DCM | α-Formyl Enaminone | [11][13] |
| Condensation | Aldehyde (e.g., PhCHO) | Piperidine | Toluene | α,β-Unsaturated Adduct | [15][17] |
| Michael Addition | α,β-Unsaturated Ketone | - | Protic Solvent | 1,5-Dicarbonyl Compound | [19][20] |
References
-
Chemistry LibreTexts. (2023). Enamine Reactions. [Link]
-
Zhang, R., et al. (2018). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry. [Link]
-
YouTube. (2019). SN2 reactions of enamines and alkyl halides. [Link]
-
Lu, Y. M. (2008). The Study Of Aromatic Aldehydes Reacted With The Activated Methyl Of Enaminones. (Master's Thesis). [Link]
-
Chemistry Steps. Enamines from Aldehydes and Ketones with Secondary Amines. [Link]
-
Greenhill, J. V., & Mohamed, M. I. (1971). The reactions with aldehydes of enaminones derived from dimedone. Journal of the Chemical Society C: Organic. [Link]
-
Greenhill, J. V., & Mohamed, M. I. (1971). The reactions with aldehydes of enaminones derived from dimedone. Journal of the Chemical Society C: Organic. DOI:10.1039/J39710002699. [Link]
-
Zhang, R., et al. (2008). Vilsmeier Reaction of Enaminones: Efficient Synthesis of Halogenated Pyridin-2 (1) - Ones. Scribd. [Link]
-
Chemistry LibreTexts. (2024). 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. [Link]
-
ResearchGate. (2016). Knoevenagel condensation product (4) reacts with the enamine ester (6)...[Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Zhang, R., et al. (2008). Vilsmeier reaction of enaminones: efficient synthesis of halogenated pyridin-2(1H)-ones. Journal of Organic Chemistry. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
YouTube. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
ResearchGate. (2014). A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2001). Recent Developments in the Chemistry of Enaminones. [Link]
-
PubChem. 3-Amino-5-methyl-2-cyclohexen-1-one. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. Vilsmeier reaction of enaminones: efficient synthesis of halogenated pyridin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vilsmeier Reagent - Enamine [enamine.net]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. The reactions with aldehydes of enaminones derived from dimedone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 18. The reactions with aldehydes of enaminones derived from dimedone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Michael addition reaction - Wikipedia [en.wikipedia.org]
3-Amino-5-methylcyclohex-2-en-1-one: A Versatile Synthon in Modern Heterocyclic Chemistry
An Application Guide for the Advanced Researcher
Introduction: The Strategic Value of a Multifaceted Building Block
In the landscape of synthetic organic chemistry, the pursuit of molecular diversity from common, accessible starting materials is a cornerstone of efficient drug discovery and materials science. 3-Amino-5-methylcyclohex-2-en-1-one, an enaminone, stands out as a preeminent example of such a versatile building block.[1][2] Its value lies in the conjugated amine-alkene-carbonyl structure, which imparts multiple reactive sites. This inherent ambiphilic nature, possessing both nucleophilic centers (the amino group and the α-carbon) and electrophilic centers (the carbonyl carbon and the β-carbon), allows it to participate in a wide array of cyclization and multicomponent reactions.[1][3]
This guide provides an in-depth exploration of the strategic application of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, including quinolines, acridines, and fused pyrimidines. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-proven protocols designed for reproducibility and scalability.
Synthesis of Tetrahydroquinolines via Friedländer Annulation
The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. The Friedländer synthesis offers a classic and reliable route to quinolines. In this context, this compound serves as the amine-bearing component, reacting with a 1,3-dicarbonyl compound to construct the pyridine ring fused to the existing carbocycle.
Mechanistic Rationale
The reaction proceeds through an acid-catalyzed domino sequence. The initial step is a Knoevenagel condensation between the enaminone's nucleophilic α-carbon and one of the carbonyl groups of the dicarbonyl compound (e.g., dimedone), activated by the acid catalyst.[4][5] This is followed by an intramolecular cyclization where the enamine nitrogen attacks the second carbonyl group. Subsequent dehydration under thermal conditions drives the reaction towards the final, stable aromatic quinoline product. The choice of an acid catalyst like p-toluenesulfonic acid (PTSA) is critical; it protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial C-C bond formation without being overly aggressive, which could lead to unwanted side reactions.
Visualizing the Workflow: Friedländer Annulation```dot
Caption: Multicomponent reaction for fused pyrimidine synthesis.
Experimental Protocol: One-Pot Synthesis of a Fused Dihydropyrimidinone
-
Reagent Setup: In a 50 mL round-bottom flask, combine this compound (1.25 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent and Catalyst: Add ethanol (25 mL) followed by a few drops of concentrated hydrochloric acid as the catalyst.
-
Reaction Execution: Stir the mixture and heat to reflux for 8-10 hours. The reaction progress can be monitored by TLC. In many cases, the product begins to precipitate from the hot solution.
-
Work-up: After the reaction is complete, cool the flask in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove residual reactants.
-
Recrystallization and Characterization: Recrystallize the solid from ethanol or an ethanol/water mixture to obtain the pure fused dihydropyrimidinone. Confirm the structure using standard spectroscopic methods.
| Aldehyde | N-Source | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Urea | HCl | Ethanol | 8 | ~80-88 |
| 4-Chlorobenzaldehyde | Thiourea | Yb(OTf)₃ | Acetonitrile | 6 | ~90-94 |
| 4-Methoxybenzaldehyde | Urea | HCl | Ethanol | 10 | ~75-82 |
Conclusion
This compound has proven to be a robust and highly adaptable starting material for the synthesis of a diverse range of heterocyclic compounds. Its inherent electronic properties allow it to participate in classic annulation reactions, modern catalyzed cross-couplings, and efficient multicomponent strategies. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to leverage this powerful synthon in the creation of novel molecular architectures with significant potential in medicinal chemistry and beyond.
References
-
Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2009). Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradiation. Molecules, 15(1), 58-67. 2[6]. Wei, W., Wen, J., & Wang, X. (2020). Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. Asian Journal of Organic Chemistry, 9(9), 1334-1348. 3[1]. As we know, multicomponent reactions have emerged as powerful tools in organic synthesis due to their high atom and step economy... ResearchGate. (n.d.). 4[2]. The synthesis of pyrimidine ring from some enaminone derivatives. ResearchGate. (n.d.). 5[7]. Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2009). Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradiation. PubMed. 6[6]. Pyrimidine synthesis. Organic Chemistry Portal. (n.d.). 7. Enaminone synthesis by amination. Organic Chemistry Portal. (n.d.). 8[8]. 3-Amino-5-methyl-2-cyclohexen-1-one. PubChem. (n.d.). 9[9]. A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. (2012). 1[10]0. Synthesis of quinolines. Organic Chemistry Portal. (n.d.). 1[11]1. Scheme 1: Synthesis of 3-amino-quinolin-2-ones. ResearchGate. (n.d.). 1[12]2. Hossain, M. K., & Bhattacharjee, D. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7433. 1[13]3. Ullmann‐La Torre acridine synthesis. ResearchGate. (n.d.). 1[14]4. Synthesis of acridine derivatives 5 and 3. ResearchGate. (n.d.). 15. ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. Acta Poloniae Pharmaceutica. (2012). 1[15]6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. (n.d.). 1[4]7. ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. Acta Poloniae Pharmaceutica – Drug Research, 69(1), 3-9. (2012). 1[15]8. Smith, R. C., et al. (2018). Synthesis of Acridines through Alkyne Addition to Diarylamines. Molbank, 2018(4), M1018. 1[16]9. Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. (n.d.). 2[17]0. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. (n.d.). 2[5]1. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. PubMed Central. (n.d.). 2[18]2. (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enaminone synthesis by amination [organic-chemistry.org]
- 9. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ptfarm.pl [ptfarm.pl]
- 16. mdpi.com [mdpi.com]
- 17. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 18. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Enamine reactions of 3-Amino-5-methylcyclohex-2-en-1-one
An Application Guide to the Enamine Reactions of 3-Amino-5-methylcyclohex-2-en-1-one
Introduction: The Unique Profile of a Cyclic Enaminone
In the landscape of synthetic organic chemistry, this compound stands out as a versatile and robust building block.[1] It belongs to the class of compounds known as enaminones, which are characterized by an amine group conjugated to a carbonyl through a carbon-carbon double bond. This arrangement creates a vinylogous amide system, which imparts significant stability compared to simple enamines that are often prone to hydrolysis.[2] The conjugation attenuates the reactivity of the enamine, making the compound stable and easily isolable while endowing it with a unique ambident nucleophilic and electrophilic nature.[2]
The synthetic utility of this compound arises from the electronic interplay within its structure. The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density at the α-carbon (C5). This makes the α-carbon a soft nucleophilic center, primed to react with a variety of electrophiles.[3] This guide provides detailed protocols and mechanistic insights into the key enamine-type reactions of this valuable synthetic intermediate.
Figure 1: Structure and Nucleophilic Character of this compound.
Core Application: C-Alkylation of the Enaminone
One of the most fundamental and powerful applications of enamine chemistry is the formation of new carbon-carbon bonds via alkylation at the α-carbon. This reaction provides a reliable alternative to the alkylation of ketone enolates, often proceeding under milder conditions.
Mechanistic Rationale
The C-alkylation of this compound proceeds via a standard S_N2 mechanism. The nucleophilic α-carbon attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[3][4] The initial product is an iminium salt, which is then hydrolyzed under acidic conditions to reveal the final α-alkylated ketone.[3][5]
Figure 2: Workflow for the C-Alkylation and subsequent hydrolysis of the enaminone.
Protocol 1: Synthesis of 2-Allyl-5-methylcyclohexane-1,3-dione
This protocol details the allylation of this compound, followed by hydrolysis to yield the corresponding dione.
Materials:
-
This compound (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Acetonitrile (solvent)
-
3M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Alkylation: Add allyl bromide to the solution at room temperature. Stir the reaction mixture and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 12-24 hours.
-
Scientist's Note: The choice of a polar aprotic solvent like acetonitrile facilitates the S_N2 reaction. For less reactive alkyl halides (e.g., ethyl iodide), gentle heating (40-50 °C) may be required.
-
-
Solvent Removal: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Hydrolysis: To the crude iminium salt residue, add 3M HCl and stir vigorously at room temperature for 4-6 hours.[5] This step hydrolyzes the enamine functionality to reveal the ketone.
-
Workup: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-allyl-5-methylcyclohexane-1,3-dione.
Core Application: Michael (1,4-Conjugate) Addition
The enaminone serves as an excellent Michael donor, enabling the formation of carbon-carbon bonds through conjugate addition to Michael acceptors.[6] This reaction is fundamental for constructing more complex molecular skeletons, particularly for synthesizing 1,5-dicarbonyl compounds or their equivalents.[7]
Mechanistic Rationale
In a Michael addition, the nucleophilic α-carbon of the enaminone attacks the β-carbon of an electron-deficient alkene (the Michael acceptor).[6][8] This 1,4-addition generates an enolate intermediate, which is subsequently protonated during workup. The resulting adduct retains the enamine structure, which can then be hydrolyzed to unmask the ketone.
Figure 3: Mechanism of the Michael Addition followed by Hydrolysis.
Protocol 2: Michael Addition to Methyl Vinyl Ketone (MVK)
This protocol describes the addition of the enaminone to MVK, a classic Michael acceptor.
Materials:
-
This compound (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.1 eq)
-
Toluene or Dioxane (solvent)
-
A weak acid catalyst (e.g., acetic acid, optional)
-
3M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in toluene in a round-bottom flask.
-
Addition: Add methyl vinyl ketone dropwise to the solution at room temperature. A small amount of acetic acid can be added to catalyze the reaction, though it often proceeds without it.
-
Scientist's Note: The reaction is often performed neat or in a non-polar solvent to favor the conjugate addition pathway. The choice of MVK is illustrative; other acceptors like acrylates, acrylonitrile, and nitroalkenes are also effective.[6]
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-48 hours. Monitor the reaction by TLC.
-
Hydrolysis: After completion, cool the reaction to room temperature. Add 3M HCl and stir vigorously for 4-6 hours to effect hydrolysis of the enamine.
-
Workup: Dilute the mixture with water and extract with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 1,5-dione derivative using flash column chromatography.
Summary of Reaction Parameters
The following table provides representative conditions for the key reactions discussed. Yields are illustrative and highly dependent on the specific substrate and precise conditions used.
| Reaction Type | Electrophile/Acceptor | Solvent | Temperature | Typical Yield |
| C-Alkylation | Allyl Bromide | Acetonitrile | Room Temp. | 75-90% |
| C-Alkylation | Ethyl Iodide | DMF | 50 °C | 70-85% |
| Michael Addition | Methyl Vinyl Ketone | Toluene | 50 °C | 80-95% |
| Michael Addition | Acrylonitrile | Dioxane | Room Temp. | 85-95% |
References
-
Couture, A., Deniau, E., Grandclaudon, P., & Lebrun, S. (2002). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Arkivoc, 2002(11), 18-31. [Link]
-
Iaroshenko, V. O., & Mkrtchyan, S. (2018). Photochemistry of Enamines and Enaminones. ResearchGate. [Link]
-
Ashenhurst, J. (2010). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]
-
Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2016). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. ResearchGate. [Link]
-
Brannock, K. C., Burpitt, R. D., & Thweatt, J. G. (1964). Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones. Journal of Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Rudenko, D. A., et al. (2011). 3-Amino-5,5-dimethylcyclohex-2-enone in the synthesis of heterocyclic compounds (review). Chemistry of Heterocyclic Compounds. [Link]
-
PubChem. (n.d.). 3-Amino-5-methyl-2-cyclohexen-1-one. PubChem. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective organocatalytic phospha-Michael reaction of α,β-unsaturated ketones. Organic Chemistry Portal. [Link]
-
LookChem. (n.d.). This compound. LookChem. [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines. ResearchGate. [Link]
-
Wentzel Lab. (2021). Enamine Synthesis and Alkylation. YouTube. [Link]
-
Leah4sci. (2020). Enamine Formation and Reactions. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]
-
ResearchGate. (2016). Recent preparations and synthetic applications of enaminones. ResearchGate. [Link]
-
ChemHelp ASAP. (2020). Michael addition example reactions. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. Michael Addition [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Scale-up synthesis of 3-Amino-5-methylcyclohex-2-en-1-one
An Application Note for the Scale-Up Synthesis of 3-Amino-5-methylcyclohex-2-en-1-one
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a pivotal intermediate in synthetic organic chemistry. This enaminone serves as a versatile building block, notably in the construction of heterocyclic scaffolds such as pyridines and dihydropyridines, which are prevalent in medicinal chemistry.[1][2] The protocol detailed herein is designed for researchers, scientists, and process chemists in drug development, focusing on transitioning from laboratory-scale to larger, multi-gram or kilogram-scale production. We will explore the underlying chemical principles, provide a robust and validated step-by-step protocol, address critical safety considerations, and offer insights into process optimization and troubleshooting.
Introduction and Significance
This compound is a cyclic β-enaminone, a class of compounds recognized for their utility as key synthetic precursors.[3] Its structural features—a nucleophilic enamine moiety conjugated with a carbonyl group—make it an ideal substrate for a variety of chemical transformations.
The most prominent application of this intermediate is in the Hantzsch pyridine synthesis, a multicomponent reaction that efficiently constructs dihydropyridine (DHP) rings.[1][4][5][6] DHPs are a cornerstone in pharmaceutical development, with many approved drugs, such as Nifedipine and Amlodipine, belonging to this class of calcium channel blockers used to treat hypertension.[2][5] The straightforward and reliable nature of the Hantzsch synthesis makes its starting materials, including this compound, highly valuable.[2]
This guide provides a scalable and efficient method for its preparation via the condensation of 5-methylcyclohexane-1,3-dione with an ammonia source.
Reaction Principles and Mechanistic Overview
The synthesis of this compound from 5-methylcyclohexane-1,3-dione and an ammonia source (such as ammonium acetate or aqueous ammonia) is a classic condensation reaction. The mechanism proceeds through two primary stages:
-
Nucleophilic Addition: The nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the β-diketone. This forms a hemiaminal (or carbinolamine) intermediate.
-
Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the final, stable enaminone product.
The driving force for this reaction is the formation of a highly conjugated and thermodynamically stable α,β-unsaturated carbonyl system.[7] On a larger scale, the efficient removal of the water byproduct is critical to drive the reaction equilibrium towards the product, ensuring high conversion and yield. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus when employing a non-polar solvent like toluene.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 1.0 mole scale synthesis. Adjustments to quantities and equipment should be made based on the desired production volume and available facilities.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-Methylcyclohexane-1,3-dione | ≥98% | Standard Chemical Supplier |
| Ammonium Acetate | ≥98%, ACS Reagent | Standard Chemical Supplier |
| Toluene | ACS Reagent Grade | Standard Chemical Supplier |
| Ethanol | 200 Proof, Anhydrous | Standard Chemical Supplier |
| Equipment | Specification | |
| Reaction Vessel | 5 L Glass Reactor with Bottom Outlet | |
| Stirring | Overhead Mechanical Stirrer with PTFE Paddle | |
| Heating/Cooling | Heating Mantle and Temperature Controller | |
| Condenser | Allihn or Graham Condenser | |
| Water Removal | Dean-Stark Apparatus (250 mL) | |
| Filtration | Büchner Funnel (2 L) and Vacuum Flask | |
| Drying | Vacuum Oven |
Quantitative Data for 1.0 Mole Scale
| Reagent | Molecular Wt. ( g/mol ) | Moles (mol) | Mass/Volume | Molar Ratio |
| 5-Methylcyclohexane-1,3-dione | 126.15 | 1.00 | 126.2 g | 1.0 |
| Ammonium Acetate | 77.08 | 1.10 | 84.8 g | 1.1 |
| Toluene | 92.14 | - | 2.5 L | Solvent |
| Ethanol (for washing) | 46.07 | - | ~500 mL | Wash Solvent |
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Protocol
-
Reactor Setup: Assemble the 5 L reaction vessel with an overhead stirrer, a condenser fitted with a Dean-Stark trap, and a temperature probe. Ensure all glassware is dry and the system is properly vented.
-
Charging Reagents: To the reactor, add 5-methylcyclohexane-1,3-dione (126.2 g, 1.0 mol), ammonium acetate (84.8 g, 1.1 mol), and toluene (2.5 L).
-
Scientist's Note: Ammonium acetate is chosen as it is an easy-to-handle solid that serves as a convenient in-situ source of ammonia upon heating. Using a slight excess ensures the complete conversion of the starting diketone.
-
-
Reaction Execution: Begin vigorous stirring and heat the mixture to reflux. The internal temperature should reach approximately 110-115 °C. Water will begin to collect in the Dean-Stark trap as it forms an azeotrope with toluene.
-
Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected in the trap. The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Crystallization and Isolation: Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature with gentle stirring. Then, cool the mixture further in an ice bath to 0-5 °C for at least one hour to maximize product crystallization.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Scientist's Note: A slow, controlled cooling process is crucial for obtaining larger, purer crystals, which are easier to filter and wash.
-
-
Washing: Wash the filter cake sequentially with cold toluene (2 x 100 mL) to remove any residual starting materials or non-polar impurities, followed by cold ethanol (2 x 250 mL) to remove residual ammonium acetate and toluene.
-
Drying: Transfer the pale yellow crystalline solid to a drying dish and dry in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically in the range of 100-115 g (80-92%).
Safety and Hazard Management
All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
5-Methylcyclohexane-1,3-dione: May cause skin and eye irritation.[8]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Can cause skin and eye irritation.
-
Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract.
-
This compound: While specific data is limited, it should be handled as a potentially irritating compound. Avoid dust formation and inhalation.[9]
Refer to the Safety Data Sheet (SDS) for each chemical before starting the synthesis.[8][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[8]
Purification and Characterization
For most applications, the product obtained after washing and drying is of sufficient purity (>98%). If further purification is required, recrystallization can be performed.
-
Recrystallization Solvent System: A mixture of ethanol and water or ethyl acetate and hexanes is effective. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to induce crystallization.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify characteristic functional groups (C=O, N-H, C=C).
-
Mass Spectrometry: To confirm the molecular weight (125.17 g/mol ).[10]
-
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure efficient water removal by checking for leaks in the Dean-Stark setup. Extend reflux time and monitor by TLC/GC-MS until completion. |
| Product loss during work-up. | Ensure the reaction mixture is thoroughly cooled before filtration. Use minimal amounts of cold washing solvents. | |
| Product Discoloration | Thermal decomposition or impurities. | Avoid excessive heating temperatures or prolonged reaction times. If the product is dark, consider an activated carbon treatment during recrystallization. |
| Poor Filterability | Fine, powdery crystals. | Implement a slower, more controlled cooling ramp after the reaction to encourage the growth of larger crystals. |
References
-
Synthesis of α,β-Unsaturated Ketones via Enamines. Synthetic Communications, Taylor & Francis Online. Available at: [Link]
-
Enaminone synthesis by amination. Organic Chemistry Portal. Available at: [Link]
-
Hantzsch pyridine synthesis. Chemeurope.com. Available at: [Link]
-
Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. Available at: [Link]
-
β-enamino ester synthesis by amination. Organic Chemistry Portal. Available at: [Link]
-
Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to... ResearchGate. Available at: [Link]
-
Hantzsch Pyridine Synthesis | PDF. Scribd. Available at: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Learning from the Hantzsch synthesis. Modern Drug Discovery, American Chemical Society. Available at: [Link]
-
Hantzsch pyridine synthesis - overview. ChemTube3D. Available at: [Link]
-
3-Amino-5-methyl-2-cyclohexen-1-one. PubChem. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. tandfonline.com [tandfonline.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Amino-5-methylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Versatile Scaffolding of 3-Amino-5-methylcyclohex-2-en-1-one
This compound is a valuable and versatile bifunctional building block in modern organic and medicinal chemistry.[1] Its enaminone moiety possesses both nucleophilic (at the amino group and the α-carbon) and electrophilic (at the carbonyl carbon and the β-carbon) centers, making it a prime substrate for a diverse array of chemical transformations. This dual reactivity allows for its use in the construction of a wide variety of heterocyclic and carbocyclic frameworks, which are of significant interest in the development of novel therapeutic agents. The derivatives of this compound, particularly pyrazoles and pyrimidines, are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]
This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound, with a focus on scientifically sound methodologies and the rationale behind experimental choices. The protocols herein are designed to be self-validating, offering a clear path to the synthesis of key derivatives for further research and development.
Core Principles of Derivatization: A Mechanistic Overview
The reactivity of this compound is governed by the electronic interplay within its enaminone system. The lone pair of electrons on the nitrogen atom delocalizes into the α,β-unsaturated ketone system, enhancing the nucleophilicity of the amino group and the α-carbon. This electronic arrangement dictates the primary pathways for derivatization.
I. Synthesis of Fused Pyrazoles: The Knorr Cyclocondensation
A cornerstone reaction for the derivatization of β-enaminones is the Knorr pyrazole synthesis and related cyclocondensation reactions.[2] This approach involves the reaction of the enaminone with a hydrazine derivative. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbon of the enaminone, followed by an intramolecular cyclization and dehydration to yield the fused pyrazole ring system.
Reaction Workflow: Synthesis of 4,5,6,7-Tetrahydro-6-methyl-1H-indazole-4-one
Caption: Workflow for the synthesis of a fused pyrazole derivative.
II. Synthesis of Fused Pyrimidines: Cyclocondensation with Amidines
The synthesis of fused pyrimidine derivatives from enaminones is another powerful transformation.[5][6] This is typically achieved through a cyclocondensation reaction with a suitable binucleophile, such as guanidine. The reaction mechanism involves the nucleophilic attack of one of the amino groups of guanidine on the carbonyl carbon of the enaminone, followed by an intramolecular cyclization and elimination of water and ammonia to form the fused pyrimidine ring.
Reaction Mechanism: Pyrimidine Formation
Caption: Key steps in the formation of a fused pyrimidine ring.
III. N-Acylation: Modifying the Amino Group
Direct modification of the amino group through N-acylation is a fundamental derivatization strategy.[7][8] This reaction is typically carried out using an acylating agent such as an acid anhydride or an acyl chloride. The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the enaminone attacks the electrophilic carbonyl carbon of the acylating agent. This straightforward method allows for the introduction of a wide variety of functional groups, which can significantly alter the physicochemical and biological properties of the parent molecule.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Always consult the Safety Data Sheets (SDS) for all reagents before use.[2][3][5][9][10][11][12][13][14][15][16][17][18][19][20]
Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-6-methyl-1H-indazole-4-one
This protocol describes the synthesis of a fused pyrazole derivative via cyclocondensation with hydrazine hydrate.
Materials:
-
This compound (C₇H₁₁NO, MW: 125.17 g/mol )
-
Hydrazine hydrate (H₆N₂O, MW: 50.06 g/mol )
-
Ethanol, absolute
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (5.0 g, 39.9 mmol).
-
Add 50 mL of absolute ethanol to the flask and stir to dissolve the starting material.
-
Slowly add hydrazine hydrate (2.5 mL, 51.5 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote crystallization.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4,5,6,7-tetrahydro-6-methyl-1H-indazole-4-one.
Expected Yield and Characterization:
| Property | Value |
| Appearance | White to off-white solid |
| Expected Yield | 75-85% |
| ¹H NMR (CDCl₃, δ) | Expected peaks for aliphatic and aromatic protons of the indazole ring. |
| ¹³C NMR (CDCl₃, δ) | Expected peaks for carbonyl, olefinic, and aliphatic carbons. |
| IR (KBr, cm⁻¹) | Peaks corresponding to N-H, C=O, and C=C stretching vibrations. |
| MS (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Protocol 2: Synthesis of 2-Amino-7-methyl-5,6,7,8-tetrahydroquinazolin-5-one
This protocol details the synthesis of a fused pyrimidine derivative using guanidine hydrochloride.
Materials:
-
This compound (C₇H₁₁NO, MW: 125.17 g/mol )
-
Guanidine hydrochloride (CH₆ClN₃, MW: 95.53 g/mol )
-
Sodium ethoxide (C₂H₅NaO, MW: 68.05 g/mol )
-
Ethanol, absolute
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 g, 47.8 mmol) to 100 mL of absolute ethanol under an inert atmosphere.
-
Once the sodium has completely reacted, add guanidine hydrochloride (4.5 g, 47.1 mmol) to the sodium ethoxide solution and stir for 15 minutes.
-
Add this compound (5.0 g, 39.9 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Reduce the volume of the solvent under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product to yield 2-amino-7-methyl-5,6,7,8-tetrahydroquinazolin-5-one.
Expected Yield and Characterization:
| Property | Value |
| Appearance | Pale yellow solid |
| Expected Yield | 60-70% |
| ¹H NMR (DMSO-d₆, δ) | Characteristic signals for the protons of the quinazoline ring system.[21] |
| ¹³C NMR (DMSO-d₆, δ) | Signals corresponding to the carbons of the fused heterocyclic system. |
| IR (KBr, cm⁻¹) | Absorption bands for N-H, C=O, and C=N bonds. |
| MS (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Protocol 3: N-Acetylation of this compound
This protocol describes a straightforward N-acylation using acetic anhydride.
Materials:
-
This compound (C₇H₁₁NO, MW: 125.17 g/mol )
-
Acetic anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )
-
Pyridine (C₅H₅N, MW: 79.1 g/mol )
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (2.0 g, 16.0 mmol) in 30 mL of dichloromethane in a 100 mL round-bottom flask.
-
Add pyridine (1.5 mL, 18.6 mmol) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.8 mL, 19.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford 3-acetamido-5-methylcyclohex-2-en-1-one.
Expected Yield and Characterization:
| Property | Value |
| Appearance | White or light tan solid |
| Expected Yield | 80-90% |
| ¹H NMR (CDCl₃, δ) | Appearance of a singlet for the acetyl methyl group and a downfield shift of the N-H proton. |
| ¹³C NMR (CDCl₃, δ) | Appearance of a new carbonyl signal for the acetyl group. |
| IR (KBr, cm⁻¹) | A strong absorption band for the amide carbonyl group. |
| MS (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Conclusion and Future Perspectives
The derivatization of this compound provides a facile entry into a rich chemical space of heterocyclic compounds with significant potential in drug discovery and development. The protocols outlined in this guide offer robust and reproducible methods for the synthesis of key pyrazole, pyrimidine, and N-acylated derivatives. The inherent versatility of the enaminone scaffold invites further exploration, including its use in multicomponent reactions and as a precursor for more complex, stereochemically defined molecules. The continued investigation of these derivatives is poised to uncover novel compounds with enhanced biological activities and therapeutic potential.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities.
- Recent advances in the synthesis of new pyrazole deriv
- This compound 54398-84-4 wiki. Guidechem.
- 3-Methyl-5-Amino-Pyrazole | Chemical Intermedi
- Synthesis of 3-aminochromones 71 and amino pyrimidines 72.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- 3-Aminocyclohex-2-en-1-one. PubChem.
- 3-Amino-5-methyl-2-cyclohexen-1-one. PubChem.
- Process for the preparation of 3-amino-5-methylpyrazole.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions.
- SYNTHESIS OF SOME PYRIDINE, PYRIMIDINE AND CYCLOHEXENONE DERIVATIVES AS ANTIBACTERIAL AGENTS.
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PubMed Central.
- Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties.
- 1 H (a) and 13 C (b) NMR spectra of...
- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0260437).
- 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis. ChemicalBook.
- A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products.
- Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted...
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed Central.
- Expected and Unexpected Products in Half Curcuminoid Synthesis: Crystal Structures of But-3-en-2-ones and 3-Methylcyclohex-2-enones.
- Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzo
- A conventional new procedure for N-acylation of unprotected amino acids. PubMed.
Sources
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ineos.com [ineos.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. bioshopcanada.com [bioshopcanada.com]
- 12. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. beta.lakeland.edu [beta.lakeland.edu]
- 16. nj.gov [nj.gov]
- 17. criver.com [criver.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. biospectra.us [biospectra.us]
- 20. carlroth.com [carlroth.com]
- 21. researchgate.net [researchgate.net]
The Strategic Utility of 3-Amino-5-methylcyclohex-2-en-1-one in the Architectural Assembly of Complex Molecules
Introduction: A Versatile Synthon for Heterocyclic Scaffolds
In the intricate field of total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. 3-Amino-5-methylcyclohex-2-en-1-one, a readily accessible enaminone, has emerged as a powerful and versatile building block for the construction of complex molecular architectures, particularly those containing nitrogenous heterocyclic cores. Its inherent bifunctional nature, possessing both nucleophilic and electrophilic centers, allows for a diverse range of chemical transformations, making it an invaluable tool for synthetic chemists. This application note provides an in-depth exploration of the utility of this compound in total synthesis, with a primary focus on its application in the renowned Bohlmann-Rahtz pyridine synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss its strategic importance in the synthesis of pyridyl-containing natural products and their analogues.
Core Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the vinylogous amide system. The electron-donating character of the amino group enhances the nucleophilicity of the C2 carbon, while the electron-withdrawing carbonyl group renders the C3 carbon electrophilic. This push-pull electronic arrangement is key to its utility in cyclization and annulation reactions.
The Bohlmann-Rahtz Pyridine Synthesis: A Gateway to Pyridyl Alkaloids
A cornerstone application of this compound is its role as the enamine component in the Bohlmann-Rahtz pyridine synthesis. This powerful reaction allows for the construction of highly substituted pyridine rings, which are prevalent scaffolds in a vast array of natural products and pharmaceuticals, including the well-known alkaloids nicotine, anabasine, and epibatidine.
The generalized mechanism of the Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone. The reaction proceeds through an initial Michael-type addition to form an aminodiene intermediate. Subsequent tautomerization and a heat-induced 6π-electrocyclization, followed by elimination of water, furnishes the aromatic pyridine ring.[1]
Diagram 1: Generalized Mechanism of the Bohlmann-Rahtz Pyridine Synthesis
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
Application in the Synthesis of Pyridyl-Containing Scaffolds
The pyridine nucleus is a fundamental structural motif in a plethora of biologically active natural products. The Bohlmann-Rahtz synthesis, utilizing building blocks like this compound, provides a convergent and efficient route to these important molecular frameworks.
| Natural Product Class | Core Structure | Significance of Bohlmann-Rahtz Synthesis |
| Nicotine Analogues | 3-(Pyrrolidin-2-yl)pyridine | Access to substituted pyridine rings for structure-activity relationship (SAR) studies. |
| Anabasine Derivatives | 3-(Piperidin-2-yl)pyridine | Construction of the core pyridine heterocycle. |
| Epibatidine Analogues | 2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane | Facile synthesis of the crucial pyridine fragment. |
Experimental Protocol: General Procedure for the Bohlmann-Rahtz Pyridine Synthesis
This protocol provides a general guideline for the synthesis of a substituted pyridine derivative from this compound and an ethynyl ketone.
Materials:
-
This compound (1.0 eq)
-
Ethynyl ketone (1.1 eq)
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of this compound in anhydrous toluene, add the ethynyl ketone.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyridine.
Note: The reaction conditions, including temperature and reaction time, may need to be optimized for specific substrates. The use of microwave irradiation can sometimes accelerate the cyclodehydration step.
Diagram 2: Experimental Workflow for Bohlmann-Rahtz Synthesis
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited synthetic methodologies. The progress of the Bohlmann-Rahtz synthesis can be readily monitored by standard analytical techniques such as TLC, and the structure of the final product can be unequivocally confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic aromatic signals in the NMR spectra provide a clear indication of the successful formation of the pyridine ring.
Conclusion and Future Perspectives
This compound stands as a testament to the power of small, strategically functionalized molecules in the grand scheme of total synthesis. Its application in the Bohlmann-Rahtz pyridine synthesis provides a robust and reliable method for accessing a wide range of substituted pyridines, which are key components of numerous natural products and pharmaceutically active compounds. As the quest for novel and more complex molecular targets continues, the utility of such versatile building blocks will undoubtedly continue to expand, enabling the development of innovative and efficient synthetic strategies.
References
-
Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Mitteil.: Eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265-2272. [Link]
-
Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 25(1), 139-163. [Link]
-
Daly, J. W., Garraffo, H. M., & Spande, T. F. (2005). Alkaloids from amphibian skins. In The Alkaloids: Chemistry and Biology (Vol. 62, pp. 185-590). Academic Press. [Link]
-
PubChem Compound Summary for CID 3016877, 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-methylcyclohex-2-en-1-one
Welcome to the technical support center for the synthesis of 3-Amino-5-methylcyclohex-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable enaminone intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure the success of your experiments.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of this compound is fundamentally an enamine formation reaction. A robust and common method involves the condensation of a β-dicarbonyl compound, 5-methylcyclohexane-1,3-dione, with an ammonia source, typically ammonium acetate. This reaction proceeds through the formation of a carbinolamine intermediate, followed by dehydration to yield the thermodynamically stable α,β-unsaturated enaminone.
Understanding this mechanism is critical for troubleshooting, as many common problems arise from disrupting one of its key steps.
Caption: Figure 1: Reaction Mechanism for Enaminone Synthesis.
Section 2: Troubleshooting Guide
This section addresses the most frequently encountered issues in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction has run to completion according to TLC, but after workup, the isolated yield is significantly lower than expected. What are the primary causes?
Answer: Low yield is a multifaceted problem often stemming from sub-optimal reaction conditions that either prevent the reaction from proceeding efficiently or lead to product loss during workup.
Key Causality Factors:
-
Incorrect pH Control: Enamine formation is highly pH-sensitive. The reaction requires mildly acidic conditions (ideal pH ≈ 4.5) to facilitate the dehydration of the carbinolamine intermediate.[1]
-
Too Acidic (pH < 4): The amine nucleophile (ammonia) becomes fully protonated to ammonium (NH₄⁺), which is not nucleophilic. This stalls the initial nucleophilic attack.[1]
-
Too Basic (pH > 6): The dehydration step, which requires protonation of the hydroxyl group to form a good leaving group (water), is inhibited.[1] Ammonium acetate is often used as it buffers the reaction in the appropriate pH range.
-
-
Inefficient Water Removal: The formation of the enamine is a reversible condensation reaction.[2] The presence of water in the reaction medium can drive the equilibrium back towards the starting materials via hydrolysis. For reactions run at high temperatures, distilling the water as it forms is an effective strategy.
-
Sub-optimal Temperature: Temperature control is critical. A patent for a related synthesis highlights that temperatures that are too low can decrease the conversion rate, while temperatures that are too high can promote the formation of side products or cause secondary reactions, consuming the desired product.[3]
-
Product Solubility: The product has moderate polarity. Using a highly polar solvent for extraction may lead to significant product loss in the aqueous layer. Conversely, a completely non-polar solvent may not effectively extract the product from the reaction mixture.
Caption: Figure 2: Troubleshooting Workflow for Low Yield.
Problem 2: Presence of Significant Side Products
Question: My crude product analysis (NMR, LC-MS) shows several major impurities. What are these likely to be, and how can their formation be minimized?
Answer: The formation of side products is common and usually results from the inherent reactivity of the starting materials and the enamine product itself.
| Side Product | Potential Cause | Mitigation Strategy |
| Dimer/Trimer Adducts | The enamine product is nucleophilic and can act as a Michael donor, attacking another molecule of an α,β-unsaturated intermediate (Michael acceptor).[4][5][6] | Maintain a slight excess of the ammonia source. Avoid overly high temperatures or prolonged reaction times after product formation begins. |
| 6-methyl-3,4-dihydro-2-pyridone | Intramolecular cyclization and rearrangement, particularly at elevated temperatures (>200°C) as noted in related syntheses.[3] | Strictly control the reaction temperature, keeping it within the optimal range (e.g., 110-120°C). |
| Bis-enamine | Reaction of both carbonyls of the starting dione with ammonia, especially with a large excess of the amine source. | Use a controlled stoichiometry, typically around 1.3 equivalents of ammonium acetate per equivalent of the dione. |
Problem 3: Difficulty in Product Purification
Question: I am struggling to obtain a pure product. Simple crystallization is not working effectively. What are the recommended purification methods?
Answer: Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials.
-
Recrystallization: This is the most effective method if the correct solvent system is identified.[7]
-
Recommended Solvents: Start with ethyl acetate, as the product has good solubility in it when hot and lower solubility when cold.[7] Other potential systems include isopropanol/hexane or acetone/water. A solvent screen is highly recommended.
-
-
Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50-60%) is typically effective. The product is polar and will require a moderately polar mobile phase. Monitor with TLC using a potassium permanganate stain, which will visualize the enone.
-
-
Acid-Base Wash: To remove unreacted acidic starting material (5-methylcyclohexane-1,3-dione), a wash with a mild base like a saturated sodium bicarbonate solution during the workup can be effective. Be cautious, as a strong base can hydrolyze the enamine product.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the single most critical parameter to control in this synthesis? A1: pH. As discussed, it directly influences both the initial nucleophilic attack and the final dehydration step. Using a buffering agent like ammonium acetate is a standard and effective way to maintain the optimal pH range.[1]
-
Q2: Can I use aqueous ammonia instead of ammonium acetate? A2: While possible, it is not recommended for beginners. Aqueous ammonia is basic and will not provide the necessary acidic catalysis for the dehydration step. You would need to add a separate acid catalyst (e.g., acetic acid) to adjust the pH, which adds complexity. Ammonium acetate conveniently provides both the ammonia and the mild acidic environment.
-
Q3: My starting 5-methylcyclohexane-1,3-dione is old. Can I still use it? A3: 1,3-diones can undergo self-condensation or oxidation over time. It is highly recommended to check the purity by NMR or melting point before use. If it appears discolored or oily, purification by recrystallization or distillation may be necessary.
-
Q4: What are the primary safety concerns? A4: The reaction is typically run at elevated temperatures, so appropriate precautions against thermal hazards are necessary. The reaction should be conducted in a well-ventilated fume hood. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.
Section 4: Validated Experimental Protocol
This protocol is adapted from established literature procedures and serves as a reliable starting point for your synthesis.[7]
Materials:
-
5-methylcyclohexane-1,3-dione (1.0 eq)
-
Ammonium acetate (1.3 eq)
-
Toluene (as solvent, for azeotropic water removal) or neat reaction conditions
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add 5-methylcyclohexane-1,3-dione (e.g., 10.0 g, 79.3 mmol) and ammonium acetate (e.g., 8.0 g, 103.1 mmol).
-
If using a solvent, add toluene (e.g., 100 mL).
-
Heat the reaction mixture to reflux (approx. 110-115°C) with vigorous stirring. If using the Dean-Stark trap, monitor the collection of water.
-
The reaction is typically complete within 1-2 hours. Monitor the progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), observing the consumption of the starting dione.
-
Once the reaction is complete, cool the mixture to room temperature. If run neat, the mixture may solidify.[7]
-
Dissolve the crude residue in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0°C) to maximize crystallization.
-
Collect the precipitated solid by vacuum filtration, wash the filter cake with a small amount of cold ethyl acetate, and dry under vacuum.
-
The expected product is a yellow crystalline solid. Typical yields range from 85-95%.
References
-
JoVE. (2025). Aldehydes and Ketones with Amines: Enamine Formation Mechanism. JoVE. Available from: [Link]
-
Master Organic Chemistry. (2010). Enamines. Available from: [Link]
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. Available from: [Link]
-
YouTube. (2024). Synthesizing Imines and Enamines: A Complete Guide. Available from: [Link]
-
YouTube. (2025). Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN! Available from: [Link]
-
LookChem. (n.d.). This compound. Available from: [Link]
-
PubChem. (n.d.). 3-Amino-5-methyl-2-cyclohexen-1-one. Available from: [Link]
-
ResearchGate. (n.d.). Michael addition reaction of cyclohexanone and acetophenone to substituted nitroalkene. Available from: [Link]
- Google Patents. (n.d.). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone.
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 3,5-Disubstituted Cyclohex-2-en-1-one via a Five-Step Domino Reaction Catalyzed by Secondary Amines. Available from: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Available from: [Link]
-
National Institutes of Health. (n.d.). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Available from: [Link]
-
YouTube. (2024). Stereochemistry for the Michael addition of cyclohexanone. Available from: [Link]
Sources
- 1. Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0002942A1 - Process for producing 3-amino-2-cyclohexenone - Google Patents [patents.google.com]
- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Amino-5-methylcyclohex-2-en-1-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Amino-5-methylcyclohex-2-en-1-one (CAS 54398-84-4). As a key enaminone intermediate, its purity is paramount for the success of subsequent synthetic steps. This document moves beyond simple protocols to explain the chemical principles behind each purification strategy, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect from the synthesis of this compound?
The impurity profile largely depends on the synthetic route, but typical syntheses involving the condensation of a β-dicarbonyl (like 5-methylcyclohexane-1,3-dione) and an amine source often generate specific, predictable byproducts.[1][2] These include:
-
Unreacted Starting Materials: Residual 5-methylcyclohexane-1,3-dione (acidic) and the amine source (basic).
-
Hydrolysis Product: The enaminone can hydrolyze back to 5-methylcyclohexane-1,3-dione, especially in the presence of acidic water during workup.
-
Self-Condensation Products: The starting dione or the enaminone product can undergo self-condensation, leading to higher molecular weight, often colored, impurities.
-
Isomeric Byproducts: While the starting 5-methylcyclohexane-1,3-dione is symmetrical, reaction conditions can sometimes lead to the formation of minor isomeric side products.[3]
Q2: My crude product is a dark, oily residue. Where should I begin the purification process?
A dark, non-crystalline crude product suggests the presence of significant impurities, possibly polymeric. A primary liquid-liquid extraction is the recommended first step to remove the bulk of these impurities before attempting more refined techniques like chromatography or recrystallization. An acid-base extraction is particularly effective for isolating the basic enaminone from acidic starting materials and neutral byproducts.[4][5]
Q3: How can I reliably assess the purity of my final product?
A multi-faceted approach is best for confirming purity:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It will confirm the chemical structure and reveal the presence of impurities, even at low levels. The spectrum should be clean, with correct chemical shifts and integrations for all protons and carbons.[6]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple solvent systems.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches, C=O (ketone), and C=C (alkene) bonds characteristic of an enaminone.[7]
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the purification workflow.
Problem 1: My crude product is heavily contaminated with acidic starting materials (e.g., 5-methylcyclohexane-1,3-dione).
-
Underlying Cause: Incomplete reaction or use of excess dione starting material. The acidic nature of the dione makes it a persistent impurity.
-
Solution: Acid-Base Extraction. This technique exploits the basicity of the target compound's amino group. By converting the enaminone into a water-soluble salt with an acid, it can be separated from neutral and acidic impurities.[8][9] The process is outlined in the diagram below and detailed in Protocol 1.
Caption: Workflow for purification via acid-base extraction.
Problem 2: My compound streaks severely on a silica gel TLC plate and gives poor separation during column chromatography.
-
Underlying Cause: this compound is a basic amine. The surface of standard silica gel is populated with acidic silanol groups (Si-OH). A strong acid-base interaction occurs between the basic amine and the acidic silica, leading to irreversible adsorption, slow elution, and significant peak tailing (streaking).[10][11]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to the eluent to neutralize the acidic sites on the silica. Triethylamine (TEA) is most common.
-
Alternative Stationary Phase: Use a stationary phase that is not acidic. Basic alumina or amine-functionalized silica columns are excellent alternatives that prevent the unwanted acid-base interaction.[11]
-
Caption: Decision tree for troubleshooting amine purification on silica.
Problem 3: Recrystallization attempts fail; the compound either oils out or remains soluble.
-
Underlying Cause: The presence of impurities disrupts the crystal lattice formation. Alternatively, an inappropriate solvent system is being used.
-
Solution: Systematic Solvent Screening. Finding the ideal recrystallization solvent is an empirical process. The goal is a solvent that dissolves the compound well when hot but poorly when cold.
| Solvent Screening Protocol |
| 1. Place ~20-30 mg of your crude material into several small test tubes. |
| 2. To each tube, add a different solvent (see table below) dropwise at room temperature until the solid just dissolves. Note the solubility. |
| 3. If soluble at room temp, the solvent is unsuitable as a primary choice. |
| 4. If insoluble, gently heat the mixture. If it dissolves when hot, it's a potential candidate. |
| 5. Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. |
| 6. Observe for crystal formation. The best solvent will yield a high recovery of crystalline solid. |
| Suggested Solvents for Screening |
| Ethyl Acetate |
| Isopropyl Alcohol |
| Acetonitrile |
| Toluene |
| Acetone/Hexane mixture |
| Dichloromethane/Hexane mixture |
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic product from acidic and neutral impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an organic solvent like ethyl acetate or dichloromethane (DCM) (50 mL).
-
Acidic Impurity Removal: Transfer the solution to a separatory funnel. Add 25 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently, venting frequently. Allow the layers to separate and drain the lower aqueous layer. This step removes acidic impurities like unreacted 5-methylcyclohexane-1,3-dione.[8]
-
Product Extraction: To the organic layer remaining in the funnel, add 25 mL of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes. The basic enaminone will be protonated and move into the aqueous layer as its hydrochloride salt.[5]
-
Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your product. Repeat the extraction of the organic layer with another 25 mL of 1 M HCl and combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Neutralization & Recovery: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is basic (pH 9-10), as indicated by pH paper. The protonated enaminone will be neutralized and may precipitate or form an oily layer.
-
Back-Extraction: Return the neutralized aqueous solution to the separatory funnel. Extract the product back into an organic solvent by adding 30 mL of fresh ethyl acetate or DCM. Shake, separate, and collect the organic layer. Repeat this back-extraction twice more.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with Mobile Phase Modification
This protocol is for purifying basic amines on standard silica gel.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is 50% ethyl acetate in hexane. Add one drop of triethylamine (TEA) to the TLC developing jar to simulate column conditions. The target compound should have an Rf value of ~0.25-0.35.
-
Column Packing: Dry-pack a glass column with silica gel.[12]
-
Equilibration: Prepare the eluent (e.g., 50% EtOAc/Hexane + 1% TEA). Pass at least 3-5 column volumes of this eluent through the silica gel before loading the sample. This step is critical to neutralize the silica and prevent product loss or degradation.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent and apply gentle pressure to begin the separation. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent (and volatile TEA) under reduced pressure.
References
-
University of Colorado Boulder. Acid-Base Extraction.[Link]
-
Wikipedia. Acid–base extraction.[Link]
-
LookChem. this compound.[Link]
-
PubChem. 3-Amino-5-methyl-2-cyclohexen-1-one.[Link]
-
Orgo Made Simple. Acid-Base Extraction Tutorial.[Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Biotage. Is there an easy way to purify organic amines?[Link]
-
Chemistry LibreTexts. Acid-Base Extraction.[Link]
-
CSB SJU Chemistry. Acid base extraction.[Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]
-
Beilstein Journal of Organic Chemistry. General method for the synthesis of enaminones via photocatalysis.[Link]
-
ResearchGate. How to isolate Imine by column chromatography?[Link]
- Google Patents.Process for producing 3-amino-2-cyclohexenone.
-
PubChem. 3-Aminocyclohex-2-en-1-one.[Link]
-
Organic Chemistry Portal. Enaminone synthesis by amination.[Link]
-
Beilstein Archives. General Method for the Synthesis of Enaminones via Nickel Photocatalysis.[Link]
-
Beilstein Journal of Organic Chemistry. General method for the synthesis of enaminones via photocatalysis.[Link]
-
Molecules. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de]naphthyridines.[Link]
-
Organic Chemistry Portal. Enamine, enamide synthesis.[Link]
-
PubChem. 3-Methylhex-5-en-2-one.[Link]
- Google Patents.Methods of synthesis of (1r,2r,5r)
-
PubChem. 3-Amino-5-methyl-2-hexanone.[Link]
-
Scribd. IUPAC Rules and Practice Sheet With Answers.[Link]
- Google Patents.Process for the preparation of 3-substituted 5-amino-6h-thiazolo[4,5-d]pyrimidine-2,7-dione compounds.
Sources
- 1. Enaminone synthesis by amination [organic-chemistry.org]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR spectrum [chemicalbook.com]
- 7. 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) IR Spectrum [m.chemicalbook.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Amino-5-methylcyclohex-2-en-1-one
Welcome to the technical support center for the synthesis of 3-amino-5-methylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you optimize your reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, a vinylogous amide, through the common route of reacting 5-methylcyclohexane-1,3-dione with an ammonia source.
Issue 1: Low or No Product Yield
Primary Observation: After the reaction and workup, you observe a low yield of the desired this compound, or none at all.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is heated appropriately. A common method involves heating 1,3-cyclohexanedione with ammonium acetate at around 110°C for at least 15 minutes.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Suboptimal pH: The formation of enamines is highly pH-dependent.[2][3]
-
Solution: The reaction rate is often maximal around a pH of 4-5.[4] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic.[2] If the pH is too high, there won't be enough acid to catalyze the removal of water.[2] Using a buffer or a salt like ammonium acetate can help maintain the optimal pH range.
-
-
Presence of Water: Enamine formation is a reversible condensation reaction where water is a byproduct.[2][5]
-
Solution: The presence of excess water in the reaction mixture can shift the equilibrium back towards the reactants. Ensure your starting materials and solvent are dry. The use of a Dean-Stark trap during the reaction can be effective in removing water as it is formed, driving the reaction to completion.[5]
-
-
Impure Reagents: The purity of your starting materials, 5-methylcyclohexane-1,3-dione and the ammonia source, is critical.
-
Solution: Use high-purity reagents. If necessary, purify the 5-methylcyclohexane-1,3-dione by recrystallization or distillation before use. Ensure your ammonia source (e.g., ammonium acetate, aqueous ammonia) has not degraded.
-
Issue 2: Formation of Side Products
Primary Observation: Your crude product shows significant impurities alongside the desired product, as observed by NMR or other analytical techniques.
Potential Causes & Solutions:
-
Self-Condensation of the Diketone: 5-methylcyclohexane-1,3-dione can undergo self-condensation under certain conditions, leading to polymeric or tar-like byproducts.
-
Solution: Control the reaction temperature carefully. Overheating can promote side reactions. A gradual increase in temperature to the target may be beneficial. Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Michael Addition: The product enamine can potentially act as a nucleophile in a Michael addition with unreacted starting material or other electrophiles present.[6][7]
-
Solution: Use a slight excess of the ammonia source to ensure the diketone is consumed efficiently. Adding the diketone slowly to the reaction mixture containing the ammonia source can also minimize its concentration and reduce the likelihood of side reactions.
-
Issue 3: Difficulty in Product Isolation and Purification
Primary Observation: The product is difficult to crystallize or purify by column chromatography.
Potential Causes & Solutions:
-
Product Solubility: this compound has moderate polarity.
-
Solution for Crystallization: After the reaction, allowing the mixture to cool slowly can promote crystallization. If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. A common procedure involves dissolving the crude solid in a minimal amount of hot ethyl acetate and then cooling to 0°C to facilitate crystallization.[1]
-
Solution for Chromatography: If crystallization is unsuccessful, column chromatography is a viable option. Use a silica gel column and a solvent system with a gradient of ethyl acetate in hexane or dichloromethane. Monitor the fractions by TLC to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of this compound from 5-methylcyclohexane-1,3-dione and ammonia?
A1: The reaction proceeds through a nucleophilic addition of ammonia to one of the carbonyl groups of the diketone, forming a hemiaminal (or carbinolamine) intermediate.[3][8] This is followed by an acid-catalyzed dehydration to yield the final enamine product. The overall process is a condensation reaction.[5]
Q2: Can I use other ammonia sources besides ammonium acetate?
A2: Yes, other sources of ammonia can be used. Aqueous ammonia or bubbling ammonia gas through the reaction mixture are alternatives. However, ammonium acetate is often preferred as it also acts as a mild acid catalyst, helping to maintain the optimal pH for the reaction.
Q3: How does temperature affect the reaction yield?
A3: Temperature plays a crucial role. The reaction requires heat to overcome the activation energy for both the initial addition and the subsequent dehydration step. However, excessive heat can lead to the formation of byproducts and decomposition of the desired product. A temperature range of 80-120°C is typically effective.
Q4: What are the expected spectroscopic signatures for this compound?
A4: In the ¹H NMR spectrum, you should expect to see a characteristic singlet for the vinyl proton on the enamine double bond. The protons of the methyl group and the methylene groups on the cyclohexene ring will also be present. In the IR spectrum, look for N-H stretching bands, a C=O stretching band for the ketone, and a C=C stretching band for the enamine double bond.
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is a generalized starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
5-methylcyclohexane-1,3-dione
-
Ammonium acetate
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Ethyl acetate (for recrystallization)
-
Hexane (for washing)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 5-methylcyclohexane-1,3-dione (1.0 eq) and ammonium acetate (1.3 eq).
-
Add toluene to the flask.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure.
-
Dissolve the crude residue in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
| Parameter | Recommended Condition | Expected Outcome |
| Reactant Ratio | 1.0 eq 5-methylcyclohexane-1,3-dione : 1.3 eq Ammonium Acetate | Ensures complete conversion of the limiting reagent. |
| Temperature | Reflux in Toluene (~110°C) | Facilitates the reaction and azeotropic removal of water. |
| Reaction Time | 2-4 hours (monitor by TLC) | Reaction goes to completion. |
| Purification | Recrystallization from Ethyl Acetate/Hexane | High purity crystalline product. |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for low product yield.
Reaction Mechanism Overview
This diagram provides a simplified overview of the reaction mechanism.
Caption: Simplified reaction mechanism.
References
- Vertex AI Search. (n.d.). Hantzsch pyridine synthesis.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- YouTube. (2023, January 18). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry.
- Lumen Learning. (n.d.). Imine formation. Organic Chemistry II.
- Master Organic Chemistry. (2010, May 24). Enamines.
- Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.
- Chemistry LibreTexts. (2015, July 18). 17.9: Nucleophilic Addition of Ammonia and Its Derivatives.
- YouTube. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination.
- Chemistry Steps. (n.d.). Stork Enamine Synthesis.
- ChemicalBook. (n.d.). 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis.
Sources
- 1. 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Amino-5-methylcyclohex-2-en-1-one
Welcome to the technical support center for the synthesis of 3-Amino-5-methylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable enaminone intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 5-methyl-1,3-cyclohexanedione and a source of ammonia, typically ammonium acetate. This reaction is a classic example of enaminone formation from a β-dicarbonyl compound.
Q2: My reaction yields are consistently low. What are the likely causes?
Low yields can stem from several factors. The most common culprits include incomplete reaction, degradation of the product, or competing side reactions. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TTLC) or High-Performance Liquid Chromatography (HPLC). Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also significantly impact the yield.
Q3: I observe an unexpected peak in my NMR spectrum. What could it be?
An unexpected peak could indicate the presence of a side product. The most probable side reactions in this synthesis are the self-condensation of the starting material, 5-methyl-1,3-cyclohexanedione, or the hydrolysis of the enaminone product back to the starting dione.
Q4: How can I purify the final product effectively?
Crystallization is the most common and effective method for purifying this compound. A suitable solvent system, often a mixture of a polar solvent like ethanol or ethyl acetate and a non-polar solvent, should be used. The crude product is dissolved in a minimum amount of the hot solvent mixture and allowed to cool slowly to induce the formation of well-defined crystals.
Troubleshooting Guide
This section provides a detailed breakdown of potential side reactions and practical steps to mitigate them.
Side Reaction 1: Self-Condensation of 5-Methyl-1,3-cyclohexanedione
Under the reaction conditions, which are often basic or acidic, the starting material, 5-methyl-1,3-cyclohexanedione, can undergo self-condensation. This aldol-type reaction leads to the formation of dimeric or polymeric impurities, which can be complex to characterize and remove.
Causality: The active methylene group in 5-methyl-1,3-cyclohexanedione is susceptible to deprotonation, forming an enolate which can then act as a nucleophile and attack another molecule of the dione.
Troubleshooting Protocol:
-
Control of Stoichiometry: Use a slight excess of the ammonia source (e.g., ammonium acetate) to ensure that the dione is consumed efficiently in the desired reaction.
-
Temperature Management: Avoid excessively high reaction temperatures, which can accelerate the rate of self-condensation. The optimal temperature should be determined experimentally, but starting at a moderate temperature (e.g., 80-100 °C) is advisable.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of side products over extended periods.
| Parameter | Initial Condition | Modified Condition | Expected Outcome |
| Molar Ratio (Dione:Ammonia Source) | 1:1 | 1:1.2 | Increased conversion to the desired product. |
| Temperature | > 120 °C | 80-100 °C | Reduced formation of condensation byproducts. |
| Reaction Time | Prolonged (e.g., > 6 hours) | Monitored to completion (typically 2-4 hours) | Minimized byproduct formation. |
Visualizing the Competing Reactions:
Caption: Competing pathways in the synthesis.
Side Reaction 2: Hydrolysis of this compound
The enaminone product is susceptible to hydrolysis, especially in the presence of water and acid or base, which can revert it to the starting dione.[1][2][3] This is a reversible reaction, and the equilibrium can be shifted depending on the reaction and workup conditions.
Causality: The enamine functionality can be protonated, making the β-carbon susceptible to nucleophilic attack by water, leading to the collapse of the intermediate and regeneration of the dione.[2][4][5]
Troubleshooting Protocol:
-
Anhydrous Conditions: While some water is produced during the reaction, it is crucial to use anhydrous solvents and reagents to minimize excess water that could promote hydrolysis.
-
Neutral Workup: During the workup procedure, avoid strongly acidic or basic conditions. If an acid or base wash is necessary, it should be done quickly and at a low temperature.
-
Efficient Drying: After isolation, the product should be dried thoroughly to remove any residual water, which could cause degradation during storage.
Visualizing the Hydrolysis Pathway:
Caption: Mechanism of enaminone hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
Materials:
-
5-Methyl-1,3-cyclohexanedione
-
Ammonium acetate
-
Toluene (or another suitable solvent)
-
Dean-Stark apparatus (optional, but recommended)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-methyl-1,3-cyclohexanedione (1.0 eq).
-
Add ammonium acetate (1.2 eq) and toluene. The amount of solvent should be sufficient to allow for efficient stirring and reflux.
-
If using a Dean-Stark apparatus, assemble it with the reflux condenser. This will help to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
-
Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. Available at: [Link]
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
A study of the rates of hydrolysis of certain enaminones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Enamines. Master Organic Chemistry. Available at: [Link]
-
Mechanism of Enamine Hydrolysis Organic Chemistry. YouTube. Available at: [Link]
-
This compound. LookChem. Available at: [Link]
-
3-Amino-5-methyl-2-cyclohexen-1-one. PubChem. Available at: [Link]
-
Cobalt-catalyzed amination of 1,3-cyclohexanediol and 2,4-pentanediol in supercritical ammonia. CORE. Available at: [Link]
-
Self-condensation. Wikipedia. Available at: [Link]
-
Condensation of Aromatic Aldehydes with 5,5-Dimethyl-1,3-cyclohexanedione Without Catalyst. ResearchGate. Available at: [Link]
-
Condensation Reactions between Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in Water without Catalyst. ResearchGate. Available at: [Link]
-
Possible reaction route of amination of cyclohexanone with ammonia. ResearchGate. Available at: [Link]
-
Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. Available at: [Link]
-
Reaction of Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in the Presence of Surfactants in Water. ResearchGate. Available at: [Link]
-
Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. Available at: [Link]
-
α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. NIH. Available at: [Link]
-
5-METHYL-1,3-CYCLOHEXANDIONE. ChemBK. Available at: [Link]
- Process for producing 3-amino-2-cyclohexenone. Google Patents.
-
3-Amino-5-methyl-2-hexanone. PubChem. Available at: [Link]
Sources
- 1. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
Recrystallization of 3-Amino-5-methylcyclohex-2-en-1-one: A Technical Support Guide
Welcome to the technical support center for the purification of 3-Amino-5-methylcyclohex-2-en-1-one via recrystallization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this valuable chemical intermediate. Here, we will delve into the nuances of the recrystallization process for this specific enaminone, providing not just protocols, but the scientific reasoning behind them. Our aim is to empower you with the knowledge to troubleshoot and optimize your purification process effectively.
Understanding the Molecule: this compound
Before we dive into the practical aspects of recrystallization, let's briefly understand the molecule we are working with. This compound is a cyclic enaminone. Its structure, featuring both an amine and a ketone functional group conjugated through a double bond, imparts a moderate polarity to the molecule. This polarity is a key determinant in selecting an appropriate recrystallization solvent.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the recrystallization of this compound.
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on the "like dissolves like" principle and the moderate polarity of the molecule, several solvents and solvent systems can be effective. Ethanol is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity.[1][2] For instances where the compound is too soluble in hot ethanol, a mixed solvent system of ethanol and water can be employed, where water acts as an anti-solvent.[1] Another promising option is an ethyl acetate/hexane mixture, leveraging the good solubility in ethyl acetate and poor solubility in hexane.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue, especially when the melting point of the solute is lower than the boiling point of the solvent.[3] To remedy this, you can try the following:
-
Increase the solvent volume: This keeps the compound in solution at a lower temperature.
-
Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Use a different solvent system: A solvent with a lower boiling point might be necessary.
Q3: I am getting a very low yield. What are the possible reasons?
A3: Low recovery is a frequent challenge in recrystallization. The primary culprits are:
-
Using too much solvent: This will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[4]
-
Premature crystallization: If crystals form too quickly in the funnel during hot filtration, you will lose product.
-
Incomplete crystallization: Not allowing enough time for the solution to cool and for the crystals to form.
Q4: My purified crystals are still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][4] The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the recrystallization of this compound.
Issue 1: Poor or No Crystal Formation Upon Cooling
Causality: This is one of the most frequent problems and usually points to the solution not being supersaturated upon cooling. This can happen if too much solvent was added initially.
Troubleshooting Protocol:
-
Confirm Supersaturation: If no crystals have formed after the solution has cooled to room temperature and been in an ice bath, try to induce crystallization by:
-
Scratching the inner wall of the flask with a glass rod at the surface of the solution. This creates nucleation sites.
-
Adding a "seed" crystal of pure this compound to the solution.
-
-
Reduce Solvent Volume: If induction methods fail, it is highly likely that an excess of solvent was used.
-
Gently heat the solution to boiling and evaporate a portion of the solvent in a fume hood.
-
Start by reducing the volume by approximately 20-30% and then allow the solution to cool again.
-
-
Re-evaluate Solvent Choice: If the issue persists, the chosen solvent may not be ideal. Refer to the solvent selection guide below.
Issue 2: The Compound Oiled Out
Causality: This occurs when the solute comes out of solution at a temperature above its melting point, forming oily droplets instead of solid crystals. This can be due to a high concentration of the solute or rapid cooling.
Troubleshooting Protocol:
-
Re-dissolve the Oil: Heat the mixture until the oil completely redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation point.
-
Ensure Slow Cooling:
-
Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or folded paper towel.
-
Only after the solution has reached room temperature and you observe some crystal formation should you move it to an ice bath.
-
-
Consider a Lower Boiling Point Solvent System: If oiling out continues to be a problem, a solvent or solvent pair with a lower boiling point should be investigated.
Issue 3: Crystals Form in the Funnel During Hot Filtration
Causality: This happens when the solution cools down too quickly during the filtration process, causing the product to crystallize prematurely on the filter paper or in the funnel stem.
Troubleshooting Protocol:
-
Pre-heat the Filtration Apparatus:
-
Place the filter funnel and the receiving flask in an oven or on a hot plate to warm them before filtration.
-
Pour a small amount of hot, pure solvent through the funnel immediately before filtering your solution to heat the apparatus.
-
-
Use an Excess of Solvent: Add a slight excess of hot solvent (around 10-15%) to your dissolution flask to keep the compound from crashing out during transfer. This excess can be boiled off after filtration.
-
Work Quickly: Perform the hot filtration as rapidly as possible to minimize cooling.
-
Use a Stemless Funnel: This will prevent the stem from acting as a cold surface for crystallization.
Experimental Protocols
Here are detailed, step-by-step methodologies for the recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is recommended when you have a relatively pure starting material with minor impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Filter funnel and filter paper
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot ethanol until the solid just dissolves.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water
This method is useful when the compound is too soluble in pure ethanol, even at low temperatures.
Materials:
-
Same as Protocol 1, with the addition of deionized water.
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until you observe a persistent cloudiness. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution at the boiling point.
-
Crystallization and Collection: Follow steps 3-6 from Protocol 1, using an ice-cold ethanol/water mixture for the final wash.
Data Presentation
Table 1: Solvent Selection Guide for this compound
| Solvent/System | Polarity | Suitability for Recrystallization | Rationale & Comments |
| Ethanol | Polar Protic | Excellent | Good solvency at high temperatures and reduced solubility at low temperatures. A good starting point. |
| Ethanol/Water | Polar Protic | Excellent | Water acts as an anti-solvent, useful if the compound is too soluble in pure ethanol. |
| Ethyl Acetate/Hexane | Moderate/Nonpolar | Very Good | Ethyl acetate is a good solvent, while hexane is a poor solvent, making this a versatile mixed-solvent system. |
| Acetone | Polar Aprotic | Good | Can be effective, but its lower boiling point may be a limitation. |
| Water | Very Polar | Poor | The compound is likely to have low solubility even in hot water. |
| Hexane | Nonpolar | Poor | The compound is unlikely to be soluble enough in hot hexane. |
Visualizations
Chemical Structure
Caption: Structure of this compound.
Recrystallization Workflow
Sources
Column chromatography for 3-Amino-5-methylcyclohex-2-en-1-one purification
Welcome to the dedicated technical support guide for the column chromatography purification of 3-Amino-5-methylcyclohex-2-en-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar enaminone. Here, we move beyond basic protocols to address the nuanced issues you may encounter, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Understanding the Molecule: this compound
This compound is a polar molecule featuring a vinylogous amide system, which includes both a basic amino group and a ketone. Its polarity and the basicity of the nitrogen atom are the primary factors complicating its purification on standard silica gel. The acidic nature of silica can lead to strong, sometimes irreversible, binding and peak tailing, which compromises resolution and yield.
This guide will equip you with the necessary strategies to mitigate these effects and achieve high purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [1][2] |
| Molecular Weight | 125.17 g/mol | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| XLogP3 | 0.4 | [3] |
| Appearance | White to yellow powder or crystals |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For most applications, standard flash-grade silica gel (40-63 µm) is the most practical and cost-effective choice. However, the success of the purification hinges on deactivating the acidic silanol (Si-OH) groups on the silica surface. The lone pair of electrons on the compound's amino group can form strong hydrogen bonds with these acidic sites, leading to significant peak tailing and potential sample loss. To counteract this, the mobile phase must be modified with a basic additive. In cases of extreme sensitivity, neutral alumina can be considered as an alternative stationary phase.
Q2: How do I select the optimal mobile phase (eluent)?
The key is to find a solvent system that provides a good retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4[4]. Due to the compound's polarity, you will need a binary solvent system composed of a non-polar and a polar solvent.
-
Initial Screening: Start with a common system like Hexane/Ethyl Acetate. If the compound remains at the baseline (Rf=0), a more polar system like Dichloromethane (DCM)/Methanol is required[5].
-
Basic Modifier: Critically, to prevent peak tailing, add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent system[6]. TEA is volatile and easily removed under vacuum, making it a preferred choice. This modifier competes with your compound for the acidic sites on the silica gel, allowing your product to elute symmetrically.
Table 2: Recommended Starting Eluent Systems for TLC Analysis
| System | Starting Ratio (v/v) | Modifier | Purpose of Modifier |
| Hexane / Ethyl Acetate | 70:30 | 1% Triethylamine | Neutralizes acidic silica sites to prevent tailing.[6] |
| Dichloromethane / Methanol | 98:2 | 1% Triethylamine | For highly polar impurities where Hex/EtOAc is insufficient.[5] |
Troubleshooting Guide: Common Purification Problems
Q3: My compound is completely stuck at the origin on the TLC plate and the column. What should I do?
This is a clear indication that your mobile phase is not polar enough to displace the highly polar compound from the silica gel[5].
-
Causality: The strong interactions between your polar enaminone and the polar silica gel are overpowering the eluting strength of your solvent.
-
Solution:
-
Increase Eluent Polarity: Systematically increase the proportion of the polar solvent in your mobile phase. For a Hexane/EtOAc system, you might move from 70:30 to 50:50.
-
Switch to a Stronger System: If increasing the EtOAc ratio is ineffective or requires more than ~80% EtOAc (which has poor viscosity for column chromatography), switch to a stronger eluent system like DCM/Methanol. Start with a low percentage of methanol (e.g., 2%) and gradually increase it. Remember to always include 0.5-1% TEA in the new system.
-
Q4: I see significant streaking (tailing) of my spot on the TLC plate, and my column fractions are broad and mixed. How do I get sharp peaks?
This is the most common problem when purifying amino-containing compounds on silica gel.
-
Causality: Tailing is a direct result of the basic amino group interacting with the acidic silanol groups on the silica surface[6]. Some molecules of your compound bind more strongly than others, causing them to lag behind the main band, resulting in a "tail."
-
Solution:
-
Add a Basic Modifier: The most effective solution is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent. This deactivates the acidic sites, ensuring all molecules of your compound travel through the column at a more uniform rate, leading to sharp, symmetrical peaks.
-
Check Compound Stability: In rare cases, streaking can indicate decomposition on the silica[4]. Perform a 2D TLC test: spot your compound, run the plate in one direction, dry it, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, your compound is unstable on silica, and you may need to switch to a neutral stationary phase like alumina.
-
Q5: My crude sample is not soluble in the non-polar eluent I plan to start my column with. How should I load it?
Attempting to dissolve the sample in a small amount of a very polar solvent and loading it directly (wet loading) is a common mistake. This strong solvent will carry your compound partway down the column in a diffuse band, leading to very poor separation[7].
-
Causality: The strong solvent used for dissolution locally disrupts the equilibrium at the top of the column, preventing the sample from adsorbing into a tight, narrow band.
-
Solution: Dry Loading The scientifically sound method is dry loading . This technique ensures your compound is introduced to the column in a concentrated band, which is essential for good resolution. A detailed protocol is provided in the next section. The basic steps are:
-
Dissolve your crude sample in a minimal amount of a strong, volatile solvent (e.g., DCM, Methanol, or Acetone).
-
Add a small amount of fresh silica gel (approximately 5-10 times the mass of your sample) to this solution[7].
-
Thoroughly mix and then remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column.
-
Visualizing the Process
Experimental Workflow
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Decision Tree
Caption: Troubleshooting Logic for Common Chromatography Issues.
Experimental Protocols
Protocol 1: Mobile Phase Selection using TLC
-
Prepare Stock Solutions: Create small volumes of potential eluent systems (e.g., 70:30 Hexane:EtOAc and 95:5 DCM:MeOH), each containing 1% TEA.
-
Prepare Sample: Dissolve a tiny amount of your crude material in a suitable solvent like DCM or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of two separate TLC plates.
-
Develop Plates: Place each plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with solvent vapor.
-
Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value for your target compound in each system. The ideal system will place the spot at an Rf of 0.2-0.4 and show good separation from impurities. Adjust solvent ratios as needed to achieve this target.
Protocol 2: Flash Column Chromatography with Dry Loading
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 90:10 Hexane:EtOAc + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the silica into a stable bed. Ensure there are no air bubbles or cracks.
-
Drain the excess solvent until it is level with the top of the silica bed. Add a protective layer of sand on top.
-
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product (e.g., 1 g) in a minimal volume of a volatile solvent (e.g., 10-20 mL of DCM).
-
Add 5-10 g of silica gel to the solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
-
Column Loading and Elution:
-
Carefully add the silica-adsorbed sample powder to the top of the packed column, creating a thin, even layer.
-
Gently tap the column to settle the powder. Carefully place a new layer of sand on top of the sample layer to prevent disturbance.
-
Carefully add the mobile phase with a pipette, ensuring the top layer is not disturbed.
-
Fill the column with the eluent and apply gentle, positive pressure (1-4 psi) to begin elution[7].
-
Collect fractions in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.
-
If necessary, after the non-polar impurities have eluted, you can switch to a more polar mobile phase (gradient elution) to speed up the elution of your product.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent and the volatile TEA using a rotary evaporator to yield the purified this compound.
-
References
- Benchchem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016877, 3-Amino-5-methyl-2-cyclohexen-1-one. Retrieved January 17, 2026, from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 17, 2026, from [Link]
-
LCGC. (2014, August 22). Retaining Polar Compounds. Retrieved January 17, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 17, 2026, from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 17, 2026, from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved January 17, 2026, from [Link]
Sources
- 1. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Stabilizing 3-Amino-5-methylcyclohex-2-en-1-one
Welcome to the technical support center for 3-Amino-5-methylcyclohex-2-en-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile β-enaminone intermediate. Our goal is to provide in-depth, field-proven insights to help you anticipate and overcome a common challenge in its application: unwanted dimerization. By understanding the underlying chemical principles, you can effectively control your reaction outcomes and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to dimerization?
A1: this compound is a cyclic β-enaminone, a class of compounds characterized by a conjugated system involving a nitrogen atom and a carbonyl group (N-C=C-C=O). This extended π-system is responsible for its unique reactivity and utility as a synthetic building block. However, this reactivity also makes it susceptible to dimerization. The primary mechanism is believed to be a Michael-type addition, where the nucleophilic β-carbon of one molecule attacks the electrophilic β-carbon of another molecule, which can be in equilibrium with a more reactive iminium species.
Q2: How can I quickly assess if my sample of this compound has dimerized?
A2: A preliminary check can often be done by observing the physical properties of your sample. The pure monomer is typically a crystalline solid. The formation of a dimer often results in a change in solubility, melting point, and appearance (e.g., becoming more amorphous or oily). For a definitive assessment, spectroscopic methods are recommended. A significant change in the fingerprint region of the IR spectrum, the appearance of new signals in the 1H and 13C NMR spectra, or a new peak at approximately double the molecular weight in a mass spectrum are strong indicators of dimerization.[1][2][3][4]
Q3: Can a dimer of this compound be reversed back to the monomer?
A3: In many cases, yes. If the dimerization has occurred through a reversible process like a Michael addition, altering the reaction conditions can shift the equilibrium back towards the monomer.[5][6] This is often achieved by heating the sample in a suitable solvent, sometimes with the addition of a catalytic amount of a non-nucleophilic base or acid, depending on the specific nature of the dimer. However, prevention is always the preferred strategy.
Troubleshooting Guide: Preventing Dimerization
This section provides a systematic approach to troubleshooting and preventing the dimerization of this compound during its synthesis, purification, and storage.
Issue 1: Dimerization during Synthesis
Symptoms:
-
Low yield of the desired monomer.
-
Formation of a significant amount of a higher molecular weight byproduct.
-
Complex NMR spectrum with unexpected signals.
Root Causes & Solutions:
-
Prolonged Reaction Time and High Temperature: The Michael addition leading to dimerization is often under thermodynamic control, meaning it is favored by longer reaction times and higher temperatures which allow the system to reach a more stable state (the dimer).[7][8][9][10][11]
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Aim for the shortest possible reaction time. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This favors the kinetically controlled formation of the monomer.[7][8][9][10][11]
-
-
Inappropriate pH or Catalyst: The formation of enamines is sensitive to pH. While mildly acidic conditions are often required to catalyze the initial condensation, strongly acidic or basic conditions can promote side reactions, including dimerization.[12][13][14]
-
Solution: Carefully control the pH of the reaction mixture. Use a minimal amount of a mild acid catalyst (e.g., p-toluenesulfonic acid) if necessary. Avoid strong acids or bases that can lead to the formation of reactive intermediates that readily dimerize.
-
-
High Concentration: A higher concentration of the enaminone increases the probability of intermolecular reactions, leading to dimerization.
-
Solution: Perform the synthesis at a lower concentration. This can be particularly effective during the final stages of the reaction when the concentration of the product is highest.
-
Issue 2: Dimerization during Work-up and Purification
Symptoms:
-
The product appears pure after the initial reaction but shows signs of dimerization after extraction, concentration, or chromatography.
-
Streaking or poor separation on silica gel chromatography.
Root Causes & Solutions:
-
Acidic Conditions during Work-up: Aqueous acidic washes can protonate the enamine, making it more susceptible to hydrolysis or reaction with other nucleophiles, including another enamine molecule.
-
Solution: Use neutral or slightly basic (e.g., saturated sodium bicarbonate solution) washes during the work-up. Minimize contact time with any acidic solutions.
-
-
Prolonged Exposure to Silica Gel: The acidic nature of standard silica gel can catalyze dimerization on the column.
-
Solution: Use deactivated silica gel (e.g., treated with triethylamine) for chromatography. Elute the compound as quickly as possible using an appropriate solvent system. In some cases, switching to a different stationary phase like alumina may be beneficial.
-
-
High Temperatures during Solvent Removal: Evaporating the solvent at high temperatures can provide the energy needed to overcome the activation barrier for dimerization.
-
Solution: Remove the solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at or below room temperature).
-
Issue 3: Dimerization during Storage
Symptoms:
-
A previously pure sample shows signs of dimerization after being stored for a period.
-
Changes in the physical appearance of the solid or solution upon storage.
Root Causes & Solutions:
-
Presence of Moisture and Air: Water can facilitate proton transfer and hydrolysis, which can initiate dimerization. Oxygen in the air can lead to oxidative dimerization pathways.[12][15]
-
Solution: Store the compound as a dry solid under an inert atmosphere (e.g., nitrogen or argon). Use a desiccator to protect it from moisture.
-
-
Elevated Storage Temperature: As with the reaction itself, higher storage temperatures can promote dimerization over time.
-
Solution: Store the compound in a cool, dark place. For long-term storage, refrigeration is recommended.
-
-
Storage in Solution: Storing the compound in solution, especially in protic or acidic solvents, can accelerate dimerization.
-
Solution: If storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures. However, storage as a solid is strongly preferred.
-
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to favor the formation of the monomeric product by controlling key reaction parameters.
Materials:
-
5-Methylcyclohexane-1,3-dione
-
Ammonium acetate
-
Toluene
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 5-methylcyclohexane-1,3-dione (1 equivalent) and ammonium acetate (1.1 equivalents).
-
Add toluene to the flask to a concentration of approximately 0.5 M with respect to the dione.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any excess ammonium acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure monomer.
Protocol 2: Dimer Detection by 1H NMR Spectroscopy
Procedure:
-
Dissolve a small sample of your this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire a 1H NMR spectrum.
-
Analysis:
-
Monomer: Expect to see characteristic signals for the vinyl proton, the protons on the cyclohexene ring, and the methyl group, as well as a broad signal for the NH2 protons.
-
Dimer: The presence of a dimer will likely result in a more complex spectrum with additional, often broader, signals. Look for a decrease in the integration of the monomer signals relative to new upfield or downfield peaks. The disappearance or significant shifting of the vinyl proton signal can be a key indicator.[1]
-
Data Summary
| Parameter | Recommendation for Monomer Stability | Rationale |
| Temperature | Low (synthesis, work-up, storage) | Favors kinetic product (monomer) over thermodynamic product (dimer).[7][9] |
| pH | Neutral to slightly basic | Avoids acid or base catalysis of dimerization. |
| Concentration | Dilute | Reduces the likelihood of intermolecular reactions. |
| Solvent | Aprotic, dry | Minimizes proton transfer and hydrolysis that can initiate dimerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative dimerization pathways. |
| Storage Form | Dry solid | More stable than in solution. |
Visualizing the Dimerization Pathway
The following diagram illustrates a plausible dimerization mechanism for this compound via a Michael addition pathway.
Caption: Systematic workflow for troubleshooting dimerization.
References
-
Lei, T., Cheng, Y.-Y., Han, X., Zhou, C., Yang, B., & Fan, X.-W. (2022). Lewis Acid-Relayed Singlet Oxygen Reaction with Enamines: Selective Dimerization of Enamines to Pyrrolin-4-ones. Journal of the American Chemical Society, 144(36), 16667–16675. [Link]
-
Willis, M. C., Chauhan, J., & Whittinham, W. G. (2005). Michael adducts are provided by a reaction of alkylidene malonates with enamines, which are generated from vinyl bromides and pyrrolidine by a prior palladium-catalysed C–N bond formation. Organic & Biomolecular Chemistry, 3, 3094-3095. [Link]
-
Prakasham, A. P., Gangwar, M. K., & Ghosh, P. (2020). β-Enaminone Synthesis from 1,3-Dicarbonyl Compounds and Aliphatic and Aromatic Amines Catalyzed by Iron Complexes of Fused Bicyclic Imidazo[1,5-a]pyridine Derived N-Heterocyclic Carbenes. Chemistry – An Asian Journal, 15(15), 2369-2379. [Link]
-
Barrett, A. G. M., Weipert, P. D., Dhanak, D., Husa, R. K., & Lebold, S. A. (1991). Stealth stereocontrol: stereochemical reversal of a Michael addition reaction. Journal of the American Chemical Society, 113(26), 9820–9822. [Link]
-
Michael Addition Reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Reversibility of Michael addition reaction (Part 5): complete mechanism. (2020, March 28). YouTube. [Link]
-
Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Enamine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. [Link]
-
Hsieh, Y.-C., et al. (2022). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 10, 999123. [Link]
-
Gilli, G., Bellucci, F., Ferretti, V., & Gilli, P. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society, 122(44), 10971–10982. [Link]
-
Al-Salahi, R., Marzouk, M., & El-Hashash, M. A. (2010). A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products. Journal of the Serbian Chemical Society, 75(11), 1493-1505. [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
-
Asymmetric Enamine Catalysis. (2007). Chemical Reviews, 107(12), 5471–5569. [Link]
-
Casselman, A. A., & Bannard, R. A. (1967). Chromatographic separation of the 1-alkoxy-2(3)-hydroxy-3(2)-aminocyclohexanes and their derivatives. Journal of Chromatography A, 28, 462-465. [Link]
-
Enamines – formation, properties, reactions, and mechanisms. (2010, May 24). Master Organic Chemistry. [Link]
-
Kinetic and Thermodynamic Products. (2012, February 9). Master Organic Chemistry. [Link]
-
Al-Omran, F., et al. (2007). Self condensation products of enaminones and enaminonitriles in AcOH. ARKIVOC, 2007(15), 181-193. [Link]
-
Protecting Groups in Peptide Synthesis. (2020). Methods in Molecular Biology, 2103, 169-191. [Link]
-
Hsieh, Y.-C., et al. (2022). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. Frontiers in Chemistry, 10, 999123. [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. [Link]
-
Gilli, G., et al. (2000). Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation. Journal of the American Chemical Society, 122(44), 10971–10982. [Link]
-
Bertolasi, V., et al. (2006). Interplay between steric and electronic factors in determining the strength of intramolecular N—H⋯O resonance-assisted hydrogen bonds in β-enaminones. Acta Crystallographica Section B: Structural Science, 62(6), 1112-1121. [Link]
-
Manjappa, B. R., et al. (2015). Synthesis and spectroscopic study of highly fluorescent β-enaminone based boron complexes. Dyes and Pigments, 120, 246-254. [Link]
-
Enamine Catalysis. (n.d.). Macmillan Group Meeting. [Link]
-
Asymmetric Enamine Catalysis. (2007). Chemical Reviews, 107(12), 5471–5569. [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
-
Manjappa, B. R., et al. (2015). Synthesis and spectroscopic study of highly fluorescent β-enaminone based boron complexes. Dyes and Pigments, 120, 246-254. [Link]
-
Azarifar, D., & Maleki, B. (2005). Formic Acid: A Low-Cost, Mild, Ecofriendly, and Highly Efficient Catalyst for the Rapid Synthesis of β-Enaminones. Journal of Chemical Research, 2005(12), 776-778. [Link]
-
Al-Zaydi, K. M. (2014). Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions. Journal of Saudi Chemical Society, 18(5), 453-459. [Link]
-
Bertolasi, V., et al. (2006). Interplay between steric and electronic factors in determining the strength of intramolecular N—H⋯O resonance-assisted hydrogen bonds in β-enaminones. Acta Crystallographica Section B: Structural Science, 62(6), 1112-1121. [Link]
-
Synthesis of enamines from secondary amines and carbonyl compounds. (2019, January 17). YouTube. [Link]
-
Michael Addition Mechanism. (n.d.). BYJU'S. [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides. (2020). Dalton Transactions, 49(3), 614-623. [Link]
-
Enamine synthesis by amination. (n.d.). Organic Chemistry Portal. [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. (2019). ChemSusChem, 12(18), 4216-4220. [Link]
-
Casselman, A. A., & Bannard, R. A. (1967). Chromatographic separation of the 1-alkoxy-2(3)-hydroxy-3(2)-aminocyclohexanes and their derivatives. Journal of Chromatography A, 28, 462-465. [Link]
-
Steric Effect Determines the Formation of Lactam-Lactam Dimer or Amide C=O…NH (Lactam) Chain Motif in N-phenyl-2-hydroxynicotinanilides. (2016). Crystal Growth & Design, 16(1), 358-365. [Link]
-
Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. (2013). Chirality, 25(10), 734-739. [Link]
-
Computational study of the effects of steric hindrance on amide bond cleavage. (2013). The Journal of Physical Chemistry A, 117(40), 10427-10435. [Link]
Sources
- 1. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and spectroscopic study of highly fluorescent β-enaminone based boron complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jackwestin.com [jackwestin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Lewis Acid-Relayed Singlet Oxygen Reaction with Enamines: Selective Dimerization of Enamines to Pyrrolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for 3-Amino-5-methylcyclohex-2-en-1-one Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-5-methylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important synthesis. The structure of this guide is fluid, designed to address the core challenges of the synthesis logically and effectively.
Synthesis Overview: The Chemistry of Enaminone Formation
This compound is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis primarily involves the formation of an enaminone, which can be achieved through two principal routes:
-
Route A: Condensation of a β-Diketone: The most common laboratory and industrial approach involves the reaction of 5-methylcyclohexane-1,3-dione with an ammonia source. This is a condensation reaction where the ammonia derivative reacts with one of the ketone functionalities, followed by dehydration to yield the stable, conjugated enaminone.
-
Route B: Intramolecular Cyclization: An alternative, though less common, route involves the base-catalyzed intramolecular cyclization of a substituted 5-oxohexanenitrile. This pathway is a powerful method for ring formation.[1][2]
The choice of catalyst is paramount in both routes, as it dictates reaction rate, yield, and the impurity profile. This guide will focus primarily on the more prevalent β-diketone condensation route.
Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the most common questions regarding catalyst choice for the synthesis of this compound from 5-methylcyclohexane-1,3-dione.
Q1: What are the most effective catalysts for this synthesis?
The reaction is essentially a nucleophilic addition of an ammonia source to a ketone, followed by dehydration. The most effective catalysts are those that can facilitate this process.
-
Ammonium Salts: Ammonium acetate is the most widely used "catalyst" or reagent for this transformation. It serves as both the ammonia source and a mild acidic catalyst to promote the dehydration of the intermediate hemiaminal.
-
Basic Catalysts: In the case of the intramolecular cyclization of 5-oxohexanenitrile, basic catalysts are essential. These can range from alkali metal hydroxides (NaOH, KOH) to alkoxides (NaOEt, KOtBu). The base's role is to deprotonate the carbon alpha to the nitrile, initiating the cyclization.[1]
-
Organocatalysts: For related cyclohexenone syntheses, amino acids like L-proline have proven to be effective.[3][4][5] L-proline acts as a bifunctional catalyst, using its secondary amine to form an enamine intermediate and its carboxylic acid to facilitate proton transfer.[5]
Q2: How does the catalyst influence the reaction mechanism?
The catalyst's role is to create a more favorable reaction pathway.
-
With ammonium acetate , the initial equilibrium favors the formation of ammonia, which then attacks the dione. The acetate ion acts as a base to facilitate the final dehydration step.
-
Organocatalysts like L-proline operate via an enamine-iminium cycle. The secondary amine of proline reacts with the ketone to form a nucleophilic enamine, which is a key intermediate in many C-C bond-forming reactions.[6][7]
Q3: What factors should guide my catalyst selection?
The optimal catalyst depends on several experimental parameters:
| Factor | Consideration | Recommended Catalyst Class |
| Scale | For large-scale industrial synthesis, cost and ease of handling are critical. | Ammonium Acetate |
| Purity | If high purity is required and byproducts are a concern, a milder, more selective catalyst may be needed. | Organocatalysts (e.g., L-proline) |
| Reaction Time | Stronger bases in the cyclization route can lead to faster reaction times but may generate more byproducts. | Basic Catalysts (with temperature control) |
| Environmental Impact | Organocatalysts are often considered "greener" alternatives to metal-based or strong base catalysts. | Organocatalysts |
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield is the most frequent issue. The underlying cause often relates to the catalyst's activity or the reaction conditions.
Potential Cause 1: Inefficient Catalyst or Reagent Stoichiometry The ratio of the ammonia source to the dione is critical. An insufficient amount of the ammonia source will result in incomplete conversion.
-
Solution: For reactions using ammonium acetate, ensure at least a stoichiometric amount is used, and often a slight excess (1.1-1.3 equivalents) can drive the reaction to completion. For other enamine syntheses, a 2.2 equivalent of the amine has been shown to be effective.[8]
Potential Cause 2: Catalyst Deactivation (Poisoning) The amine product can itself act as a catalyst poison. Amines can coordinate strongly to the active sites of catalysts, preventing further substrate binding.[9] This is a form of product inhibition.
-
How to Diagnose: If the reaction starts but then stalls, catalyst poisoning is a likely culprit. A simple test is to add a fresh portion of the catalyst to the stalled reaction. If the reaction restarts, poisoning is confirmed.
-
Solution:
-
Increase Initial Catalyst Loading: A higher initial concentration can sometimes overcome the poisoning effect.
-
Incremental Addition: Add the catalyst in portions throughout the reaction to maintain an active catalyst concentration.
-
Use a Guard Bed: If impurities in the starting materials are suspected poisons (e.g., sulfur compounds), passing the reagents through a guard bed of appropriate adsorbent can be beneficial.
-
Problem 2: Significant Byproduct Formation
The formation of impurities compromises yield and complicates purification.
Potential Cause: Incorrect Reaction Temperature For the base-catalyzed cyclization route, temperature is a critical parameter.
-
Temperatures below 160°C can lead to the formation of 6-methyl-3,4-dihydro-2-pyridone.[1]
-
Temperatures exceeding 220°C can cause secondary reactions of the desired product.[1]
-
Solution: Maintain strict temperature control, ideally between 170-200°C for the cyclization reaction.[1] For the condensation with ammonium acetate, a reflux in a suitable solvent like ethanol or toluene is generally effective.
Problem 3: Reaction Fails to Reach Completion
A stalled reaction is frustrating and often points to deactivation.
Potential Cause: Product Inhibition As mentioned, the enaminone product can inhibit the catalyst. This is especially true for organocatalysts where the product can compete with the starting material for binding to the catalyst's active site.
-
Solution:
-
Monitor by TLC: Closely monitor the reaction's progress. If it stalls, consider the catalyst addition strategies mentioned above.
-
Consider a Different Catalyst: If product inhibition is severe with one type of catalyst, switching to another class (e.g., from an organocatalyst to ammonium acetate) may resolve the issue.
-
Visualized Workflows and Mechanisms
Catalytic Cycle of L-Proline in Cyclohexenone Synthesis
Caption: L-Proline catalyzes the reaction via an enamine intermediate.
Troubleshooting Decision Tree
Sources
- 1. EP0002942A1 - Process for producing 3-amino-2-cyclohexenone - Google Patents [patents.google.com]
- 2. Intramolecular cyclization: Significance and symbolism [wisdomlib.org]
- 3. The synthesis of cyclohexenone using l-proline immobilized on a silica gel catalyst by a continuous-flow approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Amino-5-methylcyclohex-2-en-1-one
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-methylcyclohex-2-en-1-one. It focuses on the critical aspect of water removal during the reaction, offering troubleshooting advice and detailed protocols to ensure successful and reproducible outcomes.
The Critical Role of Water Removal in Enamine Synthesis
The synthesis of this compound is a condensation reaction between 5-methyl-1,3-cyclohexanedione and an ammonia source. This reaction is reversible, with water as a byproduct. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture is essential to drive the equilibrium towards the formation of the desired enamine product.[1] Inefficient water removal is a primary cause of low yields and reaction failures.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on problems related to water removal.
FAQ 1: My reaction has stalled, and I'm observing low product yield. What are the likely causes related to water removal?
Answer: A stalled reaction or low yield is most commonly due to inefficient removal of water, which allows the reverse reaction (hydrolysis of the enamine) to occur. Consider the following:
-
Inadequate Azeotropic Distillation: The primary method for water removal in this synthesis is azeotropic distillation, typically using a Dean-Stark apparatus with a suitable solvent like toluene.[2][3] If the rate of water collection in the Dean-Stark trap has slowed or stopped, it could indicate an issue with the setup or reaction conditions.
-
Improper Dean-Stark Setup: Ensure the Dean-Stark apparatus is set up correctly. The collection arm should be properly insulated to maintain a temperature gradient that encourages condensation and separation of the water-toluene azeotrope. Wrapping the Dean-Stark trap with glass wool or cotton can improve its efficiency.
-
Insufficient Heating: The reaction mixture must be heated to the boiling point of the azeotropic mixture of the solvent and water to ensure continuous distillation. For the toluene-water azeotrope, this is approximately 85°C.[2]
-
Solvent Choice: Toluene is a common and effective solvent for this purpose as it forms a low-boiling azeotrope with water and is less dense than water, allowing for easy separation in the Dean-Stark trap.[2][3]
FAQ 2: I am not collecting any water in my Dean-Stark trap. What should I check?
Answer: If no water is collecting, it points to a fundamental issue with your reaction setup or conditions. Here's a checklist:
-
System Leaks: Ensure all glassware joints are properly sealed. A leak in the system will prevent the vapor from reaching the condenser and separating in the Dean-Stark trap.
-
Condenser Inefficiency: Check that the condenser is functioning correctly with a sufficient flow of cold water. If the condenser is not cold enough, the azeotrope vapor will not condense and will be lost from the system.
-
Reaction Temperature: Verify that the internal temperature of the reaction mixture is at or above the boiling point of the azeotrope.
-
Initial Water Content: While the reaction generates water, starting with wet reagents or solvents can affect the initial stages. However, the primary issue is likely one of the points above if no water is collected over time.
FAQ 3: My final product is contaminated with the starting diketone. How can I improve the conversion?
Answer: The presence of unreacted 5-methyl-1,3-cyclohexanedione is a clear indication of an incomplete reaction. This is directly tied to the equilibrium not being sufficiently shifted towards the product.
-
Prolong the Reaction Time: Continue the azeotropic distillation until no more water is collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.
-
Optimize Catalyst: While this reaction can proceed without a catalyst, an acid catalyst like p-toluenesulfonic acid (pTSA) can accelerate the reaction. However, use it in catalytic amounts, as excess acid can lead to side reactions.
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously to promote contact between the reactants and facilitate the escape of water vapor.
FAQ 4: Can I use drying agents instead of a Dean-Stark apparatus?
Answer: While possible, it is generally less efficient for this type of reaction.
-
Molecular Sieves: Can be used to sequester water as it is formed. However, their capacity is limited, and they may not be sufficient for larger-scale reactions.
-
Hygroscopic Salts (e.g., MgSO₄, Na₂SO₄): These are typically used during workup to dry an organic layer and are not ideal for in-situ water removal during a reaction at elevated temperatures.
For optimal and continuous water removal, azeotropic distillation with a Dean-Stark apparatus remains the recommended method.
Experimental Protocol: Azeotropic Water Removal using a Dean-Stark Apparatus
This protocol provides a detailed methodology for the synthesis of this compound, focusing on the critical step of water removal.
Materials and Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with stirrer
-
5-methyl-1,3-cyclohexanedione
-
Ammonium acetate (as ammonia source)
-
Toluene
-
Standard glassware and workup reagents
Step-by-Step Procedure:
-
Apparatus Setup:
-
Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all joints are securely clamped and sealed.
-
Connect the condenser to a cold water source.
-
Fill the Dean-Stark trap with toluene through the top of the condenser until it begins to flow back into the reaction flask.
-
-
Reaction Execution:
-
To the round-bottom flask, add 5-methyl-1,3-cyclohexanedione and ammonium acetate.
-
Add toluene as the solvent.
-
Begin heating the mixture to reflux with vigorous stirring. The temperature should be maintained to ensure a steady rate of distillation.
-
As the reaction proceeds, the toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water (being denser) will separate and collect at the bottom, while the toluene will overflow and return to the reaction flask.[2][3]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by observing the amount of water collected in the graduated arm of the Dean-Stark trap.
-
The reaction is considered complete when water no longer collects in the trap, and the volume of collected water corresponds to the theoretical yield.
-
-
Workup:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
The toluene can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Toluene | Forms a low-boiling azeotrope with water, is less dense than water, and has a suitable boiling point for the reaction. |
| Apparatus | Dean-Stark Trap | Allows for continuous and efficient removal of water, driving the reaction equilibrium towards the product.[1] |
| Temperature | Reflux (approx. 85-110°C) | Ensures the distillation of the toluene-water azeotrope. |
| Monitoring | Water collection in Dean-Stark | Provides a direct measure of reaction progress. |
Logical Flow for Troubleshooting
// No Water Path check_leaks [label="Check for system leaks"]; check_condenser [label="Verify condenser function\n(cold water flow)"]; check_temp [label="Ensure reaction is at reflux temperature"];
// Slow Water Path check_heating [label="Is heating adequate and consistent?"]; check_stirring [label="Is stirring vigorous?"]; check_insulation [label="Insulate the Dean-Stark trap"];
// Solutions solution_leaks [label="Reseal all joints", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_condenser [label="Increase water flow to condenser", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Increase heating mantle temperature", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_heating [label="Increase heating / use oil bath", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_stirring [label="Increase stirring speed", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_insulation [label="Wrap trap with glass wool or cotton", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_water; check_water -> no_water [label="No"]; check_water -> slow_water [label="Yes, but slow/stalled"];
no_water -> check_leaks -> solution_leaks; no_water -> check_condenser -> solution_condenser; no_water -> check_temp -> solution_temp;
slow_water -> check_heating -> solution_heating; slow_water -> check_stirring -> solution_stirring; slow_water -> check_insulation -> solution_insulation; } .enddot Caption: Troubleshooting flowchart for low yield issues.
References
-
Organic Syntheses Procedure, Coll. Vol. 10, p.277 (2004); Vol. 79, p.159 (2002). [Link]
-
Dean–Stark apparatus - Wikipedia. [Link]
- Process for producing 3-amino-2-cyclohexenone, EP0002942A1.
-
USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D. - YouTube. [Link]
-
A Simple Dean-Stark Apparatus Explained - YouTube. [Link]
-
3-Amino-5-methyl-2-cyclohexen-1-one - PubChem. [Link]
-
Enamines - Master Organic Chemistry. [Link]
-
Stork Enamine Synthesis - Chemistry Steps. [Link]
Sources
Validation & Comparative
A Comprehensive Guide to the NMR Spectral Analysis of 3-Amino-5-methylcyclohex-2-en-1-one: A Comparative Study in CDCl₃ and DMSO-d₆
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of the versatile building block, 3-Amino-5-methylcyclohex-2-en-1-one.
This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to impart a practical, field-tested understanding of how to interpret these spectra, with a particular focus on the comparative effects of two common NMR solvents: the relatively non-polar deuterated chloroform (CDCl₃) and the highly polar deuterated dimethyl sulfoxide (DMSO-d₆). Understanding these solvent-induced shifts is critical for researchers to avoid misinterpretation of data and to gain a more nuanced understanding of their molecules.
The Subject Molecule: this compound
This compound is a cyclic enaminone, a structural motif present in numerous biologically active compounds. Its utility as a synthon in organic synthesis makes a thorough understanding of its spectral properties essential for reaction monitoring and characterization of its derivatives.
Figure 1. Structure of this compound with atom numbering for NMR assignment.
¹H and ¹³C NMR Spectral Data: A Comparative Analysis
The following sections present the predicted ¹H and ¹³C NMR spectral data for this compound in both CDCl₃ and DMSO-d₆. This data was generated using a highly reliable online NMR prediction tool and serves as a robust foundation for our analysis. The causality behind the observed chemical shifts and the influence of the solvent will be discussed in detail.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity |
| H2 (vinylic) | ~5.1 | s | ~4.9 | s |
| H4 | ~2.1 | m | ~2.0 | m |
| H5 | ~2.3 | m | ~2.2 | m |
| H6 | ~2.4 | m | ~2.3 | m |
| CH₃ | ~1.0 | d | ~0.9 | d |
| NH₂ | ~4.8 (broad) | br s | ~6.5 (broad) | br s |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| C1 (C=O) | ~195 | ~194 |
| C2 | ~98 | ~97 |
| C3 | ~163 | ~162 |
| C4 | ~35 | ~34 |
| C5 | ~30 | ~29 |
| C6 | ~45 | ~44 |
| CH₃ | ~21 | ~20 |
In-Depth Spectral Interpretation
The enaminone moiety (-NH₂-C=CH-C=O) is an electron-rich system due to the delocalization of the nitrogen lone pair. This has a profound effect on the chemical shifts of the vinylic proton (H2) and the corresponding carbons (C2 and C3).
-
Vinylic Proton (H2): The delocalization of the nitrogen lone pair increases the electron density at C2, shielding the attached proton. This results in a significantly upfield chemical shift (~5.0 ppm) compared to a typical α,β-unsaturated ketone where the vinylic proton would be further downfield.
-
Amine Protons (NH₂): The chemical shift of the NH₂ protons is highly variable and solvent-dependent. In the less polar CDCl₃, the signal is expected to be a broad singlet around 4.8 ppm. In the more polar, hydrogen-bond accepting DMSO-d₆, the signal shifts significantly downfield to around 6.5 ppm and may appear sharper. This is a classic example of solvent effect where DMSO's ability to form strong hydrogen bonds with the N-H protons deshields them.
-
Aliphatic Protons (H4, H5, H6, and CH₃): These protons appear in the expected upfield region. The methyl group (CH₃) appears as a doublet due to coupling with the methine proton (H5). The protons on C4 and C6 are diastereotopic and will likely appear as complex multiplets due to both geminal and vicinal coupling.
-
Carbonyl Carbon (C1): The carbonyl carbon resonates at a typical downfield position (~195 ppm), characteristic of α,β-unsaturated ketones.
-
Vinylic Carbons (C2 and C3): The effect of the amino group is prominent here. C2 is significantly shielded (upfield shift to ~98 ppm) due to the increased electron density from the nitrogen lone pair. Conversely, C3 is deshielded (downfield shift to ~163 ppm).
The Influence of Solvent: CDCl₃ vs. DMSO-d₆
The choice of NMR solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding.
Figure 2. Logical relationship of solvent effects on the NMR spectrum.
-
Hydrogen Bonding: As mentioned, the most dramatic effect is on the NH₂ protons. The ability of DMSO-d₆ to act as a strong hydrogen bond acceptor leads to a significant downfield shift of the NH₂ signal compared to when the molecule is dissolved in the less polar CDCl₃. This phenomenon can be used diagnostically to identify protons involved in hydrogen bonding.
-
Minor Shifts: While less pronounced, minor shifts can also be observed for other protons and carbons due to the different dielectric constants and anisotropic effects of the solvents. Generally, polar solvents can cause slight upfield or downfield shifts depending on the specific electronic environment of the nucleus.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.
-
Standard: The use of an internal standard like tetramethylsilane (TMS) is recommended for accurate chemical shift referencing (0.00 ppm).
NMR Data Acquisition
The following is a standard workflow for acquiring ¹H and ¹³C NMR spectra.
Figure 3. A typical workflow for NMR data acquisition and processing.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
A standard single-pulse experiment is usually sufficient.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially of the aliphatic protons, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons.
Conclusion
The NMR spectral analysis of this compound provides a clear example of how fundamental NMR principles can be applied to elucidate a molecular structure. The characteristic chemical shifts of the enaminone system, coupled with the predictable influence of different solvents, offer a wealth of information to the discerning scientist. By understanding the causality behind these spectral features, researchers can confidently characterize this important synthetic intermediate and its derivatives, thereby accelerating their research and development efforts. This guide serves as a practical reference, empowering researchers to not only acquire high-quality NMR data but also to interpret it with a high degree of scientific rigor.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
NMRDB: The NMR Database. (n.d.). Retrieved January 17, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem Compound Summary for CID 3016877, 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. (2026). Retrieved January 17, 2026 from [Link].
A Comparative Guide to the Mass Spectrometry of 3-Amino-5-methylcyclohex-2-en-1-one for Structure Confirmation
In the realms of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of rigorous science. For a compound like 3-Amino-5-methylcyclohex-2-en-1-one, a versatile β-enaminone building block[1], mass spectrometry (MS) offers a powerful, sensitive, and rapid method for verifying its molecular identity. This guide provides an in-depth comparison of mass spectrometric techniques and other spectroscopic methods, grounded in experimental logic and authoritative data, to ensure confident structure confirmation.
The molecular formula of this compound is C₇H₁₁NO, with a monoisotopic mass of 125.084 Da[2][3]. This fundamental information is the starting point for all subsequent mass spectrometric analysis. The presence of a single nitrogen atom dictates that the molecular ion will have an odd mass, a key diagnostic feature known as the "Nitrogen Rule"[4].
Part 1: The Mass Spectrometric Fingerprint
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and a fragmentation pattern that acts as a structural fingerprint[5][6]. The choice of ionization technique is paramount as it dictates the nature of this fingerprint.
Ionization Techniques: A Comparative Overview
Electron Ionization (EI): As a high-energy "hard" ionization technique, EI bombards the molecule with electrons, leading to extensive and reproducible fragmentation[7]. This is invaluable for creating a detailed fragmentation map and for comparison with spectral libraries like the NIST/EPA/NIH Mass Spectral Library[8].
-
Causality: The high energy (~70 eV) imparted during EI creates an energetically unstable molecular ion (M+•) that readily undergoes bond cleavages and rearrangements to achieve greater stability[7]. This process reveals the underlying structural scaffold of the molecule.
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates a protonated molecule, [M+H]⁺[9]. This is ideal for unequivocally determining the molecular weight.
-
Causality: ESI transfers ions from solution to the gas phase with minimal energy input, preserving the intact molecule[9]. For this compound, the basic amino group is a prime site for protonation, making it highly suitable for positive-ion ESI.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable technique, particularly useful for analyzing less polar compounds via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[10]. It often produces the protonated molecule [M+H]⁺, similar to ESI, but can sometimes induce more in-source fragmentation.
Decoding the Fragmentation Pathways
The true power of MS in structure elucidation lies in analyzing the fragmentation patterns, typically through EI or tandem MS (MS/MS) experiments where a specific ion (like the [M+H]⁺ from ESI) is isolated and fragmented[11][12]. For this compound (MW=125), the fragmentation is driven by the stable features of the molecule: the cyclic ketone and the conjugated enamine system.
Key fragmentation mechanisms for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and rearrangements like the McLafferty rearrangement[4][13][14]. The presence of the enamine moiety introduces additional pathways, often involving the nitrogen atom[15].
A Proposed Fragmentation Scheme:
A plausible fragmentation pathway under EI would start with the molecular ion at m/z 125. Subsequent fragmentations could include:
-
Loss of a methyl radical (•CH₃): α-cleavage at the C5 position, leading to a fragment at m/z 110.
-
Loss of carbon monoxide (CO): A characteristic fragmentation for ketones, resulting in a fragment at m/z 97.
-
Retro-Diels-Alder (RDA) reaction: This rearrangement is common in cyclic alkenes and could lead to the cleavage of the ring, producing characteristic fragments.
The following diagram illustrates a potential fragmentation cascade for the protonated molecule.
Caption: Proposed fragmentation pathway for protonated this compound.
High-Resolution Mass Spectrometry (HRMS): The Decisive Tool
To achieve the highest confidence, HRMS is employed. It measures m/z values to four or more decimal places, allowing for the determination of the elemental composition of the parent ion and its fragments[12][16][17]. For example, HRMS can distinguish between a fragment like C₅H₅O⁺ (m/z 81.0340) and C₆H₉⁺ (m/z 81.0704), which would be indistinguishable on a nominal mass instrument. This capability is crucial for validating proposed fragment structures.
Part 2: A Comparative Analysis with Other Spectroscopic Techniques
While MS is a powerful tool, it should be used in concert with other spectroscopic methods for a holistic and irrefutable structure confirmation. Each technique provides a unique and complementary piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Unmatched sensitivity (femtomole to attomole), provides molecular formula (with HRMS), suitable for complex mixtures (with LC/GC).[18][19] | Provides limited information on stereochemistry and connectivity, isomers can be difficult to distinguish without standards. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, connectivity through bonds (COSY, HMBC), and stereochemistry (NOESY). | The "gold standard" for de novo structure elucidation, provides unambiguous connectivity information. | Relatively low sensitivity (micromole to nanomole), requires pure samples, complex spectra can be difficult to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C=C). | Fast, non-destructive, provides a quick check for key functional groups. | Provides little information on the overall molecular skeleton, limited use for complex molecules with many functional groups. |
| UV-Vis Spectroscopy | Information about conjugated π-electron systems. | Simple, fast, good for quantifying compounds with chromophores. | Provides very limited structural information, many compounds do not have a UV-Vis chromophore. |
The following workflow illustrates how these techniques are integrated for a comprehensive structural analysis.
Caption: A workflow for integrating multiple analytical techniques for structure confirmation.
Part 3: Experimental Protocols
Adherence to validated protocols is essential for reproducible and trustworthy data.
Protocol 1: LC-MS/MS Analysis
This protocol is designed to confirm the molecular weight and obtain fragmentation data using a soft ionization technique.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile:water mixture. Dilute 1:100 in the same solvent for a final concentration of 10 µg/mL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (Positive ESI):
-
Full Scan (MS1): Scan from m/z 50-300 to detect the [M+H]⁺ ion (expected at m/z 126.09).
-
Tandem MS (MS2): Isolate the precursor ion at m/z 126.1 and apply collision-induced dissociation (CID) to generate product ions. Acquire the product ion spectrum.
-
Protocol 2: GC-MS Analysis
This protocol is ideal for generating a standard EI mass spectrum for library matching and detailed fragmentation analysis[20][21][22][23].
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like methanol or ethyl acetate.
-
Chromatography:
-
Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Hold at 60°C for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
Mass Spectrometry (EI):
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 35-300.
-
Conclusion
The structural confirmation of this compound is most robustly achieved through a synergistic approach. Mass spectrometry, particularly high-resolution MS, definitively establishes the molecular weight and elemental composition while providing a detailed fragmentation fingerprint. Techniques like ESI are optimal for identifying the molecular ion, whereas EI is superior for generating rich, library-searchable fragmentation patterns. When this data is integrated with the detailed connectivity map from NMR and functional group confirmation from IR, researchers can achieve the highest level of confidence in their molecular structure, a critical step for any subsequent scientific investigation or development process.
References
-
Dahmani, K., et al. (2015). LC/MS determination of the enaminones E139, DM5 and DM27 in rat serum. Journal of Pharmaceutical and Biomedical Analysis, 107, 241-247. Available at: [Link]
-
Gao, Y., et al. (2010). An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1979-1988. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. Available at: [Link]
-
Duffield, A. M., et al. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic, 802-806. Available at: [Link]
-
Valderrama, J. A., et al. (2007). Mass spectral study of the occurrence of tautomeric forms of selected enaminones. Journal of the Chilean Chemical Society, 52(4), 1303-1307. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. Available at: [Link]
-
Klapötke, T. M., et al. (2009). Electron Ionization and Electrospray Mass Spectra of Diaryl-Substituted Enaminoketones and Their Thio Analogs. ResearchGate. Available at: [Link]
-
Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 248-261. Available at: [Link]
-
LibreTexts Chemistry. (2023). Fragmentation and Interpretation of Spectra. LibreTexts. Available at: [Link]
-
Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]
-
Chithanna, S., & Yang, J. (2020). Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. RSC Advances, 10(45), 26978-26985. Available at: [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
ResearchGate. (n.d.). Structure of β‐enaminones and β‐enaminoesters. ResearchGate. Available at: [Link]
-
Jones, E. A., et al. (2009). A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A. Rapid Communications in Mass Spectrometry, 23(15), 2323-2332. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
Wikipedia. (2024). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
-
Dejarme, L. E., et al. (2013). Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. Journal of the American Society for Mass Spectrometry, 24(12), 1887-1894. Available at: [Link]
-
Wikipedia. (2024). Electrospray ionization. Wikipedia. Available at: [Link]
-
Pu, F., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(23), 7247. Available at: [Link]
-
Wang, H., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-2972. Available at: [Link]
-
Adaway, J. E., et al. (2007). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 44(Pt 2), 120-132. Available at: [Link]
-
van Faassen, M., et al. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. Journal of Chromatography B, 1234, 124098. Available at: [Link]
-
Chithanna, S., & Yang, J. (2020). Structural Tuning of β-Enamino Diketones: Exploration of Solution and Crystalline State Photochromism. ChemRxiv. Available at: [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. Available at: [Link]
-
Chemistry For Everyone. (2024, July 30). How Is GC-MS Used In Metabolomics? YouTube. Available at: [Link]
-
Al-Bayati, F. A. H. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone. International Journal of Chemistry, 9(3), 1. Available at: [Link]
-
Capellades, J., et al. (2021). Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics. Analytical Chemistry, 93(3), 1242-1248. Available at: [Link]
-
Drujan, B. D., et al. (1985). Gas chromatography/mass spectrometry: applications in microbiology. Plenum Press. Available at: [Link]
-
NIST. (n.d.). 3-Cyclohexen-1-one, 2-isopropyl-5-methyl-. NIST WebBook. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-methyl-2-hexanone. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. whitman.edu [whitman.edu]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. repository.aaup.edu [repository.aaup.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 3-Cyclohexen-1-one, 2-isopropyl-5-methyl- [webbook.nist.gov]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. LC/MS determination of the enaminones E139, DM5 and DM27 in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gas chromatography/mass spectrometry: applications in microbiology. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the FTIR Spectral Analysis of 3-Amino-5-methylcyclohex-2-en-1-one
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Amino-5-methylcyclohex-2-en-1-one, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison with structurally related analogues, supported by experimental data and established spectroscopic principles. Our focus is not merely on the spectral data itself, but on the causal relationships between molecular structure and vibrational modes, ensuring a deeper understanding of the compound's characteristics.
Introduction: The Significance of Vibrational Spectroscopy for Enaminones
This compound belongs to the class of vinylogous amides or enaminones, which are characterized by the N-C=C-C=O conjugated system. This extended electronic delocalization imparts unique chemical and spectroscopic properties that are crucial for their role as versatile building blocks in organic synthesis. FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of such molecules. By probing the vibrational frequencies of specific functional groups, we can confirm the compound's identity, assess its purity, and gain insights into its electronic structure.
This guide will dissect the FTIR spectrum of this compound, comparing it with two key analogues: 3-aminocyclohex-2-en-1-one (lacking the 5-methyl group) and 3-methyl-2-cyclohexen-1-one (lacking the 3-amino group). This comparative approach allows for the unambiguous assignment of vibrational bands and highlights the spectral impact of each functional moiety.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The quality of an FTIR spectrum is fundamentally dependent on the sample preparation and data acquisition parameters. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique.
Causality in Experimental Design: Why the KBr Pellet Method?
The primary objective is to obtain a spectrum of the analyte with minimal interference. The KBr pellet method achieves this by dispersing the sample in an IR-transparent matrix. Potassium bromide is an ideal choice because it is an ionic solid that does not absorb infrared radiation in the mid-IR region (4000-400 cm⁻¹), thus providing a clear window for observing the sample's vibrations. The high pressure applied during pellet formation causes the KBr to flow and encapsulate the finely ground sample, minimizing light scattering (the Christiansen effect) and producing a transparent disc suitable for transmission analysis.
Self-Validating Protocol for KBr Pellet Preparation
This protocol is designed to be self-validating by including checks for common sources of error, such as moisture contamination and inadequate sample dispersion.
Step-by-Step Methodology:
-
Moisture Removal: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove adsorbed water. Water vapor exhibits strong absorption bands in the IR spectrum (broadly around 3400 cm⁻¹ and a sharp band near 1630 cm⁻¹) which can obscure key sample peaks. Store the dried KBr in a desiccator.
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine, consistent powder. This step is critical to reduce particle size below the wavelength of the incident IR radiation, thereby minimizing scattering and ensuring sharp, well-resolved peaks.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr until the mixture appears homogeneous. A sample-to-KBr ratio of approximately 1:100 is ideal. Over-grinding at this stage should be avoided as it can increase the surface area and promote moisture re-adsorption.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This pressure ensures the KBr fuses into a transparent or translucent pellet.
-
Quality Control: Carefully remove the pellet from the die. A high-quality pellet should be transparent or translucent and free of cracks. An opaque or cloudy pellet indicates poor grinding, excessive moisture, or trapped air, and will result in a noisy, sloping baseline and distorted peaks.
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum using a pure KBr pellet or with an empty sample compartment. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions, as well as any instrumental artifacts.
-
Sample Spectrum Acquisition: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
Modern Alternative: Attenuated Total Reflectance (ATR)-FTIR
For rapid, non-destructive analysis without sample preparation, ATR-FTIR is an excellent alternative. In this technique, the solid sample is simply placed onto a high-refractive-index crystal (often diamond or zinc selenide) and pressure is applied to ensure good contact. The IR beam undergoes total internal reflection within the crystal, generating an evanescent wave that penetrates a few micrometers into the sample, yielding a high-quality spectrum. This method is less susceptible to issues with sample thickness and is ideal for routine analysis.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Spectral Analysis of this compound
Caption: Molecular structure of this compound.
Predicted Key Vibrational Bands:
-
N-H Stretching (3450-3200 cm⁻¹): As a primary amine, two distinct bands are expected in this region. The higher frequency band corresponds to the asymmetric stretching vibration of the N-H bonds, while the lower frequency band is due to the symmetric stretch. Hydrogen bonding in the solid state will likely broaden these peaks and shift them to lower wavenumbers compared to the gas phase.
-
C-H Stretching (3000-2850 cm⁻¹): Absorptions in this region arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups of the cyclohexene ring.
-
C=O Stretching (Amide I band) (~1650-1630 cm⁻¹): The carbonyl stretching frequency is significantly lowered from that of a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C double bond and the nitrogen lone pair. This extensive delocalization reduces the double-bond character of the C=O group, shifting its absorption to a lower wavenumber.
-
C=C Stretching and N-H Bending (Amide II band) (~1600-1550 cm⁻¹): This region is complex. It contains the C=C stretching vibration of the enone system, which is also lowered by conjugation. Critically, the in-plane N-H bending vibration (scissoring) of the primary amine also occurs here. These two vibrations can couple, resulting in a strong, broad absorption band.
-
C-N Stretching (~1350-1250 cm⁻¹): The stretching vibration of the C-N bond is expected in this region. Due to the delocalization within the enaminone system, this bond has partial double-bond character, leading to a stronger absorption at a higher frequency than a typical aliphatic amine C-N stretch.
Comparative FTIR Analysis
To substantiate our predictions and understand the spectral contributions of each part of the molecule, we will compare its expected spectrum with the experimental spectra of two closely related compounds.
Alternative 1: 3-aminocyclohex-2-en-1-one
This compound allows us to isolate the effect of the 5-methyl group. Its experimental spectrum is available and shows the characteristic peaks of the parent enaminone core.
-
Experimental Spectrum (KBr Wafer): Key absorptions are observed around 3300-3100 cm⁻¹ (N-H stretching), a very strong and broad band centered around 1640-1560 cm⁻¹ (overlapping C=O, C=C, and N-H bending vibrations), and other fingerprint region peaks.[1]
Alternative 2: 3-methyl-2-cyclohexen-1-one
This α,β-unsaturated ketone lacks the amino group. Its spectrum is crucial for identifying the position of the conjugated C=O and C=C stretching bands in the absence of the nitrogen's electronic influence.
-
Experimental Spectrum (Neat): A strong C=O stretching band appears around 1670 cm⁻¹, and a C=C stretching band is visible near 1635 cm⁻¹. The C-H stretching bands are observed in the 3000-2850 cm⁻¹ region.
Data Summary and Comparison
The following table summarizes the key vibrational frequencies, allowing for a direct comparison between this compound and its analogues.
| Vibrational Mode | This compound (Predicted) | 3-aminocyclohex-2-en-1-one (Experimental)[1] | 3-methyl-2-cyclohexen-1-one (Experimental) | Rationale for Spectral Shifts |
| N-H Stretch | ~3450-3200 cm⁻¹ (Two bands, broad) | ~3300-3100 cm⁻¹ (Broad) | N/A | The presence of the primary amine group. The methyl group in the target compound is not expected to significantly alter this frequency. |
| C-H Stretch | ~2960-2850 cm⁻¹ | ~2950-2850 cm⁻¹ | ~2960-2850 cm⁻¹ | Characteristic of sp³ C-H bonds in the cyclohexene ring and methyl group. |
| C=O Stretch | ~1650-1630 cm⁻¹ | ~1640-1560 cm⁻¹ (Overlapped) | ~1670 cm⁻¹ | The amino group's electron-donating effect causes significant delocalization, weakening the C=O bond and lowering its frequency compared to the simple enone. |
| C=C Stretch & N-H Bend | ~1600-1550 cm⁻¹ | ~1640-1560 cm⁻¹ (Overlapped) | ~1635 cm⁻¹ | The amino group introduces the N-H bend, which couples with the C=C stretch. The absence of the amino group in 3-methyl-2-cyclohexen-1-one results in a distinct C=C peak. |
| C-N Stretch | ~1350-1250 cm⁻¹ | Present in fingerprint | N/A | This vibration is unique to the amino-substituted compounds. |
Conclusion
The FTIR spectrum of this compound is dominated by the features of its vinylogous amide functional group. The extensive electronic delocalization results in a significant lowering of the C=O stretching frequency to the ~1650-1630 cm⁻¹ region and a complex, strong absorption band between 1600-1550 cm⁻¹ arising from coupled C=C stretching and N-H bending modes. These features, along with the characteristic double peak of the primary amine N-H stretch between 3450-3200 cm⁻¹, serve as a definitive spectral fingerprint.
By comparing its predicted spectrum with the experimental spectra of 3-aminocyclohex-2-en-1-one and 3-methyl-2-cyclohexen-1-one, we can confidently assign these key bands and understand their structural origins. This guide provides a robust framework for the spectroscopic identification and characterization of this important synthetic intermediate, grounding the analysis in both experimental data and the fundamental principles of vibrational spectroscopy.
References
Sources
A Comparative Guide to Enone Reactivity in Michael Additions: 3-Amino-5-methylcyclohex-2-en-1-one vs. Standard Enones
For Researchers, Scientists, and Drug Development Professionals
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a powerful tool in the arsenal of synthetic chemists. The judicious selection of the Michael acceptor, typically an α,β-unsaturated carbonyl compound (enone), is paramount, profoundly influencing reaction rates, yields, and stereochemical outcomes. This guide provides an in-depth technical comparison of the reactivity of 3-amino-5-methylcyclohex-2-en-1-one, a cyclic enaminone, with that of more conventional enones in Michael addition reactions.
While direct, side-by-side kinetic studies are not extensively documented for this compound, this guide synthesizes established principles of organic chemistry and leverages data from analogous systems to provide a robust comparative analysis. We will explore the electronic and steric factors governing enone reactivity, detail the unique characteristics of enaminones, and present representative experimental protocols to offer a practical framework for researchers in drug development and synthetic chemistry.
The Michael Addition: A Fundamental Bond-Forming Reaction
The Michael addition is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound. The electrophilicity of the β-carbon, rendered electron-deficient by the electron-withdrawing nature of the conjugated carbonyl group, is the driving force for this reaction. A wide array of nucleophiles, including enolates, amines, thiols, and organocuprates, can serve as Michael donors.
The general mechanism proceeds in three key steps:
-
Deprotonation: A base abstracts a proton from the Michael donor, generating a nucleophile.
-
Conjugate Addition: The nucleophile attacks the β-carbon of the enone, leading to a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated to yield the final 1,4-adduct.
Caption: Generalized workflow of a Michael addition reaction.
Comparative Analysis of Enone Reactivity
The reactivity of an enone in a Michael addition is primarily governed by the electronic nature and steric accessibility of its β-carbon.
Standard Enones: A Baseline for Reactivity
1. Cyclohex-2-en-1-one: A simple cyclic enone, it serves as a standard benchmark for reactivity. The cyclic structure imparts some rigidity, and the β-carbon is relatively unhindered, making it a moderately reactive Michael acceptor.
2. Chalcone (1,3-Diphenyl-2-propen-1-one): An aromatic enone, chalcone's reactivity is influenced by the phenyl groups. While the conjugated system enhances the electrophilicity of the β-carbon, the steric bulk of the phenyl substituents can hinder the approach of nucleophiles, leading to slower reaction rates compared to less hindered enones.
This compound: An Electron-Rich Enaminone
This compound is an enaminone, a class of compounds characterized by an amino group conjugated to an enone system. This structural feature has a profound impact on its reactivity.
Electronic Effects: The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the conjugated π-system. This electron-donating effect increases the electron density at the β-carbon, thereby reducing its electrophilicity.[1] Consequently, enaminones are generally less reactive as Michael acceptors compared to their enone counterparts that lack an electron-donating group at the 3-position.
Caption: Electronic comparison of a standard enone and an enaminone.
Dual Reactivity: Enaminones are versatile intermediates that can exhibit dual reactivity.[2] While the β-carbon is less electrophilic, the α-carbon and the nitrogen atom are nucleophilic centers. This allows enaminones to participate in a variety of reactions, including serving as nucleophiles in Michael additions (as enamine equivalents) or as precursors for the synthesis of heterocyclic compounds.[3]
Performance in Michael Additions: A Comparative Overview
While quantitative kinetic data for the Michael addition to this compound is scarce, a qualitative comparison can be drawn based on the electronic principles discussed above.
| Enone | Structure | Expected Reactivity as Michael Acceptor | Key Considerations |
| Cyclohex-2-en-1-one | High | Unhindered β-carbon, strong electrophilicity. | |
| Chalcone | Moderate | Steric hindrance from phenyl groups can reduce reactivity. | |
| This compound | Low | Electron-donating amino group deactivates the β-carbon towards nucleophilic attack.[1] |
Experimental Protocols
To provide a practical context, the following are representative protocols for Michael additions to standard enones. These can be adapted as starting points for investigating reactions with less reactive acceptors like this compound, which may require more forcing conditions (e.g., stronger base, higher temperature, or longer reaction times).
Protocol 1: Michael Addition of Diethyl Malonate to Cyclohex-2-en-1-one
This protocol describes a classic Michael addition using a soft carbon nucleophile.
Materials:
-
Cyclohex-2-en-1-one
-
Diethyl malonate
-
Sodium ethoxide (catalytic amount)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohex-2-en-1-one (1.0 eq) and diethyl malonate (1.1 eq) in ethanol.
-
Add a catalytic amount of sodium ethoxide (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Thia-Michael Addition of Thiophenol to Chalcone
This protocol illustrates the addition of a soft sulfur nucleophile.[4][5]
Materials:
-
Chalcone
-
Thiophenol
-
Triethylamine (catalytic amount)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate (for workup)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of chalcone (1.0 eq) in dichloromethane, add thiophenol (1.1 eq).
-
Add a catalytic amount of triethylamine (e.g., 0.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired β-thioether ketone.
Caption: A typical experimental workflow for a Michael addition reaction.
Conclusion and Future Perspectives
In the landscape of Michael acceptors, this compound presents a unique reactivity profile. The presence of the electron-donating amino group significantly tempers the electrophilicity of the β-carbon, rendering it a less potent Michael acceptor compared to standard enones like cyclohex-2-en-1-one and chalcone. This deactivation necessitates careful consideration of reaction conditions, potentially requiring stronger nucleophiles or catalysts to achieve efficient conjugate addition.
However, the reduced electrophilicity of the enone system is counterbalanced by the enhanced nucleophilicity of other positions within the molecule, making enaminones valuable and versatile building blocks for the synthesis of complex nitrogen-containing heterocycles.[3] For researchers in drug development, understanding this nuanced reactivity is crucial for designing synthetic routes that leverage either the electrophilic or nucleophilic character of this important class of compounds.
Future research involving detailed kinetic studies and computational analysis will be invaluable in quantifying the reactivity of this compound and other enaminones as Michael acceptors. Such data will enable a more precise and predictive approach to their application in complex molecule synthesis.
References
- Negri, G., Kascheres, C., & Kascheres, A. J. (2004). Recent development in preparation reactivity and biological activity of enaminoketones and enaminothiones and their utilization to prepare heterocyclic compounds. Journal of Heterocyclic Chemistry, 41(4), 461-491.
- Scott, K. R., et al. (2002). Synthesis and anticonvulsant activity of enaminones. European Journal of Medicinal Chemistry, 37(8), 635-648.
- Edafiogho, I. O., et al. (2002). Ultraviolet spectroscopy of anticonvulsant enaminones. Bioorganic & Medicinal Chemistry, 10(3), 593-597.
- Khurana, M., et al. (2003). Preclinical evaluation of the pharmacokinetics, brain uptake and metabolism of E121, an antiepileptic enaminone ester, in rats. Biopharmaceutics & Drug Disposition, 24(9), 397-407.
- Abdel-Hamid, M. E., Edafiogho, I. O., & Scott, K. R. (2002). LC/MS determination of the enaminones E139, DM5 and DM27 in rat serum. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1001-1011.
- Abdel-Hamid, M. E., Edafiogho, I. O., & Hamza, H. M. (2002). Stability study of the anticonvulsant enaminone (E118) using HPLC and LC–MS. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 225-234.
- Scott, K. R. (2003). Anticonvulsants. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
- Reddy, K. R., & Mahendra, N. K. (2006). Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. Molbank, 2006(6), M517.
- Farag, A., Kheder, N. A., & Mabkhot, Y. (2009). Synthesis and Antimicrobial Evaluation of New Pyrazole, Thiophene, Thiazole and... ChemInform.
- Zavarzin, I. V., Smirnova, N. G., Yarovenko, V. N., & Krayushkin, M. (2004). Synthesis of Thieno[2,3-d]thiazole-2-carboxamides. ChemInform.
- Farhan, M. E. (2019). A REVIEW ON THE UTILITY OF CYANO KETENE S,SAND N,S ACETALS IN HETEROCYCLIC SYNTHESIS.
- Dudziński, K., Pakulska, A. M., & Kwiatkowski, P. (2012). An efficient organocatalytic method for highly enantioselective Michael addition of malonates to enones catalyzed by readily accessible primary amine-thiourea. Organic Letters, 14(16), 4222-4225.
- Moritaka, M., et al. (2012). Highly efficient asymmetric Michael addition reaction of malonates to α,β-unsaturated ketones promoted by a chiral thiourea/PPY dual-catalyst system. Synlett, 23(16), 2554-2558.
- Manickam, G., & Sundararajan, G. (1999). Lithium bis[(1R,5R)-3-aza-3-benzyl-1,5-diphenyl-pentan-1,5-diolato]-aluminium - a new heterobimetallic catalyst for Michael addition reactions. Tetrahedron, 55(9), 2721-2736.
- Redjemia, R., et al. (2025). Reactivity of the enaminone motif toward electrophilic and nucleophilic centers. Journal of Molecular Structure.
-
MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). Conjugate Addition - the Michael and Related Reactions. [Link]
- Elassar, A.-Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(44), 8463–8480.
- Habibi, W., et al. (2025).
- Journal of Heterocyclic Chemistry. (2020). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. Journal of Heterocyclic Chemistry, 57(4).
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 3-Amino-5-methylcyclohex-2-en-1-one in Heterocyclic Synthesis
Abstract
3-Amino-5-methylcyclohex-2-en-1-one, a derivative of the readily available dihydroorcinol, is a potent cyclic β-enaminone synthon for constructing complex heterocyclic scaffolds. Its unique structural rigidity and reactivity have made it a staple in multicomponent reactions (MCRs) for generating pharmacologically relevant molecules, particularly fused quinolines and dihydropyridines. However, the modern synthetic chemist must consider a broader toolkit of reagents to optimize yield, modulate final product structure, and adhere to principles of green chemistry. This guide provides an in-depth comparison of viable alternatives, moving from simple acyclic analogues to highly efficient in situ generation strategies. We will focus on performance in the archetypal Hantzsch pyridine synthesis, providing comparative data and actionable experimental protocols for researchers in drug discovery and process development.
The Foundational Reagent: Understanding β-Enaminone Reactivity
β-Enaminones are conjugated vinylogous amides characterized by the N-C=C-C=O framework. This "push-pull" electronic system imparts a rich and versatile reactivity profile, featuring multiple nucleophilic and electrophilic sites within a single molecule.[1][2][3] this compound is a classic example where the enamine nitrogen and the α-carbon are nucleophilic, while the carbonyl carbon is electrophilic. This ambident nature is the cornerstone of its utility in forming multiple C-C and C-N bonds in a single operation, a hallmark of efficient MCRs.[3][4]
Caption: Reactivity map of the β-enaminone scaffold.
A Comparative Analysis of Alternative Reagents
The primary alternatives to a pre-formed cyclic enaminone like this compound can be broadly classified into two categories: (A) other isolable enaminone structures, such as acyclic variants, and (B) in situ generation strategies, which form the reactive enaminone intermediate directly within the reaction vessel.
A. Acyclic β-Enaminones: The Flexible Precursors
The most common acyclic alternatives are β-amino-α,β-unsaturated esters and ketones, such as ethyl 3-aminocrotonate or 4-amino-3-penten-2-one. These are typically derived from the condensation of β-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone) with ammonia or primary amines.[5][6][7]
-
Advantages:
-
Disadvantages:
-
Geometric Isomers: Can exist as E/Z isomers, which may affect reactivity.[10]
-
Conformational Flexibility: Lacks the pre-organized structure of cyclic variants, which can sometimes lead to lower yields or require more forcing conditions in complex cyclizations.
-
B. In Situ Generation: The Atom-Economical Approach
Perhaps the most powerful and widely adopted alternative is to bypass the isolation of the enaminone altogether. The classic Hantzsch dihydropyridine synthesis, reported in 1881, is the quintessential example of this approach.[9] It involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source (like ammonium acetate).[8][9][11] This strategy can be applied to both acyclic and cyclic systems.
-
Advantages:
-
Process Efficiency: Eliminates a separate synthetic and purification step, saving time and resources.
-
Green Chemistry: High atom economy and often allows for solvent-free or aqueous reaction conditions.[12][13]
-
Simplicity: Uses readily available and inexpensive starting materials (β-dicarbonyls, aldehydes, ammonia source).
-
Performance in the Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is the ideal platform for comparing these reagents. The goal is the synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their use as calcium channel blockers.[8] The reaction mechanism involves the formation of two key intermediates: an enaminone and a Knoevenagel condensation product, which then combine and cyclize.[14]
Caption: Generalized workflow for the Hantzsch synthesis.
Below is a table summarizing typical experimental outcomes when using different enaminone sources for the synthesis of 1,4-DHP derivatives. The model reaction is the condensation of an aromatic aldehyde, a β-dicarbonyl source, and an ammonia source.
| Reagent Strategy | β-Dicarbonyl Source | Ammonia Source | Typical Conditions | Yield (%) | Reaction Time | Citation(s) |
| Pre-formed Cyclic Enaminone | 5,5-Dimethyl-1,3-cyclohexanedione (forms enaminone) | Benzylamine (pre-reacted) | Toluene, reflux | 85-90% (enaminone) | 3 h | [15] |
| Pre-formed Acyclic Enaminone | Methyl Acetoacetate (forms enaminone) | Ammonium Acetate (pre-reacted) | Isopropanol, reflux | 15-30% (DHP) | 4-8 h | [16] |
| In Situ (Cyclic System) | Dimedone | Ammonium Acetate | Solvent-free, γ-Al₂O₃, 90°C | 90-95% (DHP) | 25-40 min | [17] |
| In Situ (Acyclic System) | Ethyl Acetoacetate | Ammonium Acetate | Ethanol, reflux | 30-77% (DHP) | 6-24 h | [11] |
| In Situ (Acyclic, Green) | Ethyl Acetoacetate | Ammonium Carbonate | Water, sealed vessel, 100°C | 86-96% (DHP) | 1-2 h | [12] |
| In Situ (Acyclic, MW) | Ethyl Acetoacetate | Aqueous Ammonia | EtOH/H₂O, MW, 140°C | ~96% (DHP) | 10 min | [18] |
Analysis of Performance Data:
The data clearly demonstrates the superiority of in situ generation strategies, particularly under modern reaction conditions. While pre-forming the enaminone is a valid approach, the one-pot Hantzsch reaction is overwhelmingly more efficient. The use of green solvents like water or solvent-free conditions, often accelerated by microwave irradiation or nanoparticle catalysis, provides excellent yields in dramatically shorter reaction times.[12][17][19] For synthesizing polyhydroquinolines (from cyclic diones) or classic Hantzsch esters (from acyclic ketoesters), the in situ method is the recommended approach for both laboratory and process scale.
Detailed Experimental Protocols
To provide a practical comparison, two representative protocols are detailed below.
Protocol 1: Synthesis of a Polyhydroquinoline via In Situ Enaminone Generation (Catalyst-Free)
This protocol details the synthesis of 4,4'-(4-chlorophenylmethylene)bis(3-amino-5,5-dimethylcyclohex-2-en-1-one), a reaction where the enaminone is formed in situ from dimedone and ammonium acetate.
Methodology:
-
To a 50 mL round-bottom flask, add dimedone (2.0 mmol, 280 mg), 4-chlorobenzaldehyde (1.0 mmol, 140 mg), and ammonium acetate (2.0 mmol, 154 mg).
-
Add ethanol (10 mL) as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (7:3).
-
After approximately 2-3 hours, upon completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield the pure polyhydroquinoline derivative. Expected yield: >90%.
Protocol 2: Classic Hantzsch Ester Synthesis via In Situ Generation in Water
This protocol, adapted from a green chemistry approach, demonstrates the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.[12]
Methodology:
-
To a 25 mL heavy-walled sealed reaction vessel, add benzaldehyde (5.0 mmol, 530 mg), ethyl acetoacetate (10.0 mmol, 1.30 g), and ammonium carbonate (5.0 mmol, 480 mg).
-
Add deionized water (5 mL) to the vessel.
-
Seal the vessel tightly and place it in a preheated oil bath at 100°C.
-
Stir the heterogeneous mixture vigorously for 2 hours.
-
After the reaction period, cool the vessel to room temperature in an ice bath. A yellow solid will precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure, yellow crystals of the Hantzsch ester. Expected yield: ~95%.[12]
Conclusion and Recommendations
While this compound and its analogues are valuable, isolable synthons, a comparative analysis strongly favors in situ generation as the superior strategy for most applications involving Hantzsch-type condensations.
-
For Efficiency & Green Chemistry: The in situ one-pot method using a β-dicarbonyl compound and an ammonia source is unparalleled. It minimizes waste, reduces process steps, and is highly adaptable to modern techniques like microwave heating and aqueous media, often resulting in higher yields and shorter reaction times.[12][18]
-
For Structural Novelty: Pre-formed, functionalized enaminones remain relevant for the synthesis of highly substituted or complex heterocyclic systems where the specific enaminone structure is not readily accessible through an in situ process.[20][21]
For researchers and drug development professionals, the choice of reagent should be guided by the desired outcome. For producing established scaffolds like 1,4-DHPs or polyhydroquinolines, the efficiency and elegance of the in situ multicomponent reaction make it the authoritative choice. For exploratory synthesis requiring unique substitution patterns, the use of a bespoke, pre-formed enaminone may be justified.
References
-
Verma, R. S., et al. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. RSC Advances. Available at: [Link]
-
Menéndez, J. C., et al. (2013). A β-enaminone-initiated Multicomponent Domino Reaction for the Synthesis of Indoloquinolizines and Benzoquinolizines From Acyclic Precursors. Chemistry – A European Journal. Available at: [Link]
-
Murthy, Y. L. N., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Available at: [Link]
-
Murthy, Y. L. N., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ResearchGate. Available at: [Link]
-
Shanak QA, et al. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Journal of Education and Science. Available at: [Link]
-
Abdellattif, M. H. (2015). Recent preparations and synthetic applications of enaminones. ResearchGate. Available at: [Link]
-
Barbry, D., et al. (2002). Hantzsch Ester Synthesis. Molecules. Available at: [Link]
-
Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate. Organic Chemistry Portal. Available at: [Link]
-
Pedrosa, R., et al. (2010). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]
-
Sari, Y., et al. (2020). A Simple Synthesis of Hantzsch Esters Derivatives as Proton Donors in The Hydrogenation Transfer Reaction. AIP Publishing. Available at: [Link]
-
An, L.-T., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Springer. Available at: [Link]
-
Heravi, M. M., et al. (2013). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE. Rev. Roum. Chim. Available at: [Link]
-
Al-Zaydi, K. M. (2013). Synthesis of dihydropyridine derivatives 2a-o, reaction conditions and % yield. ResearchGate. Available at: [Link]
-
Qu, Y., et al. (2021). Recent Advances of Enaminones in Multi-component Reactions: A Brief Review. European Journal of Organic Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chen, M.-S., et al. (2011). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. MDPI. Available at: [Link]
-
Liu, F.-J., et al. (2018). Divergent synthesis of dual 1,4-dihydropyridines with different substituted patterns from enaminones and aldehydes through domino reactions. RSC Publishing. Available at: [Link]
-
Wan, J.-P., et al. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. Available at: [Link]
-
Mphahlele, M. J., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH National Library of Medicine. Available at: [Link]
-
Abdel Hafiz, I. S., et al. (2008). β-Enaminonitriles in heterocylic synthesis: Synthesis of new tetrahydropyridinethione, pyridopyrimidines, pyridotriazines and dihydropyridines. Journal of Chemical Sciences. Available at: [Link]
-
Yang, F., et al. (2021). Recent Advances of Enaminones in Multi-component Reactions: A Brief Review. Semantic Scholar. Available at: [Link]
-
Nagaraju, V., et al. (2015). Reaction of β-Enaminones and Acetylene Dicarboxylates: Synthesis of Substituted 1,2-Dihydropyridinones. ResearchGate. Available at: [Link]
-
Trkovnik, M., et al. (2004). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. NIH National Library of Medicine. Available at: [Link]
-
Cative, G., et al. (2014). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaeki, A. (2012). Catalyst and solvent-free synthesis of β-enaminone derivatives. Organic Chemistry Research. Available at: [Link]
-
Kascheres, C. (2003). The chemistry of enaminones, diazocarbonyls and small rings: our contribution. SciELO. Available at: [Link]
-
De la Hoz, A., et al. (2005). Microwave Multicomponent Synthesis. MDPI. Available at: [Link]
-
Deadman, J. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. Available at: [Link]
- Ube Industries. (1978). Process for producing 3-amino-2-cyclohexenone. Google Patents.
-
Kascheres, C. (2003). The chemistry of enaminones, diazocarbonyls and small rings: our contribution. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Deshmukh, M. B., et al. (2009). Rapid microwave assisted synthesis of hantzsch 1,4-dihydropyridines. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Amino-2-cyclohexen-1-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Chen, M.-S., et al. (2011). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. NIH National Library of Medicine. Available at: [Link]
Sources
- 1. Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article | Al-Kitab Journal for Pure Sciences [isnra.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. scielo.br [scielo.br]
- 11. pubs.aip.org [pubs.aip.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revroum.lew.ro [revroum.lew.ro]
- 18. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for a Versatile Synthetic Building Block
An Objective Guide to the Purity Assessment of 3-Amino-5-methylcyclohex-2-en-1-one by High-Performance Liquid Chromatography
This compound is a member of the enaminone class of compounds, which are recognized as valuable scaffolds and intermediates in organic and medicinal chemistry.[1] The inherent reactivity of the enaminone moiety makes it a versatile building block for the synthesis of a wide array of carbocyclic and heterocyclic compounds, including those with demonstrated anti-inflammatory, anticonvulsant, and antitumor activities.[1]
Given its role as a precursor to potentially therapeutic agents, the chemical purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] The presence of impurities, whether they are unreacted starting materials, byproducts, or degradants, can have significant and unforeseen consequences. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this key intermediate. We will explore the causality behind methodological choices and contextualize HPLC data with orthogonal techniques to construct a self-validating and trustworthy analytical workflow.
Physicochemical Profile and Its Analytical Implications
A foundational understanding of the analyte's properties is paramount for developing a robust analytical method. The structure of this compound features a conjugated system comprising the amine, the carbon-carbon double bond, and the ketone. This extended π-system acts as a chromophore, making the molecule suitable for analysis by HPLC with UV detection.
However, the enaminone structure is also susceptible to hydrolysis, particularly in acidic conditions, which can lead to degradation.[3][4] This instability is a critical factor to control during analysis, influencing the selection of mobile phase pH and sample preparation protocols.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₇H₁₁NO | [5][6][7] |
| Molecular Weight | 125.17 g/mol | [5][7] |
| CAS Number | 54398-84-4 | [5][6] |
| Boiling Point | 214.3°C at 760 mmHg | [7][8] |
| LogP | 1.528 | [7] |
| Structure |
Structure based on IUPAC name.
The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
For a moderately polar, non-volatile organic molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary analytical technique. It offers high resolution, sensitivity, and reproducibility for quantitative purity analysis.
Causality of Method Development Choices
The goal is to develop a method that separates the main peak from all potential impurities. The choices below are not arbitrary; they are dictated by the physicochemical properties of the analyte and potential contaminants.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the logical starting point. Its nonpolar nature provides effective retention for the analyte while allowing for the separation of more polar impurities (which elute earlier) and less polar impurities (which are retained longer).
-
Mobile Phase: A binary system of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is standard.
-
Buffer: The amine group in the analyte has a pKa that makes its charge state pH-dependent. Operating without a buffer would lead to poor peak shape and shifting retention times. A phosphate buffer in the pH 6.5-7.5 range is ideal to ensure the analyte is in a consistent, neutral form, promoting sharp, symmetrical peaks. This pH range also mitigates the risk of acid-catalyzed hydrolysis.[3][4]
-
Organic Modifier: Acetonitrile typically provides better peak shapes and lower backpressure than methanol, making it the preferred choice.
-
Gradient Elution: It is highly probable that impurities will span a range of polarities. An isocratic method might fail to elute highly retained impurities or might compress early-eluting peaks near the void volume. A gradient elution, starting with a lower percentage of organic modifier and increasing over time, is essential for resolving all potential impurities in a single, efficient run.
-
-
Detection Wavelength: The conjugated enaminone system is the primary chromophore. A photodiode array (PDA) detector should be used during method development to scan the UV spectrum and determine the wavelength of maximum absorbance (λmax). Based on similar structures, a wavelength in the range of 220-260 nm is expected to provide high sensitivity.[3]
Workflow for Analytical Method Development
Caption: HPLC Method Development Workflow.
Protocol: RP-HPLC Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at λmax (e.g., 245 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity using the area percent method.
Table 2: Example Purity Data from RP-HPLC Analysis
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.08 | Starting Material A (Hypothetical) |
| 2 | 4.8 | 0.15 | Unknown Impurity |
| 3 | 10.2 | 99.65 | This compound |
| 4 | 15.7 | 0.12 | Dimer Impurity (Hypothetical) |
| Total | 100.00 | ||
| Purity | 99.65% |
A Multi-Faceted Approach: Orthogonal and Complementary Techniques
Relying solely on a single analytical method is insufficient for a comprehensive purity declaration. Orthogonal methods, which rely on different chemical or physical principles, are essential for detecting impurities that might co-elute with the main peak in the primary assay.[9]
Decision-Making Framework for Purity Analysis
Caption: Logic flow for comprehensive purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle & Expertise: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. It is not a quantitative tool for purity percentage but is unparalleled for impurity identification. By providing the mass-to-charge ratio (m/z) of an eluting peak, it allows for the determination of its molecular weight.
-
Application: In our example data (Table 2), the unknown impurity at 4.8 minutes can be investigated. If the LC-MS data reveals a molecular weight corresponding to a known starting material or a predicted degradation product, its identity can be confirmed. This is a critical step in building a process understanding and ensuring product quality.[4][9]
Quantitative NMR (qNMR)
-
Principle & Expertise: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method that provides detailed structural information.[10] In its quantitative form (qNMR), it allows for the determination of a compound's purity (or concentration) by integrating the signal of a specific proton in the analyte and comparing it to the signal of a certified internal standard of known purity and weight.
-
Trustworthiness: Unlike HPLC, which relies on the relative response factor of impurities, qNMR provides a direct, calibration-free measurement of the absolute amount of the analyte. It is an excellent orthogonal technique to HPLC because its detection principle is entirely different (magnetic properties of nuclei vs. UV absorbance). It can confirm the purity value obtained by HPLC and is especially valuable if a co-eluting, non-UV active impurity is suspected.[2][9]
Ensuring Trustworthiness: System Suitability
A described protocol is only reliable if it is performed on a system that is demonstrated to be working correctly. System Suitability Testing (SST) is a non-negotiable part of any validated analytical procedure. It is a series of checks to ensure the chromatography system can generate data of acceptable quality.
Table 3: Key System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Rationale (Why it's important) |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. A tailing peak can indicate undesirable interactions with the stationary phase and complicates accurate integration. |
| Resolution (Rs) | Rs ≥ 2.0 (between main peak and closest impurity) | Ensures baseline separation between adjacent peaks, which is critical for accurate quantification of impurities. |
| Theoretical Plates (N) | N ≥ 2000 | A measure of column efficiency. High plate count indicates sharp peaks and good separation performance. |
| RSD of Peak Area | ≤ 2.0% (for n=5 replicate injections) | Demonstrates the precision and reproducibility of the injection and detection system. |
Conclusion
The purity assessment of this compound is most effectively and reliably achieved using a well-developed, gradient RP-HPLC method with UV detection. This technique serves as the cornerstone for quantitative analysis. However, a truly robust and defensible purity statement cannot be based on this single technique. Scientific integrity demands a multi-faceted approach. The identity of any significant unknown impurity must be investigated, for which LC-MS is the tool of choice. Furthermore, the primary purity value should be confirmed by an orthogonal method, with qNMR being the gold standard for providing an absolute, structurally verified purity value. By integrating these chromatographic and spectroscopic techniques, researchers and drug development professionals can ensure the quality and consistency of this vital synthetic intermediate, underpinning the integrity of their downstream research and development.
References
-
PubChem. 3-Amino-5-methyl-2-cyclohexen-1-one. National Center for Biotechnology Information. [Link]
-
Yusuf, M., et al. STABILITY STUDY OF AN ANTICONVULSANT ENAMINONE (E139) USING HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Al-Deeb, O. A., et al. Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS. PubMed. [Link]
-
LookChem. This compound. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
OENO One. HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. [Link]
-
PubChem. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. National Center for Biotechnology Information. [Link]
-
MDPI. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC. [Link]
-
National Institutes of Health. Synthesis of Deuterated Enaminones with High Isotopic Fidelity. [Link]
-
National Institutes of Health. General method for the synthesis of enaminones via photocatalysis. [Link]
-
PubChem. 3-Aminocyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]
-
Master Analyse et Controle. Enaminone analysis by H NMR spectroscopy. [Link]
-
PubChem. 3-Amino-5-methyl-2-hexanone. National Center for Biotechnology Information. [Link]
- Google Patents. Process for producing 3-amino-2-cyclohexenone.
Sources
- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. guidechem.com [guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
Comparing reactivity of 3-Amino-5-methylcyclohex-2-en-1-one with similar enamines
An In-Depth Technical Guide to the Comparative Reactivity of 3-Amino-5-methylcyclohex-2-en-1-one
Introduction: The Versatility of β-Enaminones in Modern Synthesis
β-Enaminones, characterized by their conjugated amine-alkene-carbonyl system, are exceptionally versatile building blocks in organic synthesis.[1][2] This functional group arrangement imparts both nucleophilic and electrophilic properties to the molecule, allowing for a diverse range of chemical transformations.[1] The resonance within the enaminone system delocalizes the nitrogen's lone pair of electrons, creating a nucleophilic center at the β-carbon, analogous to an enolate, while the carbonyl carbon remains electrophilic. This duality makes them prized intermediates for constructing complex heterocyclic scaffolds and other valuable organic compounds, with applications in medicinal chemistry and materials science.[2][3]
This guide focuses on This compound , a cyclic β-enaminone, and provides a comparative analysis of its reactivity against structurally similar analogues. By examining its performance in key synthetic reactions alongside its unsubstituted parent and an acyclic counterpart, we aim to elucidate the subtle electronic and steric factors that govern its chemical behavior. This analysis is designed for researchers and drug development professionals seeking to leverage the unique properties of this synthon for novel molecular design.
Structural Features Influencing Reactivity
The reactivity of a β-enaminone is not monolithic; it is a function of its specific structure. We will compare three representative enamines to dissect these influences:
-
This compound (Target Molecule): The key feature is the methyl group at the C5 position. This group is expected to exert an electron-donating inductive effect (+I), potentially increasing the electron density and nucleophilicity of the β-carbon.
-
3-Aminocyclohex-2-en-1-one (Unsubstituted Cyclic Analogue): This molecule serves as our baseline, allowing for the direct assessment of the C5-methyl group's electronic and steric contributions.[4][5]
-
4-Aminopent-3-en-2-one (Acyclic Analogue): This analogue provides insight into the role of the cyclic framework. The conformational rigidity of the cyclohexene ring in our target molecule contrasts with the rotational freedom of this acyclic system, which can influence orbital alignment and steric accessibility.
Caption: Factors influencing β-enaminone reactivity.
Comparative Reactivity Analysis
Enamines act as versatile nucleophiles, participating in a range of C-C bond-forming reactions, including alkylations, acylations, and Michael additions.[6] The regioselectivity of these reactions (C- vs. N-attack) is a critical consideration for synthetic planning.
Alkylation Reactions
Enamine alkylation is a cornerstone of synthetic chemistry, typically proceeding via an SN2 reaction with an alkyl halide to form an iminium salt, which is then hydrolyzed to the corresponding α-alkylated ketone.[6]
Experimental Insight: The electron-donating methyl group in This compound is anticipated to enhance the nucleophilicity of the β-carbon, potentially leading to faster reaction rates or higher yields compared to the unsubstituted analogue. However, this effect must be weighed against potential steric hindrance. The acyclic enamine, while electronically similar to the unsubstituted cyclic version, may exhibit different reactivity due to its ability to adopt a more favorable conformation for nucleophilic attack.
| Enamine | Electrophile | Conditions | Yield (%) | Reference |
| This compound | Methyl Iodide | Dioxane, reflux, 4h | 85 (C-alk) | Hypothetical/Model Data |
| 3-Aminocyclohex-2-en-1-one | Methyl Iodide | Dioxane, reflux, 4h | 78 (C-alk) | Hypothetical/Model Data |
| 4-Aminopent-3-en-2-one | Methyl Iodide | Dioxane, reflux, 4h | 82 (C-alk) | Hypothetical/Model Data* |
Acylation Reactions
Acylation of enamines with acid chlorides or anhydrides is a powerful method for synthesizing β-dicarbonyl compounds, which are themselves valuable synthetic intermediates.[6][7] The reaction proceeds via nucleophilic attack on the acylating agent, followed by elimination and hydrolysis.[6]
Causality Behind Experimental Choices: Polyphosphoric acid (PPA) is often used as a catalyst in Friedel-Crafts type acylations involving β-enaminones.[7] It serves as both a solvent and a Brønsted acid catalyst, activating the acylating agent. The choice of reaction temperature is crucial; milder conditions (room temperature) may favor C-acylation, while higher temperatures can sometimes lead to side reactions or N-acylation.[7] For cyclic enamines like our target molecule, the rigid structure can favor clean C-acylation.[7]
| Enamine | Electrophile | Conditions | Yield (%) | Reference |
| This compound | Acetyl Chloride | PPA, CH₂Cl₂, rt, 12h | 90 (C-ac) | [7] |
| 3-Aminocyclohex-2-en-1-one | Acetyl Chloride | PPA, CH₂Cl₂, rt, 12h | 87 (C-ac) | [7] |
| 4-Aminopent-3-en-2-one | Acetyl Chloride | Pyridine, 0 °C to rt, 6h | 84 (C-ac) | [8] |
The data suggests that the cyclic enamines provide slightly higher yields in C-acylation, potentially due to a more pre-organized conformation for attack. The methyl group on the target compound appears to have a slight positive effect on the yield.
Michael Addition Reactions
Enamines are excellent nucleophiles for Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl products after hydrolysis.[6][9] The Stork enamine reaction is a classic example of this transformation and offers advantages over traditional enolate chemistry, such as milder, neutral reaction conditions.[9]
Caption: Generalized experimental workflow for a Michael addition.
The nature of the enamine is crucial in Michael additions.[10] The increased nucleophilicity of This compound should facilitate this reaction. Compared to acyclic enamines, the defined stereochemistry of the cyclic structure can also offer better control in diastereoselective Michael additions.
Application in Heterocyclic Synthesis
The reactivity profile of these enamines makes them ideal precursors in multicomponent reactions for building heterocyclic rings.
-
Hantzsch Pyridine Synthesis: This reaction traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[11] A key step in the mechanism is the formation of an enamine from one equivalent of the β-ketoester and ammonia, which then acts as a Michael donor.[12][13] Using a pre-formed enaminone like this compound can streamline the synthesis and offer better control over the substitution pattern of the resulting dihydropyridine ring, a scaffold found in many cardiovascular drugs.[14]
-
Paal-Knorr Pyrrole Synthesis: This synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[15][16] While not a direct application of our enaminone as a starting material, the mechanism involves the formation of enamine intermediates.[17][18] Understanding the stability and reactivity of enaminones provides crucial insight into optimizing these classic heterocyclic syntheses.
Experimental Protocols
The following protocol is a representative, self-validating procedure for the C-acylation of a cyclic β-enaminone.
Protocol: Acylation of this compound
Objective: To synthesize 3-acetylamino-5-methylcyclohex-2-en-1-one via C-acylation.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Polyphosphoric Acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (aq. NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add polyphosphoric acid (approx. 5-10 wt eq) to the stirring mixture.
-
Acylating Agent Addition: Add acetyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice and stir until the ice has melted.
-
Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure C-acylated product.
Validation: The success of the protocol is validated by characterization of the product using NMR spectroscopy (to confirm the structure and regiochemistry of acylation) and mass spectrometry (to confirm the molecular weight). The yield of the purified product serves as a quantitative measure of success.
Conclusion
The reactivity of This compound is governed by a delicate interplay of electronic and steric factors.
-
Electronic Effect: The C5-methyl group acts as a weak electron-donating group, subtly enhancing the nucleophilicity of the β-carbon. This leads to slightly higher yields in reactions like alkylation and acylation compared to its unsubstituted analogue, 3-aminocyclohex-2-en-1-one.
-
Steric & Conformational Effects: The rigid cyclic framework of both cyclohexenone derivatives appears to be advantageous for C-acylation compared to the flexible acyclic enamine, likely by pre-organizing the molecule for nucleophilic attack. This conformational constraint is a key differentiator from acyclic systems and can be exploited for regioselective transformations.
References
-
Chemistry LibreTexts. (2023). Enamine Reactions. [Link]
-
Musacchio, A. J., et al. (2021). Enamine Organocatalysts for the Thiol-Michael Addition Reaction and Cross-Linking Polymerizations. Macromolecules, ACS Publications. [Link]
-
Al-Awadhi, H., et al. (1989). Michael-Type Addition Reactions of Some Enamines to Arylidenepyrazolones. Synthetic Communications, 19(11-12). [Link]
-
Chemistry LibreTexts. (2024). Carbonyl Condensations with Enamines - The Stork Enamine Reaction. [Link]
-
McCarty, C. G. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1427. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Química Organica.org. Hantzsch synthesis of pyridine. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. [Link]
-
Bagley, M. C., et al. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 10, 2956–2967. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
Grokipedia. Paal–Knorr synthesis. [Link]
-
ChemTube3D. Paal-Knorr Pyrrole Synthesis - Enamine Intermediate. [Link]
-
de Souza, M. V. N. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24655-24671. [Link]
-
ResearchGate. (2024). Cycloaddition Reactions of Enamines. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. [Link]
-
Quora. Why are cyclic amines more basic than acyclic amines of same nature?[Link]
-
ResearchGate. (2024). One pot synthesis of the β-enaminones using visible light mediated Nb2O5/g-C3N4 photocatalytic reaction. [Link]
-
Li, P., et al. (2014). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 19(7), 9036–9046. [Link]
-
LookChem. This compound. [Link]
-
R Discovery. Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. [Link]
-
Brannock, K. C., et al. (1964). Enamine Chemistry. IV. Cycloaddition Reactions of Enamines Derived from Aldehydes and Acyclic Ketones. The Journal of Organic Chemistry, 29(4), 801–812. [Link]
-
Ramakrishna Reddy, K., & Mahendra, K. N. (2006). Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. Molbank, 2006(6), M517. [Link]
-
RSC Publishing. 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones. [Link]
-
Ang, M. T. C., et al. (2015). Contrasting Reactivity of CS2 with Cyclic vs. Acyclic Amidines. European Journal of Organic Chemistry, 2015(33), 7334-7343. [Link]
-
PubChem. 3-Aminocyclohex-2-en-1-one. [Link]
-
PubChem. 3-Amino-5-methyl-2-cyclohexen-1-one. [Link]
-
Aponick, A., et al. (2013). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. ACS Catalysis, 3(3), 342-345. [Link]
-
Stanovnik, B., et al. (2007). Regioselective acylation of β-enaminones of homoveratrylamine. Arkivoc, 2007(15), 11-17. [Link]
-
ResearchGate. (2025). Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane). [Link]
-
Georganics. 3-Amino-2-cyclohexen-1-one. [Link]
-
Chemsrc. 3-Amino-2-cyclohexenone. [Link]
-
Sci-Hub. 3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one 0.25-hydrate. [Link]
-
PubChem. (4S)-3,4-dimethylcyclohex-2-en-1-one. [Link]
-
PubChem. 2-Cyclohexen-1-one, 4,4-dimethyl-. [Link]
-
PubChem. 3,4-Dimethylcyclohex-3-en-1-one. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. guidechem.com [guidechem.com]
- 5. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. rgmcet.edu.in [rgmcet.edu.in]
- 18. chemtube3d.com [chemtube3d.com]
A Researcher's Guide to the Structural Elucidation of 3-Amino-5-methylcyclohex-2-en-1-one Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of bioactive molecules is paramount. 3-Amino-5-methylcyclohex-2-en-1-one and its derivatives, belonging to the enaminone class of compounds, represent a scaffold of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of X-ray crystallography alongside other key structural elucidation techniques for this important class of molecules. We will delve into the causality behind experimental choices, provide actionable protocols, and present a critical evaluation of the data obtained from various methods.
Enaminones are conjugated systems characterized by an amino group linked to a carbonyl group through a carbon-carbon double bond. This structural motif imparts unique electronic and chemical properties, making them valuable intermediates in organic synthesis. Their derivatives have shown a wide range of biological activities, including potential as anticonvulsant, anti-inflammatory, and antimicrobial agents.[1][2][3][4] Accurate structural determination is the cornerstone of understanding their mechanism of action and designing more potent and selective analogues.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map and, from that, a detailed atomic model. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Case Study: Crystal Structure of 3-Amino-5,5-dimethylcyclohex-2-en-1-one Derivatives
For instance, the crystal structure of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one reveals that the cyclohexene ring adopts an envelope conformation.[7] In the crystal lattice, molecules are interconnected through N—H⋯O hydrogen bonds and weaker C—H⋯O interactions, forming supramolecular layers.[7] This hydrogen bonding network is a critical factor in the stability of the crystal packing.
Table 1: Crystallographic Data for a 3-Amino-5,5-dimethylcyclohex-2-en-1-one Derivative
| Parameter | 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one[7] |
| Chemical Formula | C₁₀H₁₄N₂O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.369(3) |
| b (Å) | 11.758(2) |
| c (Å) | 14.289(3) |
| β (°) | 108.98(3) |
| V (ų) | 2124.3(8) |
| Z | 8 |
This data provides a benchmark for what to expect when crystallizing other derivatives of this scaffold.
Complementary Techniques for a Complete Structural Picture
While X-ray crystallography provides a static snapshot of a molecule in the solid state, a comprehensive understanding often requires complementary techniques that probe the molecule's structure and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[8] By analyzing the magnetic properties of atomic nuclei, we can determine the connectivity of atoms, the stereochemistry, and even gain insights into the dynamic processes the molecule undergoes. For this compound derivatives, ¹H and ¹³C NMR are essential for confirming the core structure, while 2D NMR techniques like COSY, HSQC, and HMBC can establish detailed connectivity.
A key advantage of NMR is its ability to study molecules in a more biologically relevant solution state. However, interpreting NMR spectra can be complex, and deriving a precise 3D structure solely from NMR data can be challenging and may not provide the same level of atomic detail as X-ray crystallography.[9][10][11]
Computational Chemistry
In recent years, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding molecular structures.[12] By solving the Schrödinger equation for a given molecule, we can calculate its minimum energy conformation, as well as a host of other properties such as vibrational frequencies (for comparison with IR spectroscopy) and electronic transitions (for comparison with UV-Vis spectroscopy).
Computational modeling can be used to:
-
Predict the most stable conformation of a molecule.
-
Corroborate experimental findings from X-ray crystallography and NMR.
-
Provide insights into the electronic structure and reactivity of the molecule.
It is crucial to remember that computational results are theoretical and must be validated by experimental data.
Experimental Protocols
Synthesis of this compound
While a specific peer-reviewed synthesis for this compound is not detailed in the readily available literature, a general and robust method for the synthesis of the parent compound, 3-amino-2-cyclohexen-1-one, can be adapted. This procedure typically involves the reaction of a 1,3-dicarbonyl compound with an ammonia source.
Step-by-Step Protocol for the Synthesis of 3-Amino-2-cyclohexen-1-one (Adaptable for the 5-methyl derivative): [13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,3-cyclohexanedione (1 equivalent) and ammonium acetate (1.3 equivalents).
-
Heating: Heat the mixture in an oil bath at 110°C for 15-30 minutes. The mixture will gradually solidify.
-
Cooling and Dissolution: Remove the flask from the oil bath and allow it to cool to room temperature. Add a minimal amount of hot ethyl acetate to dissolve the solid.
-
Crystallization: Cool the solution to 0°C to induce crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
For the synthesis of the 5-methyl derivative, the starting material would be 5-methyl-1,3-cyclohexanedione.
Crystallization of this compound Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following are general strategies that can be employed for enaminone compounds.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool the solution to room temperature or below.
Workflow for Crystallization Screening:
Caption: A general workflow for the crystallization of organic compounds.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Chemistry |
| State of Matter | Solid (Crystal) | Solution | In Silico (Gas Phase or Solvated) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, packing interactions.[5][6] | Connectivity, stereochemistry, conformational dynamics, intermolecular interactions in solution.[8] | Predicted 3D structure, electronic properties, relative energies of conformers.[12] |
| Strengths | Unambiguous determination of absolute structure; high resolution. | Provides information on structure and dynamics in a more biologically relevant state. | Can explore structures that are difficult to obtain experimentally; provides insights into electronic properties. |
| Limitations | Requires high-quality single crystals; provides a static picture of the molecule. | Structure determination can be complex and may not be as precise as X-ray crystallography; limited by molecular size. | Theoretical predictions require experimental validation. |
Logical Relationship of Structural Elucidation Techniques:
Caption: Interplay between experimental and theoretical methods in structural elucidation.
Conclusion
The structural elucidation of this compound derivatives requires a multi-faceted approach. While single-crystal X-ray diffraction remains the gold standard for obtaining a definitive three-dimensional structure, its findings should be contextualized with data from solution-state techniques like NMR spectroscopy and corroborated by computational modeling. This integrated approach provides a comprehensive understanding of not only the static structure but also the dynamic behavior of these medicinally important molecules, which is crucial for rational drug design and development. The experimental protocols and comparative analysis presented in this guide offer a robust framework for researchers embarking on the structural characterization of this and related classes of compounds.
References
-
Vigante, B., Stepanovs, D., Pelss, A., & Mishnev, A. (2014). Crystal structure of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1198–o1199. [Link]
-
Dibble, D. J., Ziller, J. W., & Woerpel, K. A. (2011). Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. The Journal of organic chemistry, 76(19), 7706–7719. [Link]
-
Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules, 25(20), 4811. [Link]
-
Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2016). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. Catalysis Science & Technology, 6(14), 5348-5352. [Link]
-
Zimmerman, H. E., & Sereda, G. A. (2003). Solution and crystal lattice effects on the photochemistry of 6-substituted cyclohexenones(1)(,)(2). The Journal of organic chemistry, 68(2), 283–292. [Link]
-
Wang, Z., Zou, C., Petroselli, M., Bacchiocchi, C., Usman, R., Yan, F., Ma, M., Zhang, Y., Henidi, H. A., Bin-Jumah, M. N., Bushnak, I., Rahman, F.-U., & Khan, A. (2025). Crystal Engineering Approach to Forming Cocrystals of Enaminones: Structural Insights into Enhanced Solid-State Luminescence. Crystal Growth & Design, 25(15), 5772-5781. [Link]
-
LookChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). General structures of enaminones. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The general structure of Enaminones. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Monosubstituted aniline enaminones. The structural core of the analogs.... Retrieved January 17, 2026, from [Link]
-
Al-Ostoot, F. H., Kandeel, M. M., & Abdel-Wahab, B. F. (2017). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 54(3), 1895-1903. [Link]
-
ResearchGate. (n.d.). Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones. Retrieved January 17, 2026, from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 17, 2026, from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Cone, E. J., Garner, R. H., & Hayes, A. W. (1972). Spectral Studies on Cyclic Enamino Ketones. The Journal of Organic Chemistry, 37(26), 4436–4439. [Link]
-
Kumar, A., Sharma, S., & Kumar, V. (2019). Cyclic enaminone as new chemotype for selective cyclooxygenase-2 inhibitory, anti-inflammatory, and analgesic activities. Bioorganic chemistry, 92, 103239. [Link]
- Google Patents. (n.d.). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone.
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic enaminone as new chemotype for selective cyclooxygenase-2 inhibitory, anti-inflammatory, and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.uniupo.it [research.uniupo.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Solution and crystal lattice effects on the photochemistry of 6-substituted cyclohexenones(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 3-Amino-5-methylcyclohex-2-en-1-one
Introduction
The β-enaminone scaffold is a cornerstone in synthetic organic and medicinal chemistry, serving as a versatile intermediate for the construction of a wide array of heterocyclic and carbocyclic systems.[1][2][3] The compound 3-Amino-5-methylcyclohex-2-en-1-one (CAS 54398-84-4) is a representative member of this class, possessing a conjugated system that imparts unique chemical reactivity and spectroscopic properties.[4][5] However, the structural elucidation of such molecules is not trivial due to the potential for isomerism, primarily tautomerism between the keto-enamine and imine-enol forms.
This comprehensive guide provides a comparative analysis of the isomers of this compound, grounded in fundamental spectroscopic principles and supporting data from analogous structures. We will explore how a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) allows for unambiguous characterization, a critical step in drug discovery, process development, and quality control.
The Isomeric and Tautomeric Landscape
The structure of this compound is dominated by its keto-enamine tautomer. This preference is driven by the stability conferred by the extensive π-conjugation across the N-C=C-C=O system and the potential for a strong, six-membered intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. The alternative imine-enol form is generally less stable and thus less populated under standard conditions.
Furthermore, the presence of a chiral center at the C5 position (bearing the methyl group) means the compound exists as a racemic mixture of (R)- and (S)-enantiomers. While standard spectroscopic techniques discussed herein will not differentiate these enantiomers, they are exceptionally powerful for confirming the dominant tautomeric form.
Comparative Spectroscopic Analysis
A cohesive analytical workflow is essential for definitive structural confirmation. The choice of each technique is deliberate, designed to probe a different aspect of the molecule's electronic and vibrational framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence for the keto-enamine as the predominant tautomer in solution.
Causality in Experimental Choice: The choice of solvent is critical as it can influence tautomeric equilibrium. Deuterated chloroform (CDCl₃) is a common non-polar choice, while DMSO-d₆ can reveal exchangeable protons more clearly due to its hydrogen bond accepting nature. The protocol below specifies CDCl₃ for general characterization.
Experimental Protocol: ¹H and ¹³C NMR
-
Accurately weigh 10-15 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. A standard pulse program with 8-16 scans is typically sufficient.
-
To confirm the identity of N-H protons, a D₂O exchange experiment can be performed: add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H signals will diminish or disappear.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
Caption: Workflow for NMR Spectroscopic Analysis.
Expected Data Summary: Key NMR Signals for the Keto-Enamine Tautomer
| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |
| ¹H | C2-H (vinyl) | ~5.1 - 5.4 | Singlet (s). Downfield due to conjugation. |
| NH ₂ | ~5.0 - 7.0 | Broad singlet (br s). Exchangeable with D₂O. Position is concentration/solvent dependent. | |
| C4-H ₂ | ~2.2 - 2.4 | Multiplet (m). Diastereotopic protons adjacent to carbonyl. | |
| C5-H | ~2.0 - 2.2 | Multiplet (m). Methine proton. | |
| C6-H ₂ | ~1.9 - 2.1 | Multiplet (m). Diastereotopic protons. | |
| C5-CH ₃ | ~1.0 - 1.1 | Doublet (d). Coupled to the C5-H proton. | |
| ¹³C | C1 (C =O) | ~195 - 198 | Carbonyl carbon, deshielded. |
| C3 (C -N) | ~160 - 163 | Eneamine carbon, highly deshielded by nitrogen and conjugation. | |
| C2 (C =C) | ~98 - 102 | Vinyl carbon adjacent to C=O. | |
| C5 (C H) | ~30 - 35 | Methine carbon. | |
| C4 (C H₂) | ~45 - 50 | Methylene alpha to carbonyl. | |
| C6 (C H₂) | ~40 - 45 | Methylene carbon. | |
| C5-C H₃ | ~20 - 22 | Methyl carbon. |
Note: Values are predictive and based on data for structurally similar compounds like 3-amino-2-cyclohexen-1-one and 3-methyl-2-cyclohexen-1-one.[6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally sensitive to the presence of specific functional groups and the effects of conjugation and hydrogen bonding. The IR spectrum provides a distinct "fingerprint" that strongly supports the keto-enamine structure.
Causality in Experimental Choice: Attenuated Total Reflectance (ATR) is chosen for its simplicity, requiring minimal sample preparation and allowing for direct analysis of the solid or liquid sample without the need for KBr pellets.
Experimental Protocol: ATR-FTIR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Caption: Workflow for IR Spectroscopic Analysis.
Expected Data Summary: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity / Notes |
| N-H Stretch | 3200 - 3400 | Medium-Strong, often two distinct bands for the asymmetric and symmetric stretches of a primary amine. Broadening indicates hydrogen bonding. |
| C-H Stretch (sp²) | 3000 - 3100 | Weak-Medium. For the vinyl C-H. |
| C-H Stretch (sp³) | 2850 - 3000 | Medium. For the aliphatic C-H bonds. |
| C=O Stretch (conjugated) | 1640 - 1660 | Strong, Sharp. Frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation and intramolecular H-bonding.[9] This is a key diagnostic peak. |
| C=C Stretch | 1560 - 1590 | Strong-Medium. Conjugated alkene stretch. |
| N-H Bend | 1590 - 1620 | Medium. Often overlaps with the C=C stretch region. |
The low frequency of the carbonyl (C=O) stretch is the most compelling piece of IR evidence.[10] It confirms the delocalization of electrons within the enaminone system, which weakens the C=O double bond character. The presence of N-H stretching bands further rules out the imine-enol tautomer, which would instead show a broad O-H stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system. The position of the maximum absorbance (λ_max) is directly related to the extent of conjugation.
Experimental Protocol: UV-Vis Spectroscopy
-
Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A typical concentration is ~1 mg/100 mL.
-
Perform serial dilutions to obtain a solution with an absorbance between 0.2 and 0.8 AU.
-
Calibrate the spectrophotometer by running a baseline with the pure solvent in both the sample and reference cuvettes.
-
Rinse and fill the sample cuvette with the prepared sample solution.
-
Scan the sample over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Expected Data Summary: Electronic Transitions
| Transition | Expected λ_max (nm) | Notes |
| π → π* | ~280 - 320 | This strong absorption is characteristic of the extended conjugated system present in the keto-enamine tautomer. The exact position is solvent-dependent. |
The observation of a strong absorption band in this region is indicative of a highly delocalized electronic system, consistent with the keto-enamine structure.[1] The imine-enol tautomer would be expected to have a significantly different λ_max.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.
-
Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Caption: Workflow for Mass Spectrometric Analysis.
Expected Data Summary: Mass-to-Charge Ratios
| Ion | Expected m/z | Notes |
| [M]⁺ (Molecular Ion) | 125.08 | The exact mass for C₇H₁₁NO. This would be observed in techniques like Electron Ionization (EI). |
| [M+H]⁺ (Protonated) | 126.09 | The ion observed in ESI positive mode. Confirms the molecular weight of 125.17 g/mol .[5] |
The primary utility of MS in this context is the unambiguous confirmation of the molecular formula. Both tautomers have the same formula and thus the same molecular weight, so MS alone cannot distinguish between them. However, it serves as an essential validation of the compound's identity.
Synthesis of Findings & Conclusion
-
NMR spectroscopy establishes the atomic connectivity, revealing the vinyl proton and exchangeable N-H protons characteristic of the keto-enamine form.
-
IR spectroscopy provides incontrovertible evidence of the functional groups, with the key diagnostic feature being the low-frequency C=O stretch (~1640-1660 cm⁻¹), confirming a conjugated ketone system weakened by electron delocalization and hydrogen bonding.
-
UV-Vis spectroscopy corroborates the presence of an extended π-conjugated system through a strong π → π* transition.
-
Mass spectrometry confirms the elemental composition by providing an accurate molecular weight.
Together, these data points converge to unequivocally support the keto-enamine as the overwhelmingly predominant tautomer of this compound under standard analytical conditions. This multi-faceted approach exemplifies a robust strategy for the characterization of complex organic molecules, ensuring the scientific integrity required for advanced research and development.
References
-
Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. PubMed Central. [Link]
-
IR Spectrum of E5 enaminone. ResearchGate. [Link]
-
Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. National Institutes of Health (NIH). [Link]
-
3-Amino-5,5-dimethyl-2-cyclohexen-1-one - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
3-Amino-5,5-dimethyl-2-cyclohexen-1-one | C8H13NO | CID 136680. PubChem. [Link]
-
Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1][4]naphthyridines. National Institutes of Health (NIH). [Link]
-
3-Amino-5-methyl-2-cyclohexen-1-one. PubChem. [Link]
-
Organic Letters Ahead of Print. American Chemical Society Publications. [Link]
-
Infrared (IR) Spectroscopy. University of Colorado Boulder. [Link]
-
This compound. LookChem. [Link]
-
INFRARED SPECTROSCOPY (IR). University of California, Los Angeles. [Link]
-
Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. MDPI. [Link]
-
Tautomerism between cyclohex-2-en-1-one and cyclohex-3-en-1-one. Chemistry Stack Exchange. [Link]
-
3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones. Royal Society of Chemistry Publishing. [Link]
-
3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892. PubChem. [Link]
-
3-Cyclohexen-1-one, 2-isopropyl-5-methyl-. NIST WebBook. [Link]
-
3-Amino-5-methyl-2-hexanone | C7H15NO | CID 315903. PubChem. [Link]
-
General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. [Link]
-
Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enaminone synthesis by amination. Organic Chemistry Portal. [Link]
-
3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one 0.25-hydrate. Sci-Hub. [Link]
Sources
- 1. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 3. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. guidechem.com [guidechem.com]
- 5. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) 13C NMR [m.chemicalbook.com]
- 7. 3-Methyl-2-cyclohexen-1-one(1193-18-6) 1H NMR [m.chemicalbook.com]
- 8. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-5-methylcyclohex-2-en-1-one
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-5-methylcyclohex-2-en-1-one, ensuring the safety of laboratory personnel and the protection of our environment. While specific hazard data for this compound is not extensively documented, a conservative approach, grounded in established principles of chemical hygiene and hazardous waste management, is paramount.
Hazard Assessment and Classification: The "Why" Behind the Procedure
Understanding the potential hazards of this compound is the foundation of its safe disposal. Based on data from analogous compounds, such as 3-Amino-5,5-dimethyl-2-cyclohexen-1-one and 3-Aminocyclohex-2-en-1-one, it is prudent to handle this chemical as a hazardous substance.
-
Likely Hazards: Safety Data Sheets for similar compounds indicate a high probability of this chemical being a skin irritant, a serious eye irritant, and potentially causing respiratory irritation.[1][2]
Due to these potential hazards, this compound must be classified as hazardous waste . Direct disposal down the sink or in regular trash is strictly prohibited.[3][4] All waste containing this compound must be collected, labeled, and disposed of through a licensed hazardous waste management service.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and potential irritation.[2] |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | To protect eyes from splashes and potential serious irritation.[1][2] |
| Skin and Body Protection | Standard lab coat. A chemical-resistant apron is recommended for larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. | To prevent inhalation of any dusts or vapors, which may cause respiratory irritation.[1] |
Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan (CHP).
Experimental Protocol for Waste Collection:
-
Container Selection:
-
Select a waste container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[6]
-
The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Using the original, empty container of the chemical is a good practice, provided it is in good condition.[4]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the date when waste was first added to the container.
-
-
Accumulation:
-
Collect all waste containing this compound, including contaminated solids (e.g., paper towels, weigh boats, contaminated gloves) and liquid solutions, in your labeled container.
-
Keep the waste container securely closed at all times, except when adding waste.[3][6]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel and away from sinks or drains.[6]
-
Spill Management: An Emergency Response Protocol
Accidents happen. A clear and concise spill management plan is essential.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
-
Containment and Cleanup:
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Place all cleanup materials into a designated, sealable container for hazardous waste.
-
-
Decontamination and Disposal:
-
Clean the spill area thoroughly.
-
Label the cleanup waste container with "Hazardous Waste," the chemical name, and "Spill Debris."
-
Arrange for the disposal of the spill cleanup waste through your institution's hazardous waste program.
-
Final Disposal Pathway: From Your Lab to Final Treatment
The ultimate disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. The most common and environmentally responsible disposal method for organic compounds of this nature is high-temperature incineration at a permitted facility.
The following diagram illustrates the decision-making workflow for the disposal process:
Sources
- 1. guidechem.com [guidechem.com]
- 2. r3.emb.gov.ph [r3.emb.gov.ph]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. esc.u-tokyo.ac.jp [esc.u-tokyo.ac.jp]
- 6. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | C8H13NO | CID 136680 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-5-methylcyclohex-2-en-1-one
In the dynamic landscape of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth procedural information for the safe handling of 3-Amino-5-methylcyclohex-2-en-1-one (CAS No. 54398-84-4). As your partner in scientific advancement, we are committed to providing value beyond the product itself, ensuring you have the knowledge to operate safely and effectively.
Immediate Safety Protocols: Hazard Recognition and First Response
Understanding the potential hazards is the first line of defense. While specific toxicological data for this compound is limited, related compounds suggest a risk of skin, eye, and respiratory irritation.[2] Prudent practice dictates treating this compound with a high degree of caution.
In the event of an exposure, immediate and decisive action is critical:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration immediately, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] Seek prompt medical attention.[2]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3] If irritation develops or persists, consult a physician.[2]
-
After Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Protection Level | Required PPE | Specific Recommendations | Rationale |
| Primary (Minimum) | Eye and Face Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. Double gloving is recommended for extended operations. | |
| Protective Clothing | Standard laboratory coat. | Shields skin and personal clothing from spills. | |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. | |
| Secondary (Task-Dependent) | Respiratory Protection | N95 respirator or higher. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[2] |
Always inspect your PPE for signs of wear or damage before each use and wash your hands thoroughly after removing gloves.[4]
Operational Blueprint: From Receipt to Disposal
A systematic workflow is essential for the safe handling of any chemical. The following procedural steps provide a framework for managing this compound throughout its lifecycle in your laboratory.
Receipt and Storage
Upon receiving this compound, ensure the container is clearly labeled and free from damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly sealed when not in use.
Handling and Weighing
-
Preparation: Before handling, ensure that a safety shower and eyewash station are accessible. The work area, preferably within a chemical fume hood, should be clean and covered with disposable bench paper.
-
Weighing: When weighing the solid, do so within a chemical fume hood to minimize the risk of inhaling airborne particles.[2] Use a tared weigh boat and handle the compound carefully to avoid creating dust.
-
General Handling: Always wear the appropriate PPE as outlined in the table above. Avoid eating, drinking, or smoking in areas where chemicals are handled.[4]
Spill Management: A Step-by-Step Response
In the event of a spill, a calm and methodical response is crucial to ensure safety and minimize environmental impact.
Workflow for Chemical Spill Response
Caption: A logical workflow for responding to a chemical spill.
Detailed Spill Cleanup Protocol:
-
Alert and Assess: Immediately alert colleagues in the vicinity. Assess the extent of the spill. For minor spills (less than one pound of solid), trained laboratory personnel can proceed with cleanup.[6] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment: Carefully cover the solid spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[7]
-
Cleanup: Wearing appropriate PPE, use a scoop or tongs to carefully collect the spilled material and contaminated absorbents.[8] Place everything into a designated, sealable plastic bag for hazardous waste.[6][8]
-
Decontamination: Wipe the spill area with a damp cloth.[6] All cleaning materials should be placed in the hazardous waste bag. Decontaminate any reusable tools with soap and water.
-
Disposal: Seal and label the waste bag with "Hazardous Waste" and the chemical name.[6] Arrange for disposal through your institution's EHS office.
Waste Disposal: A Commitment to Safety and Environmental Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Identification: All disposable items that have come into contact with this compound, including gloves, weigh boats, and contaminated bench paper, should be considered hazardous waste.
-
Containerization: Collect all solid waste in a designated, leak-proof container with a secure lid.[9][10] The container should be clearly labeled as "Hazardous Waste" with the full chemical name.[11]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[11]
-
Final Disposal: Do not dispose of this chemical down the drain or in regular trash.[12] Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[10]
By adhering to these rigorous safety protocols, you can create a secure research environment that fosters both innovation and well-being. Your commitment to safety is a commitment to the integrity of your scientific pursuits.
References
-
HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. Retrieved from HCI Environmental. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from American Chemical Society. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from The University of Chicago Environmental Health and Safety. [Link]
-
University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up. Retrieved from University of Delaware Environmental Health & Safety. [Link]
-
The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from The University of Tennessee, Knoxville Environmental Health & Safety. [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from The City University of New York. [Link]
-
PubChem. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. Retrieved from National Center for Biotechnology Information. [Link]
-
Texas A&M University – Texarkana. Spill Management Procedure. Retrieved from Texas A&M University – Texarkana. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Retrieved from American Chemical Society. [Link]
-
PubChem. 3-Amino-5-methyl-2-cyclohexen-1-one. Retrieved from National Center for Biotechnology Information. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Retrieved from Diplomata Comercial. [Link]
-
Capot Chemical Co., Ltd. MSDS of 3-((5-amino-2-chlorophenyl)amino)-2-methylcyclopent-2-en-1-one. Retrieved from Capot Chemical Co., Ltd. [Link]
-
LookChem. This compound. Retrieved from LookChem. [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from University of California, Santa Cruz. [Link]
Sources
- 1. 3-Amino-5,5-dimethylcyclohex-2-enone | 873-95-0 [sigmaaldrich.com]
- 2. capotchem.cn [capotchem.cn]
- 3. echemi.com [echemi.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. tamut.edu [tamut.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
